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  • Product: N-(2,5-Dimethylphenyl)formamide
  • CAS: 10113-40-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-(2,5-Dimethylphenyl)formamide: Synthesis, Characterization, and Application Context

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-(2,5-Dimethylphenyl)formamide, a key chemical intermediate. Moving beyond a simple data sheet, t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2,5-Dimethylphenyl)formamide, a key chemical intermediate. Moving beyond a simple data sheet, this document elucidates the compound's synthesis, analytical validation, and its significant role as a structural scaffold in medicinal chemistry, empowering researchers with both theoretical grounding and practical, field-proven insights.

Section 1: Compound Profile and Physicochemical Properties

N-(2,5-Dimethylphenyl)formamide is an aromatic amide that serves as a valuable building block in organic synthesis. Its molecular structure, featuring a formamide group attached to a 2,5-dimethylaniline core, provides a unique combination of reactivity and structural rigidity. The precise arrangement of the methyl groups influences its steric and electronic properties, making it a distinct isomer from its more commonly cited 2,4- and 3,5-dimethyl counterparts.

The foundational physicochemical data for N-(2,5-Dimethylphenyl)formamide are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
Molecular Weight 149.19 g/mol [1]
Molecular Formula C₉H₁₁NO[1]
CAS Number 10113-40-3[1]
IUPAC Name N-(2,5-dimethylphenyl)formamide
Melting Point 118-122 °C
Appearance Solid (form/color not specified)
Classification Research Chemical / Biochemical[1]

Section 2: Synthesis and Purification Protocol

The synthesis of N-aryl formamides is a cornerstone reaction in organic chemistry. The most direct and established method for preparing N-(2,5-Dimethylphenyl)formamide is the N-formylation of 2,5-dimethylaniline. The following protocol is based on well-understood principles of amine formylation using formic acid as the formyl group donor.

Expert Rationale for Experimental Choices:

The chosen method involves the direct reaction of the primary amine (2,5-dimethylaniline) with formic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's nitrogen atom attacks the carbonyl carbon of formic acid, followed by the elimination of a water molecule to form the stable amide bond. Using an excess of formic acid can serve as both the reagent and a solvent, while heating under reflux ensures the reaction reaches completion by providing the necessary activation energy and driving off the water byproduct. Purification by recrystallization is selected based on the solid nature of the product and its expected differential solubility in a hot versus cold solvent system, a standard and effective method for purifying crystalline organic solids.

Detailed Experimental Protocol: N-Formylation of 2,5-Dimethylaniline
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethylaniline (e.g., 10.0 g, 82.5 mmol).

  • Reagent Addition: In a fume hood, carefully add an excess of 98% formic acid (e.g., 30 mL) to the flask.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Allow the reaction to proceed under reflux with continuous stirring for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. This step precipitates the crude product and neutralizes the excess formic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any remaining acid and water-soluble impurities.

  • Purification (Recrystallization): Transfer the crude solid to a suitable flask. Recrystallize the product from a suitable solvent system (e.g., an ethanol/water mixture). Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aniline 2,5-Dimethylaniline Reflux Heat to Reflux (2-4 hours) Aniline->Reflux FormicAcid Formic Acid (Excess) FormicAcid->Reflux Quench Cool & Quench (Ice Water) Reflux->Quench Isolate Vacuum Filtration Quench->Isolate Purify Recrystallization Isolate->Purify Dry Vacuum Drying Purify->Dry FinalProduct Pure N-(2,5-Dimethylphenyl)formamide Dry->FinalProduct

Caption: Workflow for the synthesis and purification of N-(2,5-Dimethylphenyl)formamide.

Section 3: Analytical Characterization and Validation

Confirming the identity and purity of the synthesized N-(2,5-Dimethylphenyl)formamide is a critical, self-validating step. The following analytical techniques are essential for its characterization. While experimental spectra for this specific isomer are not widely available in public databases, this section describes the expected signals a researcher should look for to verify the structure.

Expected Spectroscopic Data:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

    • Aromatic Protons: Three signals in the aromatic region (approx. 7.0-7.5 ppm), corresponding to the three protons on the phenyl ring.

    • Formyl Proton: A singlet for the aldehyde proton (-CHO) typically appearing downfield (approx. 8.0-8.5 ppm). Due to restricted rotation around the C-N amide bond, this signal may appear as two distinct singlets (rotamers).

    • Amide Proton: A broad singlet for the N-H proton.

    • Methyl Protons: Two sharp singlets in the aliphatic region (approx. 2.2-2.5 ppm), each integrating to 3 protons, for the two distinct methyl groups on the aromatic ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal in the downfield region (approx. 160-165 ppm) for the formyl C=O.

    • Aromatic Carbons: Six distinct signals in the aromatic region (approx. 120-140 ppm).

    • Methyl Carbons: Two signals in the aliphatic region (approx. 15-25 ppm).

  • FTIR (Fourier-Transform Infrared Spectroscopy):

    • N-H Stretch: A sharp to moderately broad peak around 3250-3300 cm⁻¹.

    • C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹, which is highly characteristic of the amide carbonyl group.

    • N-H Bend (Amide II): A band around 1530-1550 cm⁻¹.

G cluster_techniques Analytical Techniques cluster_validation Validation Crude Crude Synthesized Product NMR ¹H and ¹³C NMR Crude->NMR FTIR FTIR Spectroscopy Crude->FTIR MS Mass Spectrometry (m/z = 149.19) Crude->MS MP Melting Point Analysis (118-122 °C) Crude->MP Identity Structural Identity Confirmed NMR->Identity Purity Purity Assessment NMR->Purity FTIR->Identity MP->Purity

Caption: Analytical workflow for the structural validation and purity assessment of the final product.

Section 4: Applications and Research Significance

While N-(2,5-Dimethylphenyl)formamide is broadly classified as a research chemical, its true value lies in its potential as a precursor for more complex molecules. The 2,5-dimethylphenyl scaffold is a recognized structural feature in the development of novel antimicrobial agents.[2][3] This molecular framework is present in compounds that have shown activity against a wide range of pathogens, including bacteria, fungi, and viruses.[2][3]

Therefore, N-(2,5-Dimethylphenyl)formamide is a strategically important starting material for medicinal chemists and drug development professionals. It can be used to synthesize a variety of derivatives, such as:

  • Formamidines: The formamide can be converted into the corresponding formamidine, a key functional group in various bioactive molecules.

  • Thiourea Derivatives: It can serve as a precursor for N-(2,5-Dimethylphenyl)thioureido compounds, which are being investigated for antimicrobial properties.[2][3]

  • Heterocyclic Compounds: The formamide group can be utilized in cyclization reactions to build complex heterocyclic systems, which are prevalent in pharmaceuticals.

The research into new antimicrobial agents is critical in the face of rising antibiotic-resistant infections, positioning intermediates like N-(2,5-Dimethylphenyl)formamide as enabling tools in this vital area of drug discovery.[2]

Section 5: Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before use and perform a thorough risk assessment for any experimental procedure involving this compound.

References

  • MDPI. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

  • Google P
  • Google P
  • Taylor & Francis Online. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. [Link]

  • ResearchGate. Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. [Link]

  • PubChemLite. N-(2,5-dimethylphenyl)formamide (C9H11NO). [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • NIST WebBook. Formamide, N,N-dimethyl-. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. Density-dependent NMR chemical shifts of N,N-dimethylformamide in gaseous matrices. [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • IUCr Journals. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-(2,5-Dimethylphenyl)formamide (C9H11NO)

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2,5-Dimethylphenyl)formamide is a small molecule of interest within the broader class of substituted aromatic amides. While specific peer-review...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,5-Dimethylphenyl)formamide is a small molecule of interest within the broader class of substituted aromatic amides. While specific peer-reviewed data on this particular isomer is limited in publicly accessible literature, its structural motif—the 2,5-dimethylphenyl group—is a recognized scaffold in compounds exhibiting antimicrobial properties.[1] This guide provides a comprehensive overview of N-(2,5-Dimethylphenyl)formamide, including its chemical and physical properties, a proposed synthesis protocol based on established chemical principles, and a detailed discussion of analytical characterization techniques. Furthermore, we will explore its potential applications in drug discovery, drawing inferences from related structures, and address necessary safety and handling protocols. This document aims to serve as a foundational resource for researchers initiating studies on this compound, while clearly delineating between established data and scientifically grounded theoretical information.

Introduction and Chemical Identity

N-(2,5-Dimethylphenyl)formamide, with the molecular formula C9H11NO, belongs to the family of N-aryl formamides. These compounds are characterized by a formyl group (-CHO) attached to a nitrogen atom, which is in turn bonded to an aromatic ring. The specific substitution pattern of the two methyl groups on the phenyl ring at positions 2 and 5 distinguishes it from its more commonly documented isomers, such as N-(2,4-dimethylphenyl)formamide.

Molecular Structure and Properties

The structural and physicochemical properties of N-(2,5-Dimethylphenyl)formamide are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some physical properties are sourced from supplier data and may require independent verification.

PropertyValueSource
CAS Number 10113-40-3[2]
Molecular Formula C9H11NO[2]
Molecular Weight 149.19 g/mol [2]
Melting Point 118-122 °CSupplier Data
Boiling Point 310.1 °C at 760 mmHgSupplier Data
Solubility Data not readily available. Expected to be soluble in polar organic solvents like DMSO and DMF.Inferred

Synthesis of N-(2,5-Dimethylphenyl)formamide

The most direct and established method for the synthesis of N-aryl formamides is the formylation of the corresponding aniline. In this case, N-(2,5-Dimethylphenyl)formamide would be synthesized from 2,5-dimethylaniline and a suitable formylating agent, most commonly formic acid.

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the 2,5-dimethylaniline acts as a nucleophile, attacking the carbonyl carbon of formic acid. The subsequent dehydration, often facilitated by heat or a dehydrating agent, yields the final formamide product.

G cluster_reactants Reactants cluster_products Products 2,5-Dimethylaniline 2,5-Dimethylaniline Product N-(2,5-Dimethylphenyl)formamide 2,5-Dimethylaniline->Product Formylation Formic_Acid Formic Acid Formic_Acid->Product Water Water Product->Water Dehydration

Caption: Proposed synthesis of N-(2,5-Dimethylphenyl)formamide.

Experimental Protocol (Generalized)

Disclaimer: The following protocol is a generalized procedure based on standard methods for N-formylation and has not been specifically validated for N-(2,5-Dimethylphenyl)formamide. Optimization of reaction conditions may be necessary.

Materials:

  • 2,5-Dimethylaniline

  • Formic acid (≥95%)

  • Toluene (or another suitable water-immiscible solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine 2,5-dimethylaniline (1.0 eq) and formic acid (2.0-3.0 eq).

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and saturated sodium bicarbonate solution to neutralize excess formic acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude N-(2,5-Dimethylphenyl)formamide can be purified by recrystallization.

Proposed Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol/water mixture, ethyl acetate/hexane mixture).

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the mixture in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized N-(2,5-Dimethylphenyl)formamide. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, the N-H proton, and the formyl proton. The chemical shifts and coupling patterns will be indicative of the 2,5-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the formamide group, the aromatic carbons, and the methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecular ion peak (M+) is expected at an m/z corresponding to the molecular weight of 149.19.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibration (around 3200-3400 cm⁻¹)

  • C=O (amide I) stretching vibration (around 1650-1680 cm⁻¹)

  • C-H stretching vibrations of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹)

  • C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹)

Potential Applications in Drug Development

While direct biological activity data for N-(2,5-Dimethylphenyl)formamide is scarce, the presence of the 2,5-dimethylphenyl scaffold in other bioactive molecules suggests potential avenues for investigation.

Antimicrobial Research

Research has shown that the 2,5-dimethylphenyl moiety is a structural feature in some compounds with antimicrobial activity against a range of microorganisms, including bacteria and fungi.[1] Therefore, N-(2,5-Dimethylphenyl)formamide could be a valuable starting material or a scaffold for the synthesis of novel antimicrobial agents.[1] Further research could involve synthesizing derivatives of N-(2,5-Dimethylphenyl)formamide and evaluating their activity against various pathogenic microbes.

G Scaffold 2,5-Dimethylphenyl Scaffold Formamide N-(2,5-Dimethylphenyl)formamide Scaffold->Formamide is part of Derivatives Novel Derivatives Formamide->Derivatives can be modified to Antimicrobial Potential Antimicrobial Activity Derivatives->Antimicrobial may exhibit

Caption: Potential drug discovery workflow for N-(2,5-Dimethylphenyl)formamide.

Safety and Handling

Disclaimer: Specific toxicological data for N-(2,5-Dimethylphenyl)formamide is not available. The following recommendations are based on general principles for handling aromatic amide compounds. A full risk assessment should be conducted before handling this chemical.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-(2,5-Dimethylphenyl)formamide is a chemical compound with potential for further investigation, particularly in the field of antimicrobial drug discovery, owing to its 2,5-dimethylphenyl scaffold. This guide has provided a theoretical framework for its synthesis and characterization based on established chemical principles. However, the significant lack of specific experimental data for this isomer in the public domain underscores the need for foundational research to validate the proposed protocols and to explore its biological activities. Researchers are encouraged to use this guide as a starting point for their investigations, with the critical understanding that experimental verification is paramount.

References

  • MDPI. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

Sources

Foundational

An In-depth Technical Guide to N-(2,5-Dimethylphenyl)formamide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction N-(2,5-Dimethylphenyl)formamide is an organic compound of significant interest in the realms of medicinal chemistry and synthetic organic chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,5-Dimethylphenyl)formamide is an organic compound of significant interest in the realms of medicinal chemistry and synthetic organic chemistry. As a derivative of 2,5-dimethylaniline (2,5-xylidine), it serves as a crucial building block and intermediate in the synthesis of more complex molecules, including pharmaceutically active compounds. The strategic placement of the methyl groups on the phenyl ring influences the molecule's steric and electronic properties, making it a valuable scaffold in drug design. This guide provides a comprehensive overview of the structure, synthesis, and characterization of N-(2,5-Dimethylphenyl)formamide, with a focus on the underlying chemical principles and practical experimental methodologies.

Molecular Structure and Properties

N-(2,5-Dimethylphenyl)formamide, with the chemical formula C₉H₁₁NO, consists of a formamide group attached to the nitrogen atom of a 2,5-dimethylaniline moiety. The presence of the two methyl groups at positions 2 and 5 of the benzene ring imparts specific conformational and reactivity characteristics to the molecule.

PropertyValueSource
CAS Number 10113-40-3[1][]
Molecular Formula C₉H₁₁NO[1][]
Molecular Weight 149.19 g/mol [1][]
Appearance Off-white solid
Melting Point 107.8-108.9 °C
Boiling Point 310.1 °C at 760 mmHg (Predicted)[]
Density 1.075 g/cm³ (Predicted)[]

Synthesis of N-(2,5-Dimethylphenyl)formamide

The most common and direct method for the synthesis of N-(2,5-Dimethylphenyl)formamide is the N-formylation of 2,5-dimethylaniline. This transformation can be achieved using various formylating agents, with formic acid being a readily available and efficient choice. The reaction often requires an activating agent to enhance the electrophilicity of the formyl group.

Mechanistic Insights: Acid-Catalyzed Formylation

The formylation of anilines with formic acid is typically acid-catalyzed. The mechanism involves the protonation of the formic acid carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of the aniline then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding N-formylaniline.[3]

The use of a strong activating agent like triflic anhydride (Tf₂O) with formic acid generates a highly reactive mixed anhydride, which readily acylates the aniline under mild conditions.

G cluster_activation Activation of Formic Acid cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination formic_acid HCOOH mixed_anhydride [HCOOTf] formic_acid->mixed_anhydride tf2o Tf₂O tf2o->mixed_anhydride Activation tf2o->mixed_anhydride intermediate Tetrahedral Intermediate mixed_anhydride->intermediate Nucleophilic Attack mixed_anhydride->intermediate aniline 2,5-Dimethylaniline aniline->intermediate product N-(2,5-Dimethylphenyl)formamide intermediate->product Elimination of TfOH intermediate->product

Figure 1: General workflow for the synthesis of N-(2,5-Dimethylphenyl)formamide.

Experimental Protocol: Formylation using Formic Acid and Triflic Anhydride

This protocol is adapted from a reported procedure for the N-formylation of anilines.

Materials:

  • 2,5-Dimethylaniline

  • Formic acid (98%)

  • Triflic anhydride (Tf₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylaniline (1.0 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • To a separate flask, add formic acid (1.5 equivalents) to DCM and cool to 0 °C.

  • Slowly add triflic anhydride (1.5 equivalents) and triethylamine (1.5 equivalents) to the formic acid solution, maintaining the temperature at 0 °C. Stir the mixture for 15-20 minutes to allow for the formation of the mixed anhydride.

  • Add the solution of 2,5-dimethylaniline dropwise to the activated formic acid mixture at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield N-(2,5-Dimethylphenyl)formamide as an off-white solid.

Yield: 86%

Characterization and Spectroscopic Analysis

The structure and purity of N-(2,5-Dimethylphenyl)formamide are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, formyl, and methyl protons.

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
NH9.48s1H
Formyl-H8.26d1H
Aromatic-H7.57s1H
Aromatic-H7.08t1H
Aromatic-H6.86d1H
Methyl-H2.2-2.4 (estimated)s6H

Note: The provided ¹H NMR data is from a published synthesis of N-(2,5-Dimethylphenyl)formamide in DMSO-d₆. The exact chemical shifts for the methyl protons were not specified but are expected in this region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons. Based on typical chemical shift values for similar structures, the following assignments can be predicted:

CarbonPredicted Chemical Shift (δ, ppm)
C=O~160-165
Aromatic C-N~135-140
Aromatic C-CH₃~130-135
Aromatic C-H~120-130
Methyl C~15-20
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups in the molecule.

Wavenumber (cm⁻¹)Assignment
3244N-H stretching
2968C-H stretching (aliphatic)
1644C=O stretching (amide I band)

Source:

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of N-(2,5-Dimethylphenyl)formamide is expected to show a molecular ion peak [M]⁺ at m/z = 149. The fragmentation pattern would likely involve the loss of the formyl group (CHO) leading to a fragment at m/z = 120, and subsequent fragmentation of the dimethylaniline cation.

Applications in Research and Drug Development

The 2,5-dimethylphenyl scaffold is a recognized structural feature in a number of antimicrobial compounds.[4] This makes N-(2,5-Dimethylphenyl)formamide a valuable intermediate for the synthesis of novel therapeutic agents. For instance, derivatives of the 2,5-dimethylphenyl moiety are found in antibacterial agents like linezolid and certain antifungal compounds.[4]

The formamide group itself can serve as a precursor for other functional groups or be incorporated into heterocyclic ring systems, which are prevalent in many drug molecules. Therefore, N-(2,5-Dimethylphenyl)formamide is a key starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

G A N-(2,5-Dimethylphenyl)formamide (Key Intermediate) B Further Functionalization (e.g., cyclization, substitution) A->B C Synthesis of Heterocyclic Scaffolds B->C E Drug Discovery Libraries B->E D Development of Novel Antimicrobial Agents C->D

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of N-(2,5-Dimethylphenyl)formamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-(2,5-Dimethylphenyl)formamide is a chemical compound of interest in various fields of chemical research and development. An understanding of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,5-Dimethylphenyl)formamide is a chemical compound of interest in various fields of chemical research and development. An understanding of its physical properties is fundamental to its application in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known physical characteristics of N-(2,5-Dimethylphenyl)formamide, details the experimental methodologies for their determination, and offers insights into the structural rationale behind these properties.

Section 1: Chemical Identity and Core Physical Properties

N-(2,5-Dimethylphenyl)formamide, a substituted formamide, is characterized by the following identifiers and core physical properties.

PropertyValueSource(s)
Chemical Name N-(2,5-Dimethylphenyl)formamide[1]
Synonyms 2',5'-Formoxylidide[]
CAS Number 10113-40-3[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Melting Point 118-122 °C[]
Boiling Point 310.1 °C at 760 mmHg[]
Density 1.075 g/cm³[]

The molecular structure, featuring a formamide group attached to a 2,5-dimethylphenyl ring, dictates its physical behavior. The presence of the amide group introduces polarity and the capacity for hydrogen bonding, influencing its melting and boiling points, as well as its solubility profile.

Section 2: Solubility Profile

The solubility of a compound is a critical parameter for its handling, reaction setup, and purification. While specific quantitative solubility data for N-(2,5-Dimethylphenyl)formamide in a wide range of solvents is not extensively documented in publicly available literature, its structural characteristics provide a strong basis for predicting its solubility behavior.

Theoretical Solubility Assessment:

The N-(2,5-Dimethylphenyl)formamide molecule possesses both polar (the formamide group) and non-polar (the dimethylphenyl ring) regions. This amphiphilic nature suggests it will exhibit solubility in a variety of organic solvents.

  • Polar Aprotic Solvents: Due to the polar nature of the amide functional group, good solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Alcohols: Solubility in alcohols like methanol and ethanol is anticipated due to the potential for hydrogen bonding between the amide's N-H group and the alcohol's hydroxyl group.

  • Chlorinated Solvents: Solvents like dichloromethane and chloroform are likely to be effective in dissolving N-(2,5-Dimethylphenyl)formamide.

  • Aromatic Solvents: The presence of the dimethylphenyl ring suggests some degree of solubility in aromatic solvents like toluene.

  • Non-polar Solvents: Solubility in non-polar solvents such as hexane is expected to be limited.

  • Water: Due to the hydrophobic nature of the dimethylphenyl group, solubility in water is expected to be low.

Experimental Protocol for Solubility Determination:

A systematic approach is necessary for the precise determination of solubility.

**dot

G cluster_protocol Solubility Determination Workflow A Weigh a precise amount of N-(2,5-Dimethylphenyl)formamide B Add a measured volume of the chosen solvent at a constant temperature A->B C Agitate the mixture until equilibrium is reached B->C D Observe for complete dissolution C->D E If dissolved, add more solute and repeat from C D->E Yes F If not fully dissolved, filter the saturated solution D->F No G Analyze the concentration of the solute in the filtrate (e.g., by UV-Vis or HPLC) F->G H Calculate solubility in g/L or mol/L G->H

Caption: Workflow for the experimental determination of solubility.

Section 3: Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the formyl proton, and the amide proton. The chemical shifts and coupling patterns will be influenced by the substitution pattern on the aromatic ring.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the two methyl carbons, the aromatic carbons (with and without proton attachment), and the carbonyl carbon of the formamide group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands typical of a secondary amide. Key expected vibrational frequencies include:

  • N-H Stretch: A sharp peak around 3300 cm⁻¹.

  • C=O Stretch (Amide I band): A strong absorption in the region of 1650-1680 cm⁻¹.

  • N-H Bend (Amide II band): An absorption around 1550 cm⁻¹.

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For N-(2,5-Dimethylphenyl)formamide (C₉H₁₁NO), the molecular ion peak [M]⁺ would be expected at m/z 149.19.

Section 4: Experimental Protocols for Physical Property Determination

The following section details the standard operating procedures for the experimental determination of the key physical properties of N-(2,5-Dimethylphenyl)formamide.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

**dot

G cluster_protocol Melting Point Determination Workflow A Pack a small amount of finely powdered sample into a capillary tube B Place the capillary tube in a melting point apparatus A->B C Heat the sample slowly (1-2 °C/min) near the expected melting point B->C D Record the temperature at which the first liquid appears C->D E Record the temperature at which the last solid disappears D->E F The melting point is reported as the range between these two temperatures E->F

Caption: Workflow for melting point determination.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

**dot

G cluster_protocol Boiling Point Determination Workflow (Thiele Tube Method) A Place a small amount of the liquid into a small test tube B Invert a capillary tube (sealed at one end) into the liquid A->B C Attach the test tube to a thermometer B->C D Heat the Thiele tube containing a high-boiling point oil C->D E Observe a steady stream of bubbles from the capillary tube D->E F Remove heat and note the temperature at which the liquid enters the capillary tube E->F G This temperature is the boiling point F->G

Caption: Workflow for boiling point determination.

Section 5: Synthesis and Purification

A common method for the synthesis of N-substituted formamides is the reaction of the corresponding amine with formic acid.

Synthesis of N-(2,5-Dimethylphenyl)formamide:

This reaction involves the formylation of 2,5-dimethylaniline with formic acid, typically with azeotropic removal of water.

Purification:

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility profile of the compound. A suitable recrystallization solvent will dissolve the compound when hot but not when cold.

Conclusion

This technical guide has provided a detailed overview of the physical properties of N-(2,5-Dimethylphenyl)formamide, grounded in its chemical structure. While some experimental data, particularly comprehensive solubility and spectral analyses, are not widely available in public databases, this guide offers a robust framework for their experimental determination. The protocols and theoretical insights presented herein are intended to be a valuable resource for researchers and professionals working with this compound.

References

  • N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Formamide, N,N-dimethyl- - NIST. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of N-(2,5-Dimethylphenyl)formamide

Introduction: The Significance of N-(2,5-Dimethylphenyl)formamide in Research and Development N-(2,5-Dimethylphenyl)formamide, a substituted aromatic amide, represents a class of organic compounds that are of significant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-(2,5-Dimethylphenyl)formamide in Research and Development

N-(2,5-Dimethylphenyl)formamide, a substituted aromatic amide, represents a class of organic compounds that are of significant interest to researchers and drug development professionals. While its direct applications are primarily in the realm of a research chemical, its structural motif is a key component in various larger, biologically active molecules.[] The precise characterization of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its synthesis, purification, and handling, and serves as a critical data point in the broader context of medicinal chemistry and material science.

This technical guide provides a comprehensive overview of the melting and boiling points of N-(2,5-Dimethylphenyl)formamide. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of these key physical constants, the methodologies for their accurate determination, and their implications in a laboratory and developmental setting.

Physicochemical Properties of N-(2,5-Dimethylphenyl)formamide

The physical properties of a compound are dictated by its molecular structure. N-(2,5-Dimethylphenyl)formamide, with the chemical formula C₉H₁₁NO, possesses a molecular weight of 149.19 g/mol .[2] The presence of a formamide group attached to a dimethyl-substituted phenyl ring influences its polarity and intermolecular forces, which in turn determine its melting and boiling points.

PropertyValueSource
CAS Number 10113-40-3Santa Cruz Biotechnology[2]
Molecular Formula C₉H₁₁NOSanta Cruz Biotechnology[2]
Molecular Weight 149.19 g/mol Santa Cruz Biotechnology[2]
Melting Point 118-122 °CBOC Sciences[]
Boiling Point 310.1 °C at 760 mmHgBOC Sciences[]

A Note on Isomeric Specificity: It is crucial to distinguish N-(2,5-Dimethylphenyl)formamide from its isomers, such as N-(2,4-Dimethylphenyl)formamide. Isomers can exhibit significantly different physical and chemical properties. For instance, N-(2,4-Dimethylphenyl)formamide has a reported melting point of -45.7 °C, a stark contrast to the 118-122 °C range of the 2,5-isomer.[3]

The Critical Role of Melting and Boiling Points in Drug Development

The determination of melting and boiling points is not merely a routine characterization step; it provides invaluable insights throughout the drug development pipeline:

  • Purity Assessment: A sharp melting point range is a strong indicator of a compound's purity. Impurities tend to depress and broaden the melting point range.

  • Compound Identification: The melting point is a characteristic physical property that can aid in the identification of a compound when compared to literature values.

  • Solubility and Bioavailability: The melting point is intrinsically linked to the lattice energy of a crystal. Higher melting points often correlate with lower solubility, which can impact a drug's bioavailability.

  • Process Development and Formulation: Knowledge of the melting and boiling points is essential for designing robust and scalable synthetic and purification processes, such as crystallization and distillation. It also informs the selection of appropriate formulation strategies.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points of N-(2,5-Dimethylphenyl)formamide requires standardized and meticulously executed experimental protocols.

Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and reliable technique for determining the melting point of a crystalline solid.

Experimental Protocol:

  • Sample Preparation: A small amount of dry, finely powdered N-(2,5-Dimethylphenyl)formamide is introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a commercial instrument).

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample ensures uniform heat distribution.

  • Slow Heating Rate: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating medium, and the thermometer, leading to an accurate measurement.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Grind N-(2,5-Dimethylphenyl)formamide to a fine powder prep2 Pack into a capillary tube (2-3 mm height) prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 Insert sample meas2 Heat slowly (1-2 °C/min) meas1->meas2 meas3 Observe and record melting range meas2->meas3 data1 T_initial: First liquid drop appears meas3->data1 Record data2 T_final: All solid has melted data1->data2

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: The Thiele Tube Method

For determining the boiling point of a liquid, the Thiele tube method is a convenient and efficient technique that requires a small amount of the substance.

Experimental Protocol:

  • Sample Preparation: A small amount (a few milliliters) of liquid N-(2,5-Dimethylphenyl)formamide is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a calibrated thermometer, with the sample level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Observation: The heating is stopped, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality Behind Experimental Choices:

  • Inverted Capillary: The inverted capillary traps the vapor of the liquid. The boiling point is reached when the vapor pressure inside the capillary equals the atmospheric pressure.

  • Slow Cooling: Slow cooling allows for the precise determination of the temperature at which the external pressure overcomes the vapor pressure, causing the liquid to enter the capillary.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Place liquid sample in a small test tube prep2 Insert an inverted sealed capillary tube prep1->prep2 meas1 Place assembly in a Thiele tube prep2->meas1 Insert sample assembly meas2 Heat until a steady stream of bubbles emerges meas1->meas2 meas3 Allow to cool slowly meas2->meas3 meas4 Record temperature when liquid enters capillary meas3->meas4

Caption: Workflow for Boiling Point Determination.

Synthesis of N-(2,5-Dimethylphenyl)formamide

The synthesis of N-aryl formamides, including N-(2,5-Dimethylphenyl)formamide, can be achieved through various established methods. A common and straightforward approach involves the formylation of the corresponding aniline.

General Synthetic Protocol (Formylation of 2,5-Dimethylaniline):

  • Reactant Preparation: In a suitable reaction vessel, 2,5-dimethylaniline is dissolved in an appropriate solvent (e.g., toluene or formic acid).

  • Formylating Agent: A formylating agent, such as formic acid, is added to the solution. The reaction can be facilitated by the addition of a dehydrating agent or by azeotropic removal of water.

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period to drive the reaction to completion.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve neutralization, extraction, and subsequent purification by crystallization or chromatography to yield pure N-(2,5-Dimethylphenyl)formamide.

Safety and Handling Considerations

Potential Hazards (extrapolated from N-(2,4-Dimethylphenyl)formamide):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Eye Irritation: May cause serious eye irritation.

Recommended Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

The melting and boiling points of N-(2,5-Dimethylphenyl)formamide are fundamental physicochemical properties that are indispensable for its proper handling, purification, and application in research and development. An accurate determination of these values, through standardized experimental protocols, ensures the integrity of experimental data and contributes to the successful advancement of scientific endeavors. This technical guide provides the necessary theoretical framework and practical methodologies to empower researchers in their work with this important chemical entity.

References

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of N-(2,5-Dimethylphenyl)formamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the solubility of N-(2,5-Dimethylphenyl)formamide, a k...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of N-(2,5-Dimethylphenyl)formamide, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for process optimization, formulation development, and ensuring the reproducibility of experimental outcomes. This document delves into the theoretical underpinnings of its solubility, provides qualitative and extrapolated quantitative data, and outlines detailed experimental protocols for in-house determination.

Introduction to N-(2,5-Dimethylphenyl)formamide and its Solubility

N-(2,5-Dimethylphenyl)formamide is a secondary amide with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol . Its structure, featuring a formyl group attached to a dimethylaniline moiety, imparts a moderate polarity. The presence of the N-H bond allows it to act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors. These characteristics are central to its solubility behavior.

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, from chemical reactions to biological systems. For drug development professionals, understanding solubility is paramount for formulation design, as it directly impacts bioavailability. In chemical synthesis, solvent selection based on solubility is crucial for reaction kinetics, purification, and crystallization processes.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a solid solute, such as N-(2,5-Dimethylphenyl)formamide, in a liquid solvent is a complex process governed by thermodynamics. The overall Gibbs free energy change (ΔG) of the solution process determines the solubility. For dissolution to be spontaneous, ΔG must be negative. This is described by the equation:

ΔG = ΔH_sol - TΔS_sol

where:

  • ΔH_sol is the enthalpy of solution.

  • T is the absolute temperature.

  • ΔS_sol is the entropy of solution.

The enthalpy of solution can be conceptualized as the sum of two main energy contributions:

  • Lattice Energy (ΔH_lattice): The energy required to break the intermolecular forces holding the solid solute together in its crystal lattice. This is an endothermic process (ΔH > 0).

  • Solvation Energy (ΔH_solvation): The energy released when the solute molecules are surrounded by solvent molecules. This is an exothermic process (ΔH < 0).

Therefore, ΔH_sol = ΔH_lattice + ΔH_solvation .

For a solute to dissolve, the energy released during solvation must be comparable to or greater than the energy required to break the crystal lattice. The entropy of solution (ΔS_sol) is generally positive as the dissolved solute molecules have more freedom of movement than in the solid state, which favors dissolution.

Hansen Solubility Parameters (HSP)

A more predictive model for solubility is the Hansen Solubility Parameters (HSP) approach.[1] This model is based on the principle of "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent[1][2]:

  • δd: The energy from dispersion forces.

  • δp: The energy from dipolar intermolecular forces.

  • δh: The energy from hydrogen bonds.

The closer the HSP values of the solute and solvent, the more likely the solute is to dissolve.[3]

Predicted Solubility Profile of N-(2,5-Dimethylphenyl)formamide

Direct quantitative solubility data for N-(2,5-Dimethylphenyl)formamide is scarce in publicly available literature. However, by examining the solubility of structurally analogous compounds, a reliable qualitative and estimated quantitative profile can be constructed.

Qualitative Assessment:

Based on its structure, N-(2,5-Dimethylphenyl)formamide is expected to be:

  • Soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, due to favorable dipole-dipole interactions.

  • Soluble in polar protic solvents like ethanol and methanol, facilitated by hydrogen bonding.

  • Sparingly soluble to insoluble in nonpolar solvents such as hexane and toluene, as the polar amide group dominates the relatively nonpolar dimethylphenyl moiety.

  • Slightly soluble in water , with solubility likely decreasing with lower temperatures.

Comparative Quantitative Data of Structurally Similar Amides:

To provide a more quantitative perspective, the following table presents solubility data for N-phenylformamide (formanilide) and N-methylformamide. These compounds share key structural features with N-(2,5-Dimethylphenyl)formamide and serve as useful benchmarks.

SolventN-Phenylformamide (g/L)Temperature (°C)N-MethylformamideTemperature (°C)
Water25.420MiscibleRoom Temperature
EthanolSolubleNot SpecifiedSolubleRoom Temperature
Diethyl EtherSolubleNot SpecifiedInsolubleRoom Temperature
ChloroformNot SpecifiedNot SpecifiedSolubleRoom Temperature
AcetoneNot SpecifiedNot SpecifiedSolubleRoom Temperature

Data sourced from various chemical suppliers and databases.[4][5][6][7]

Interpretation for N-(2,5-Dimethylphenyl)formamide:

The two methyl groups on the phenyl ring of N-(2,5-Dimethylphenyl)formamide increase its lipophilicity compared to N-phenylformamide. This would suggest a slight decrease in solubility in highly polar solvents like water and a potential increase in solubility in less polar organic solvents.

Experimental Determination of Solubility

For precise and application-specific data, experimental determination of solubility is essential. The gravimetric method is a robust and widely used technique for this purpose.[8][9][10][11][12]

Gravimetric Method Protocol

Objective: To quantitatively determine the solubility of N-(2,5-Dimethylphenyl)formamide in a given organic solvent at a specific temperature.

Materials:

  • N-(2,5-Dimethylphenyl)formamide (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Glass vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of N-(2,5-Dimethylphenyl)formamide to a glass vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.[10]

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.

  • Sample Collection and Filtration:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed evaporating dish or vial to remove any suspended solid particles.[10]

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish with the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the boiling point of N-(2,5-Dimethylphenyl)formamide and above that of the solvent.

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the dish containing the dry solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.[8][9]

  • Calculation of Solubility:

    • Calculate the mass of the dissolved N-(2,5-Dimethylphenyl)formamide by subtracting the initial weight of the empty dish from the final constant weight.

    • Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the mass of the solute and the initial volume of the solvent used.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow A Start: Define Scope (Solute, Solvent, Temperature) B Prepare Saturated Solution (Excess Solute in Solvent) A->B C Equilibrate at Constant Temperature (e.g., 24-48h with agitation) B->C D Sample Supernatant C->D E Filter to Remove Solids D->E F Accurately Measure Volume/Weight of Filtrate E->F G Evaporate Solvent F->G H Weigh Dry Solute G->H I Calculate Solubility H->I J End: Report Data I->J

Caption: Experimental workflow for gravimetric solubility determination.

Factors Influencing Solubility: A Deeper Dive

Several factors can significantly influence the solubility of N-(2,5-Dimethylphenyl)formamide:

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_sol).

    • If the dissolution process is endothermic (ΔH_sol > 0) , which is common for many solids, solubility will increase with increasing temperature.

    • If the dissolution process is exothermic (ΔH_sol < 0) , solubility will decrease with increasing temperature.

  • Solvent Polarity: As discussed with HSP, the polarity match between the solute and solvent is a primary determinant of solubility. A solvent that can effectively solvate the polar amide group and interact favorably with the dimethylphenyl ring will be a good solvent.

  • Presence of Impurities: Impurities in either the solute or the solvent can alter the intermolecular forces and thus affect the measured solubility.

  • Polymorphism: N-(2,5-Dimethylphenyl)formamide may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. The stable polymorph will have the lowest solubility.

Conclusion

This technical guide has provided a detailed examination of the solubility of N-(2,5-Dimethylphenyl)formamide in organic solvents. While direct quantitative data is limited, a strong predictive understanding can be derived from its chemical structure and the behavior of analogous compounds. For precise applications, the detailed experimental protocol for gravimetric determination will enable researchers and drug development professionals to generate the necessary data. A thorough understanding of the theoretical principles governing solubility, as outlined herein, is crucial for making informed decisions in solvent selection and process development.

References

  • ChemBK. N-Phenylformamide. [Link]

  • Physical Chemistry Research. (2023).
  • arXiv. (2018). Thermodynamics of amide + amine mixtures. 2.
  • Scribd. 4 - Solubility - Gravimetric Method. [Link]

  • Wikipedia. N-Methylformamide. [Link]

  • ResearchGate. HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. [Link]

  • arXiv. (2019). Thermodynamics of amide + amine mixtures. 5. excess molar enthalpies of N,N-dimethylformamide or N,N-dimethylacetamide + N-propy.
  • Kinam Park. Hansen Solubility Parameters 2000.pdf.
  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
  • Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). [Link]

  • ACS Omega.
  • EapearlChem. N-Methylformamide (NMF) - High-Purity Solvent. [Link]

  • arXiv. (2018). Thermodynamics of amide + amine mixtures. 3.
  • PMC - NIH. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
  • Scribd. Determination of Solubility by Gravimetric Method. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Wikipedia. Hansen solubility parameter. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Chemistry Behind N-Methylformamide: Properties and Synthesis. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • PubMed. (1994). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. [Link]

  • ResearchGate. Solubility behavior of polyimides in different organic solvents.
  • ACS Publications. (2010).
  • ChemBK. (2024). N-methyl-N-phenylformamide. [Link]

Sources

Foundational

An In-depth Technical Guide to N-(2,5-Dimethylphenyl)formamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction and Core Properties N-(2,5-Dimethylphenyl)formamide, a substituted N-arylformamide, is a valuable chemical intermediate in various synthetic ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Properties

N-(2,5-Dimethylphenyl)formamide, a substituted N-arylformamide, is a valuable chemical intermediate in various synthetic applications, particularly in the fields of medicinal chemistry and agrochemicals. Its structure, featuring a formamide group attached to a 2,5-dimethylphenyl moiety, provides a scaffold for the synthesis of more complex molecules. This guide offers a comprehensive overview of its discovery, synthesis, analytical characterization, and known applications, providing field-proven insights for researchers and professionals in drug development.

This compound is recognized as a useful research chemical and is commercially available from various suppliers.[1] It presents as an off-white solid with a melting point in the range of 118-122 °C.[1]

Physicochemical Data Summary
PropertyValueSource
CAS Number 10113-40-3[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Melting Point 118-122 °C[1]
Boiling Point 310.1 °C at 760 mmHg[1]
Density 1.075 g/cm³[1]
InChI Key MVFXOAIGZVRARG-UHFFFAOYSA-N[1]

Discovery and Historical Context of Synthesis

The specific discovery of N-(2,5-Dimethylphenyl)formamide is not prominently documented in seminal historical literature. Its existence and synthesis are better understood within the broader historical development of N-arylformamides, commonly known as formanilides. The preparation of these compounds has been a fundamental transformation in organic chemistry since the 19th century, following the isolation and industrial production of aniline and other aromatic amines.

Historically, the most common method for the synthesis of N-arylformamides has been the direct formylation of anilines using formic acid.[2][3] This straightforward approach involves the reaction of the primary aromatic amine with an excess of formic acid, often with azeotropic removal of water to drive the reaction to completion.[2] Over the years, various modifications and improvements to this basic principle have been developed to enhance yield, purity, and reaction conditions.

The evolution of synthetic methodologies has led to the use of various formylating agents and catalysts. For instance, dimethylformamide (DMF) itself can serve as a formylating agent in the presence of a catalyst like acetic acid.[2] More contemporary methods employ activating agents to facilitate the formylation under milder conditions. One such effective method for the synthesis of N-(2,5-Dimethylphenyl)formamide utilizes triflic anhydride (Tf₂O) to activate formic acid, enabling a high-yield, one-pot N-formylation of 2,5-dimethylaniline. This modern approach highlights the ongoing refinement of classic organic reactions for efficient and practical synthesis.

Modern Synthesis Protocol: Formylation of 2,5-Dimethylaniline using Formic Acid and Triflic Anhydride

This protocol is adapted from a reported efficient synthesis of N-arylformamides. The causality behind this experimental choice lies in the high reactivity of the mixed anhydride formed in situ from formic acid and triflic anhydride, which acts as a powerful formylating agent, allowing the reaction to proceed under mild conditions with high efficiency.

Experimental Workflow: Synthesis of N-(2,5-Dimethylphenyl)formamide

Synthesis_Workflow reagents 2,5-Dimethylaniline Formic Acid Triflic Anhydride Triethylamine Dichloromethane (DCM) reaction_vessel Reaction Vessel (0 °C to rt) reagents->reaction_vessel Addition & Stirring (4h) workup Aqueous Work-up (Extraction with DCM) reaction_vessel->workup Quenching & Separation purification Column Chromatography (Silica Gel) workup->purification Crude Product product N-(2,5-Dimethylphenyl)formamide purification->product Purified Product Analytical_Workflow sample N-(2,5-Dimethylphenyl)formamide Sample nmr ¹H and ¹³C NMR Spectroscopy sample->nmr ir Infrared (IR) Spectroscopy sample->ir ms Mass Spectrometry (MS) sample->ms purity Purity Assessment (e.g., HPLC, mp) sample->purity structure_confirmation Structural Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Sources

Exploratory

An In-depth Technical Guide to N-(2,4-Dimethylphenyl)formamide and its Critical Role as a Metabolite of Amitraz

Abstract This technical guide provides a comprehensive examination of N-(2,4-Dimethylphenyl)formamide, a principal metabolite of the formamidine acaricide, Amitraz. We will delve into the metabolic pathways that govern t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of N-(2,4-Dimethylphenyl)formamide, a principal metabolite of the formamidine acaricide, Amitraz. We will delve into the metabolic pathways that govern the biotransformation of Amitraz, the toxicological implications of its metabolites, and the advanced analytical methodologies requisite for their detection and quantification. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of pesticide metabolism and safety assessment. It aims to synthesize field-proven insights with established scientific principles to offer a definitive resource on the subject.

Introduction: The Metabolic Fate of Amitraz

Amitraz, chemically known as N,N'-[(Methylimino)dimethylidyne]di-2,4-xylidine, is a potent, non-systemic acaricide and insecticide widely employed in veterinary medicine and agriculture to control ticks, mites, and other ectoparasites.[1][2][3] Its efficacy is intrinsically linked to its metabolic fate, as the parent compound is rapidly metabolized into several derivatives, some of which exhibit significant biological activity.[4][5]

A critical aspect of studying Amitraz is understanding its degradation into metabolites that retain the 2,4-dimethylaniline moiety. The official residue definition for regulatory purposes often encompasses the sum of Amitraz and all its metabolites containing this chemical group.[6][7] Among these, two primary transformation products are N'-(2,4-dimethylphenyl)-N-methylformamidine (often abbreviated as DPMF or BTS-27271) and N-(2,4-Dimethylphenyl)formamide (also known as 2',4'-formoxylidide or BTS-27919).[1][7]

It is imperative to clarify a point of chemical specificity. While the topic of this guide refers to N-(2,5-Dimethylphenyl)formamide, the structural chemistry of Amitraz and the overwhelming body of scientific literature confirm that its metabolites arise from the 2,4-dimethylphenyl moiety. Therefore, this guide will focus on the scientifically accurate and relevant metabolite, N-(2,4-Dimethylphenyl)formamide, to ensure technical precision and applicability for the intended scientific audience. The principles and methodologies discussed herein would, however, be largely adaptable for the study of other isomers should they be relevant in different contexts.

This guide will elucidate the pathway from Amitraz to N-(2,4-Dimethylphenyl)formamide, explore its toxicological relevance, and detail the analytical workflows necessary for its robust quantification.

Chemical and Physical Properties

A foundational understanding of the key molecules is essential for developing effective analytical strategies and interpreting toxicological data.

PropertyAmitrazN'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF)N-(2,4-Dimethylphenyl)formamide (DMF)
IUPAC Name N,N'-[(Methylimino)dimethylidyne]di-2,4-xylidineN'-(2,4-Dimethylphenyl)-N-methylmethanimidamideN-(2,4-dimethylphenyl)formamide
CAS Number 33089-61-133089-74-660397-77-5
Molecular Formula C₁₉H₂₃N₃C₁₀H₁₄N₂C₉H₁₁NO
Molecular Weight 293.41 g/mol 162.23 g/mol 149.19 g/mol
Chemical Structure (Structure of Amitraz)(Structure of DPMF)(Structure of DMF)
Key Features Triazapentadiene structure with two 2,4-xylidine groups.Formamidine derivative; primary active metabolite.Formamide derivative; secondary metabolite.

Data sourced from PubChem and other chemical databases.[8][9][10]

The Metabolic Pathway of Amitraz

The biotransformation of Amitraz is a multi-step process involving both enzymatic and non-enzymatic hydrolysis. The rate and products of this degradation are significantly influenced by environmental conditions, particularly pH.[3]

Step 1: Hydrolysis to DPMF Amitraz undergoes initial hydrolysis, cleaving one of the 2,4-dimethylaniline groups to yield the more potent, active metabolite, N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF). This metabolite is considered a primary driver of the acaricidal and insecticidal effects, acting as a potent agonist on octopamine receptors in invertebrates.[4]

Step 2: Formation of N-(2,4-Dimethylphenyl)formamide DPMF can be further metabolized, or Amitraz can degrade under certain conditions (e.g., basic pH), to form N-(2,4-Dimethylphenyl)formamide.[3][8] This step involves the loss of the N-methyl group from DPMF or a more direct degradation from the parent compound.

Step 3: Final Hydrolysis to 2,4-Dimethylaniline Both DPMF and N-(2,4-Dimethylphenyl)formamide can ultimately be hydrolyzed to 2,4-dimethylaniline (DMA).[3][11] This final product is environmentally stable and possesses its own toxicological profile, making it a key analyte in total residue analysis.[11][12]

Amitraz_Metabolism Amitraz Amitraz (C₁₉H₂₃N₃) DPMF N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF / BTS-27271) Amitraz->DPMF Hydrolysis DMF N-(2,4-Dimethylphenyl)formamide (DMF / BTS-27919) Amitraz->DMF Degradation (basic pH) DPMF->DMF Metabolism DMA 2,4-Dimethylaniline (DMA) DPMF->DMA Hydrolysis DMF->DMA Hydrolysis

Caption: Metabolic degradation pathway of Amitraz.

Toxicological Significance

While Amitraz itself exhibits toxicity, its metabolites are of significant concern for comprehensive risk assessment.

  • N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF): As the primary active metabolite, DPMF is often more potent than Amitraz at the target octopamine receptors.[4] Its higher brain exposure relative to Amitraz suggests it may be the major cause of central nervous system (CNS) toxicity observed in animals and humans following Amitraz ingestion.[5]

  • N-(2,4-Dimethylphenyl)formamide (DMF): This secondary metabolite is generally less bioactive than DPMF.[8] However, it contributes to the overall toxic load and is a crucial marker for Amitraz exposure. According to the Globally Harmonized System (GHS) classifications, N-(2,4-Dimethylphenyl)formamide is considered toxic if swallowed, is suspected of causing genetic defects, and is toxic to aquatic life with long-lasting effects.[9] Its presence indicates the degradation of the parent compound and must be accounted for in residue analysis.

  • 2,4-Dimethylaniline (DMA): The final hydrolysis product is a known toxic compound and is considered recalcitrant in the environment.[12]

The collective toxicity of Amitraz and its metabolites containing the 2,4-dimethylaniline moiety necessitates analytical methods that can either measure each component individually or determine a total residue value after hydrolysis to DMA.

Analytical Methodologies

The analysis of Amitraz and its metabolites is challenging due to the instability of the parent compound and the chemical diversity of the metabolites.[7][11] Modern methods have shifted from laborious gas chromatography (GC) techniques requiring hydrolysis and derivatization to more direct liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches.[6][11]

Sample Preparation: The QuEChERS Protocol

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation workflow for pesticide residue analysis in complex matrices like fruits, vegetables, and biological tissues. Its effectiveness lies in the streamlined combination of solvent extraction and dispersive solid-phase extraction (d-SPE) for cleanup.

Causality of Experimental Choices:

  • Extraction Solvent (Acetonitrile): Acetonitrile is chosen for its ability to efficiently extract a wide range of pesticides, including Amitraz and its metabolites, while minimizing the co-extraction of lipids and other matrix components compared to solvents like acetone. It also provides excellent phase separation from water.

  • Salting-Out (MgSO₄, NaCl): The addition of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) induces phase separation between the acetonitrile and the aqueous layer of the sample. MgSO₄ also removes residual water from the organic layer, while NaCl helps to reduce the polarity of the aqueous layer, further driving the analytes into the acetonitrile.

  • Dispersive SPE (d-SPE) Cleanup: This is the critical cleanup step.

    • Primary Secondary Amine (PSA): PSA is a weak anion exchanger that effectively removes organic acids, fatty acids, and some sugars from the extract.

    • Graphitized Carbon Black (GCB): GCB is used to remove pigments like chlorophyll and sterols, which can interfere with LC-MS/MS analysis. It is used judiciously as it can also adsorb planar analytes.

    • C18: C18 (octadecylsilane) is a non-polar sorbent used to remove lipids and other non-polar interferences.

Detailed Protocol: QuEChERS Extraction for LC-MS/MS Analysis

This protocol is a representative workflow for the extraction of N-(2,4-Dimethylphenyl)formamide and other Amitraz metabolites from a food matrix (e.g., pears).

I. Sample Homogenization & Extraction

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard (e.g., deuterated N-(2,4-Dimethylphenyl)formamide-d9) to correct for matrix effects and procedural losses.[13]

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

II. Dispersive SPE Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

III. Final Preparation

  • Take an aliquot of the cleaned supernatant.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (10 g) ACN 2. Add Acetonitrile & Internal Standard Sample->ACN Salts 3. Add QuEChERS Salts ACN->Salts Shake 4. Shake & Centrifuge Salts->Shake Aliquot 5. Take Supernatant Aliquot (1 mL) Shake->Aliquot dSPE 6. Add to d-SPE Tube (PSA, C18, MgSO₄) Aliquot->dSPE Vortex 7. Vortex & Centrifuge dSPE->Vortex Filter 8. Filter Supernatant Vortex->Filter LCMS 9. LC-MS/MS Analysis Filter->LCMS

Caption: QuEChERS sample preparation workflow.

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the sensitive and selective quantification of Amitraz metabolites.

  • Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is typically employed to separate the analytes from matrix components. A gradient elution with a mobile phase of water and methanol or acetonitrile, often containing modifiers like ammonium formate, provides good peak shape and separation.[6] Chromatographic separation is crucial to avoid interferences, especially from the in-source fragmentation of one metabolite into another (e.g., DPMF into DMA).[6]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used to ionize the analytes. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[13] In MRM, a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Self-Validating MRM Transitions: The choice of MRM transitions is a self-validating system. For a compound to be positively identified, it must (1) elute at the correct retention time and (2) show a response for at least two specific precursor-to-product ion transitions, with the ratio of the quantifier to qualifier ion falling within a specified tolerance of that observed for a pure standard.

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
N-(2,4-Dimethylphenyl)formamide 150107(Another product ion)
N'-(2,4-dimethylphenyl)-N-methylformamidine 163122(Another product ion)
Amitraz 294122(Another product ion)
Note: Specific transitions must be optimized empirically for the instrument in use. Data derived from published methods.[6]

Conclusion

N-(2,4-Dimethylphenyl)formamide is a pivotal metabolite in the degradation cascade of Amitraz. While less biologically active than its precursor DPMF, its stability and unique toxicological profile make it an indispensable analyte for comprehensive safety and residue assessments. Understanding its formation, toxicological properties, and the robust analytical methods for its detection is paramount for regulatory compliance, environmental monitoring, and ensuring food safety. The integrated approach of QuEChERS sample preparation followed by LC-MS/MS analysis provides the necessary sensitivity and selectivity for accurate quantification, enabling researchers and scientists to make informed decisions in the fields of drug development and pesticide management.

References

  • Chen, A. C., & Obendorf, S. K. (2016). Amitraz and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors. Pest Management Science, 72(11), 2173-2179. [Link]

  • Wu, M. L., & Deng, J. F. (2001). Solid-phase extraction and GC-MSD determination of amitraz and metabolites in urine. Journal of Food and Drug Analysis, 9(4), 232-238. [Link]

  • Kim, H. J., Ko, H. J., & Lee, K. H. (2014). Pharmacokinetics and brain distribution of amitraz and its metabolites in rats. Journal of Veterinary Science, 15(4), 543–549. [Link]

  • Anastassiades, M., & Scherbaum, E. (2012). Analysis of “Amitraz (sum)” in samples with incurred residues - Comparison of the approach covering the individual metabolites vs. the one based on hydrolysis to 2,4-dimethylaniline (DMA). EURL-SRM. [Link]

  • MSD Veterinary Manual. Triazapentadiene (Amitraz) Toxicosis in Animals. [Link]

  • PubChem. N-(2,4-Dimethylphenyl)formamide. [Link]

  • Lee, K. H., et al. (2014). Pharmacokinetics and brain distribution of amitraz and its major metabolites in rats. Journal of Veterinary Science. [Link]

  • Scherbaum, E., & Anastassiades, M. (2010). Amitraz Residues in Pears - Detection via Metabolites in a Multi-Residue Scheme. EURL-SRM. [Link]

  • Wikipedia. Amitraz. [Link]

  • PubChem. N'-(2,4-dimethylphenyl)-N-methylformamidine. [Link]

  • MDPI. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives. [Link]

  • Wang, J., & Li, Y. (2007). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. Journal of AOAC International, 90(4), 1144-1148. [Link]

  • Korta, E., Bakkali, A., Berrueta, L. A., Gallo, B., & Vicente, F. (2001). Factors affecting the extraction, hydrolysis and derivatization steps for the quantitation of total residues of amitraz in honey by gas chromatography with electron capture detection. Journal of Chromatography A, 930(1-2), 43-52. [Link]

  • CPAChem. Safety data sheet for N-(2,4-Dimethylphenyl)formamide. [Link]

  • Royal Society of Chemistry. Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC. [Link]

  • Iwuoha, E. I., & Smyth, M. R. (1995). A case study of amitraz and its degradants. CORE. [Link]

  • FAO AGRIS. Rapid and sensitive determination of formamidines and metabolites with HPLC-MS/MS using core-shell columns. [Link]

  • National Toxicology Program. (1992). NTP technical report on the toxicity studies of N,N-Dimethylformamide (CAS No. 68-12-2) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, 25, 1-D10. [Link]

  • Google Patents. Process for production of dimethylformamide.
  • University of Hertfordshire. Amitraz (Ref: ENT 27967). [Link]

  • Google Patents. Method for determining content of dimethylformamide.
  • MDPI. Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. [Link]

  • MDPI. Analytical Methods for Nanomaterial Determination in Biological Matrices. [Link]

Sources

Foundational

Potential research areas for N-(2,5-Dimethylphenyl)formamide

An In-Depth Technical Guide to the Research Frontiers of N-(2,5-Dimethylphenyl)formamide Introduction: Unveiling a Molecule of Latent Potential In the vast landscape of chemical compounds, many remain relegated to the ca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Research Frontiers of N-(2,5-Dimethylphenyl)formamide

Introduction: Unveiling a Molecule of Latent Potential

In the vast landscape of chemical compounds, many remain relegated to the catalog as mere "research chemicals," their potential largely untapped. N-(2,5-Dimethylphenyl)formamide (CAS No. 10113-40-3) is one such molecule.[][2] While its isomeric cousin, N-(2,4-Dimethylphenyl)formamide, is well-documented as a metabolite of the pesticide amitraz, the 2,5-isomer has received scant attention.[3] This guide posits that N-(2,5-Dimethylphenyl)formamide is not just a catalog entry, but a versatile building block with significant, unexplored potential in medicinal chemistry, advanced organic synthesis, and materials science. Its structure, combining the biologically significant 2,5-dimethylphenyl scaffold with the reactive formamide group, presents a compelling case for investigation.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to provide a Senior Application Scientist's perspective on why and how this molecule can be leveraged. We will explore data-driven hypotheses, outline detailed experimental protocols, and present logical workflows to unlock the full scientific value of N-(2,5-Dimethylphenyl)formamide.

Section 1: Foundational Profile and Synthesis

A thorough understanding of a molecule begins with its fundamental characteristics and a reliable method for its preparation.

Physicochemical Properties

N-(2,5-Dimethylphenyl)formamide is a solid at room temperature with properties that make it suitable for a range of synthetic modifications.[] A summary of its key properties is presented below.

PropertyValueSource
CAS Number 10113-40-3[][2]
Molecular Formula C₉H₁₁NO[][2]
Molecular Weight 149.19 g/mol [][2]
Melting Point 118-122 °C[]
Boiling Point 310.1 °C (at 760 mmHg)[]
Density 1.075 g/cm³[]
IUPAC Name N-(2,5-dimethylphenyl)formamide[]
Protocol: Synthesis of N-(2,5-Dimethylphenyl)formamide

The most direct route to N-aryl formamides is the N-formylation of the corresponding aniline.[4] This protocol adapts established methods for this transformation. The causality is straightforward: formic acid acts as the acyl donor in a nucleophilic acyl substitution reaction, where the amino group of 2,5-dimethylaniline is the nucleophile. Refluxing in a suitable solvent like toluene with a Dean-Stark trap is crucial for driving the reaction to completion by removing the water byproduct.

Step-by-Step Methodology:

  • Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add 2,5-dimethylaniline (0.5 mol, 60.59 g).[5][6]

  • Solvent Addition: Add 250 mL of toluene to the flask to dissolve the aniline.

  • Formic Acid Addition: Slowly add formic acid (0.75 mol, 34.5 g, ~28.7 mL) to the stirred solution.

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 2,5-dimethylaniline spot.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize.

  • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of a saturated aqueous sodium bicarbonate solution (to neutralize excess formic acid) and then with 100 mL of brine.[4]

  • Drying & Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(2,5-Dimethylphenyl)formamide as a crystalline solid.

Section 2: Research Area 1 - Medicinal Chemistry & Drug Discovery

Rationale: The 2,5-dimethylphenyl scaffold is not merely an inert aromatic ring; it is a privileged structural motif found in numerous antimicrobial agents.[7] Its presence has been linked to activity against a wide spectrum of pathogens, including bacteria, fungi, and viruses.[7] Notably, this scaffold is a key component of drugs like the antibiotic linezolid.[7] This provides a strong, evidence-based rationale for exploring derivatives of N-(2,5-Dimethylphenyl)formamide as new therapeutic candidates.

Hypothesis: A Scaffold for Novel Antimicrobials

By using N-(2,5-Dimethylphenyl)formamide as a starting material, we can synthesize novel derivatives, such as aminothiazoles, which have a high probability of exhibiting antimicrobial activity against multidrug-resistant pathogens.[7][8] The formamide group serves as a versatile chemical handle for elaboration into more complex heterocyclic systems.

Proposed Research Workflow

The following workflow outlines a logical progression from synthesis to biological evaluation.

G cluster_0 Synthesis Phase cluster_1 Screening & Evaluation Phase A N-(2,5-Dimethylphenyl)formamide B Step 1: Conversion to N-(2,5-Dimethylphenyl)thiourea A->B C Step 2: Hantzsch Thiazole Synthesis (Cyclization with α-haloketone) B->C D Library of Novel Aminothiazole Derivatives C->D E Primary Antimicrobial Screening (MIC against panel of pathogens) D->E F Hit Identification (Compounds with Potent Activity) E->F G Secondary Screening (Cytotoxicity, Spectrum of Activity) F->G H Lead Compound G->H

Caption: Workflow for developing antimicrobial agents from N-(2,5-Dimethylphenyl)formamide.

Experimental Protocol: Synthesis of a 4-Aryl-2-((2,5-dimethylphenyl)amino)thiazole Derivative

This protocol details the conversion of the formamide into a thiourea, followed by a classic Hantzsch thiazole synthesis. This multi-step process is a self-validating system; successful synthesis of the intermediate thiourea is a prerequisite for the final cyclization.

Part A: Synthesis of 1-(2,5-Dimethylphenyl)thiourea

  • Hydrolysis: Reflux N-(2,5-Dimethylphenyl)formamide (0.1 mol, 14.92 g) in a solution of 50 mL ethanol and 50 mL of 2M aqueous hydrochloric acid for 4 hours to hydrolyze the formamide back to 2,5-dimethylaniline hydrochloride. Monitor by TLC.

  • Neutralization: After cooling, neutralize the solution with aqueous sodium hydroxide until basic (pH > 9) to liberate the free aniline. Extract the 2,5-dimethylaniline into diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent.

  • Thiocyanate Formation: Dissolve the crude 2,5-dimethylaniline in 100 mL of dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

  • Reaction: Add a solution of ammonium thiocyanate (0.11 mol, 8.37 g) in 50 mL of water dropwise. Stir the mixture at room temperature for 24 hours.

  • Isolation: The 1-(2,5-dimethylphenyl)thiourea will precipitate as a solid. Filter the product, wash with cold water, and dry.

Part B: Hantzsch Thiazole Synthesis

  • Reagent Setup: In a round-bottom flask, suspend the 1-(2,5-dimethylphenyl)thiourea (0.05 mol) in 100 mL of absolute ethanol.

  • α-Haloketone Addition: Add an equimolar amount (0.05 mol) of a suitable α-haloketone (e.g., 2-bromoacetophenone) to the suspension.

  • Reaction: Heat the mixture to reflux for 3-5 hours. The reaction should become homogeneous as it progresses. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture. The product, a thiazole hydrobromide salt, may precipitate. If not, reduce the solvent volume in vacuo.

  • Neutralization & Isolation: Treat the residue with a saturated aqueous solution of sodium bicarbonate to neutralize the salt and precipitate the free base. Filter the solid, wash with water, and purify by recrystallization (e.g., from ethanol) to yield the target thiazole derivative.

Section 3: Research Area 2 - Advanced Organic Synthesis

Rationale: The N-aryl formamide moiety is a key player in the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic and heterocyclic compounds.[9][10] The reaction proceeds via the formation of a "Vilsmeier reagent," a chloroiminium ion, from the formamide and a halogenating agent like phosphorus oxychloride (POCl₃).[9] N-(2,5-Dimethylphenyl)formamide can serve as the precursor to a sterically distinct Vilsmeier reagent, potentially offering unique reactivity or regioselectivity compared to the standard reagent derived from N,N-dimethylformamide (DMF).[11]

Hypothesis: A Novel Reagent for Regioselective Formylation

The Vilsmeier reagent derived from N-(2,5-Dimethylphenyl)formamide and POCl₃ can act as an effective formylating agent for activated substrates like indole or pyrrole. The steric bulk of the 2,5-dimethylphenyl group may influence the regiochemical outcome of the formylation, favoring substitution at less hindered positions.[10]

Proposed Reaction Pathway

The pathway involves the in-situ formation of the Vilsmeier reagent followed by electrophilic attack on the substrate.

G A N-(2,5-Dimethylphenyl)formamide C Vilsmeier Reagent [Chloroiminium Ion] A->C B POCl₃ B->C E Electrophilic Attack C->E D Electron-Rich Arene (e.g., Indole) D->E F Iminium Intermediate E->F G Aqueous Workup (Hydrolysis) F->G H Formylated Product (e.g., Indole-3-carboxaldehyde) G->H I 2,5-Dimethylaniline G->I

Caption: Vilsmeier-Haack formylation using N-(2,5-Dimethylphenyl)formamide.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

This protocol outlines the use of N-(2,5-Dimethylphenyl)formamide as the formyl source. The choice of an ice bath for the initial reagent formation is critical to control the exothermic reaction between the formamide and POCl₃.

  • Reagent Formation: In a three-necked flask under a nitrogen atmosphere, place N-(2,5-Dimethylphenyl)formamide (0.1 mol, 14.92 g) in 50 mL of anhydrous 1,2-dichloroethane.

  • Activation: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (0.1 mol, 15.33 g, ~9.3 mL) dropwise with vigorous stirring. Stir for 1 hour at 0-5 °C to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Prepare a solution of indole (0.09 mol, 10.54 g) in 50 mL of anhydrous 1,2-dichloroethane. Add this solution dropwise to the cold Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-3 hours. Monitor the consumption of indole by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto 200 g of crushed ice.

  • Work-up: Stir the mixture vigorously for 30 minutes, then neutralize by slowly adding a 30% aqueous sodium hydroxide solution until the pH is ~8.

  • Isolation: The product, indole-3-carboxaldehyde, will precipitate. Filter the solid, wash thoroughly with water, and dry. The product can be further purified by recrystallization from aqueous ethanol.

Section 4: Research Area 3 - Materials Science

Rationale: The precursor to our title compound, 2,5-dimethylaniline, is known to undergo electrochemical oxidation to form poly(2,5-dimethylaniline), a conducting polymer.[12] This establishes a clear link between the 2,5-dimethylphenylamine framework and materials with interesting electronic properties. The formamide group in N-(2,5-Dimethylphenyl)formamide offers a new avenue for polymerization, either through reactions involving the formyl proton or by first converting the formamide to other functional groups.

Hypothesis: A Monomer for Novel Functional Polymers

N-(2,5-Dimethylphenyl)formamide can serve as a monomer for the synthesis of novel polymers. For instance, reduction of the formamide to the corresponding N-methyl secondary amine, followed by oxidative polymerization, could yield a polymer with different solubility and electronic properties compared to the parent poly(2,5-dimethylaniline).

Proposed Polymer Synthesis Workflow

This workflow illustrates a two-step path to a new functional polymer.

G A N-(2,5-Dimethylphenyl)formamide B Reduction (e.g., LiAlH₄) A->B C Monomer: N-Methyl-2,5-dimethylaniline B->C D Oxidative Polymerization (e.g., (NH₄)₂S₂O₈, HCl) C->D E Poly(N-methyl-2,5-dimethylaniline) D->E

Caption: Synthetic route to a novel polymer via N-(2,5-Dimethylphenyl)formamide.

Experimental Protocol: Synthesis and Polymerization of N-Methyl-2,5-dimethylaniline

Part A: Reduction of N-(2,5-Dimethylphenyl)formamide

  • Setup: In a flame-dried, three-necked flask under nitrogen, suspend lithium aluminum hydride (LiAlH₄) (0.075 mol, 2.85 g) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Monomer Addition: Dissolve N-(2,5-Dimethylphenyl)formamide (0.05 mol, 7.46 g) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining a gentle reflux with a water bath if necessary.

  • Reaction: After the addition, reflux the mixture for 4 hours.

  • Quenching: Cool the reaction in an ice bath. Carefully and sequentially add 3 mL of water, 3 mL of 15% aqueous NaOH, and 9 mL of water to quench the excess LiAlH₄.

  • Isolation: Filter the resulting granular precipitate (aluminum salts) and wash it with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude N-methyl-2,5-dimethylaniline. Purify by vacuum distillation.

Part B: Oxidative Polymerization

  • Monomer Solution: Dissolve the purified N-methyl-2,5-dimethylaniline (0.02 mol, 2.70 g) in 100 mL of 1M hydrochloric acid. Cool the solution to 0-5 °C.

  • Initiator Solution: Separately, dissolve ammonium persulfate ((NH₄)₂S₂O₈) (0.022 mol, 5.02 g) in 50 mL of 1M hydrochloric acid and cool to 0-5 °C.

  • Polymerization: Add the initiator solution dropwise to the stirred monomer solution over 20 minutes. Maintain the temperature at 0-5 °C. Stir the mixture for 24 hours, allowing it to slowly warm to room temperature.

  • Isolation: The polymer will precipitate as a dark solid (likely green or blue). Filter the polymer, wash it extensively with 1M HCl, then with water, and finally with methanol to remove unreacted monomer and oligomers.

  • Drying: Dry the polymer product in a vacuum oven at 60 °C. The resulting poly(N-methyl-2,5-dimethylaniline) can then be characterized by techniques such as FT-IR, UV-Vis, and cyclic voltammetry.

Conclusion

N-(2,5-Dimethylphenyl)formamide stands as a molecule of considerable, yet underexplored, promise. This guide has moved beyond its simple identity as a research chemical to establish three distinct and compelling avenues for future investigation. By leveraging the known biological activity of its core scaffold, the synthetic versatility of its formamide group, and the material properties of its aniline precursor, we have outlined actionable research plans in medicinal chemistry, organic synthesis, and materials science. The provided protocols and workflows serve as a robust starting point for scientists to not only synthesize and characterize this compound but to transform it into novel drug candidates, unique chemical reagents, and advanced functional materials. It is through such focused and hypothesis-driven exploration that the true value of catalog chemicals can be unlocked, driving innovation across the scientific disciplines.

References

  • PubChem. N-(2,4-Dimethylphenyl)formamide. National Center for Biotechnology Information. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 28(13), 5188. Available from: [Link]

  • Wang, Z., et al. (2004). Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. Journal of the Chinese Chemical Society, 51(3), 543-550. Available from: [Link]

  • Wikipedia. Dimethylformamide. Wikimedia Foundation. Available from: [Link]

  • Galt, R. H. B., & Taylor, J. (1970). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. Journal of the Chemical Society, Perkin Transactions 1, 1691-1693. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Wikimedia Foundation. Available from: [Link]

  • Saladino, R., et al. (2025). Harnessing prebiotic formamide chemistry: a novel platform for antiviral exploration. Scientific Reports. Available from: [Link]

  • Google Patents. Formamide derivatives for the treatment of diseases.
  • Hollingworth, R. M. (1976). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives, (14), 57–69. Available from: [Link]

  • Silver Fern Chemical. Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More. Available from: [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link]

  • ResearchGate. A Convenient One-Pot Synthesis of Formamide Derivatives Using Thiamine Hydrochloride as a Novel Catalyst. Available from: [Link]

  • Carl ROTH. N,N-Dimethylformamide (DMF), 2.5 l, plastic. Available from: [Link]

  • ResearchGate. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Available from: [Link]

  • PubChem. 2,5-Dimethylaniline. National Center for Biotechnology Information. Available from: [Link]

  • Ferrer, E., et al. (2022). Amitraz and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey. Antioxidants, 11(4), 746. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Canavelli, P., et al. (2022). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 144(43), 19933–19942. Available from: [Link]

  • Wikipedia. 2,5-Xylidine. Wikimedia Foundation. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Google Patents. Synthesis of dimethylformamide.
  • ResearchGate. The use of formamide as carbon source. Formamide atoms that were... Available from: [Link]

  • Achilles Chemical. N,N-Dimethylformamide (DMF) High Purity Manufacturer/Factory/Produder for PU Resins & Pharmaceuticals. Available from: [Link]

  • INSPUBLISHERS. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Wikipedia. Formamide-based prebiotic chemistry. Wikimedia Foundation. Available from: [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available from: [Link]

  • precisionFDA. N-(2,4-DIMETHYLPHENYL)FORMAMIDE. U.S. Food and Drug Administration. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(2,5-Dimethylphenyl)formamide step-by-step protocol

An Application Note and Step-by-Step Protocol for the Synthesis of N-(2,5-Dimethylphenyl)formamide Introduction: The Strategic Importance of N-Aryl Formamides N-aryl formamides, including N-(2,5-Dimethylphenyl)formamide,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Step-by-Step Protocol for the Synthesis of N-(2,5-Dimethylphenyl)formamide

Introduction: The Strategic Importance of N-Aryl Formamides

N-aryl formamides, including N-(2,5-Dimethylphenyl)formamide, are a critical class of chemical intermediates. Their utility spans from serving as protecting groups in peptide synthesis to acting as precursors for more complex molecules like isocyanides and formamidines. The 2,5-dimethylphenyl structural motif itself is a recognized scaffold in the development of novel antimicrobial agents, highlighting the potential downstream applications of this target molecule in medicinal chemistry and drug development.[1]

While numerous methods exist for the N-formylation of amines, many involve expensive reagents, harsh reaction conditions, or complex catalytic systems.[2] This guide details a robust and accessible protocol for the synthesis of N-(2,5-Dimethylphenyl)formamide via the direct formylation of 2,5-dimethylaniline using formic acid. This classic approach is valued for its operational simplicity, cost-effectiveness, and high efficiency, making it an ideal method for both academic research and process development settings. The core of this synthesis relies on a dehydration-condensation reaction, where the removal of water is paramount to driving the reaction equilibrium towards the desired product.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of 2,5-dimethylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of formic acid. This is followed by a proton transfer and the elimination of a water molecule to yield the stable amide product, N-(2,5-Dimethylphenyl)formamide.

Overall Reaction:

The use of an azeotropic solvent like toluene with a Dean-Stark apparatus is a critical experimental choice. As the reaction mixture is heated to reflux, the toluene-water azeotrope boils and its vapors enter the condenser. Upon cooling, the immiscible liquids separate in the Dean-Stark trap, with the denser water collecting at the bottom and the lighter toluene overflowing back into the reaction flask. This continuous removal of water, a product of the reaction, effectively shifts the reaction equilibrium to the right according to Le Châtelier's principle, ensuring a high conversion rate and maximizing the yield of the desired formamide.[2]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaM.W. ( g/mol )Key PropertiesSupplier Example
2,5-Dimethylaniline (2,5-Xylidine)95-78-3C₈H₁₁N121.18Toxic, combustible liquidSigma-Aldrich
Formic Acid (≥98%)64-18-6CH₂O₂46.03Corrosive, flammableCarl ROTH
Toluene108-88-3C₇H₈92.14Flammable, irritantFisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Mild baseStandard lab supplier
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying agentStandard lab supplier
Ethanol64-17-5C₂H₆O46.07FlammableStandard lab supplier
Deionized Water7732-18-5H₂O18.02--
Equipment
  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Büchner funnel and vacuum flask

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

Safety and Handling Precautions

This protocol involves hazardous materials and must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,5-Dimethylaniline (2,5-Xylidine): Toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen and is toxic to aquatic life.[3] Avoid all direct contact and inhalation.

  • Formic Acid (≥98%): Highly corrosive and causes severe skin burns and eye damage.[4][5] It is also a flammable liquid. Handle with extreme care in a fume hood.

  • Toluene: Flammable liquid and vapor. It can cause skin irritation and is harmful if inhaled.

All waste materials should be disposed of in accordance with institutional and local environmental regulations.

Detailed Step-by-Step Synthesis Protocol

Part 1: Reaction Setup and Execution
  • Assemble the Apparatus: Set up a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The entire setup should be securely clamped above a heating mantle.

  • Charge Reagents: To the round-bottom flask, add 2,5-dimethylaniline (10.0 g, 82.5 mmol), formic acid (4.56 g, 3.74 mL, 99.0 mmol, 1.2 equivalents), and toluene (100 mL).

  • Initiate Reaction: Begin stirring the mixture and turn on the heating mantle. Heat the solution to reflux (approximately 111°C).

  • Azeotropic Water Removal: Continue refluxing for 4-6 hours. Monitor the progress of the reaction by observing the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete when water ceases to collect.

  • Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the 2,5-dimethylaniline spot indicates reaction completion.

Part 2: Product Isolation and Work-up
  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the bulk of the toluene using a rotary evaporator.

  • Neutralization Wash: Transfer the residual oil to a 250 mL separatory funnel using ethyl acetate (approx. 100 mL). Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize and remove any unreacted formic acid. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.

    • Deionized water (1 x 50 mL).

    • Brine (saturated NaCl solution) (1 x 50 mL) to aid in the separation of the layers.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Final Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure on a rotary evaporator to yield the crude N-(2,5-Dimethylphenyl)formamide as a solid.

Part 3: Purification and Characterization
  • Recrystallization: Purify the crude solid by recrystallization. Dissolve the product in a minimum amount of hot ethanol and then add deionized water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water and dry them in a vacuum oven.

  • Yield and Characterization: Weigh the final product to determine the percentage yield. Characterize the compound by measuring its melting point and acquiring spectroscopic data (IR, ¹H NMR, ¹³C NMR) to confirm its identity and purity.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Measure Reagents: - 2,5-Dimethylaniline - Formic Acid - Toluene setup Assemble Glassware: Flask, Dean-Stark, Condenser reagents->setup Charge Flask reflux Heat to Reflux (~111°C) 4-6 hours setup->reflux water_removal Azeotropic Removal of H₂O reflux->water_removal cool Cool to Room Temp water_removal->cool rotovap1 Remove Toluene (Rotovap) cool->rotovap1 wash Wash with NaHCO₃(aq) & Brine rotovap1->wash dry Dry with MgSO₄ wash->dry rotovap2 Remove Ethyl Acetate (Rotovap) Yields Crude Solid dry->rotovap2 recrystallize Recrystallize from Ethanol/Water rotovap2->recrystallize filter_dry Vacuum Filter & Dry recrystallize->filter_dry analysis Characterization: - Melting Point - NMR, IR - Yield Calculation filter_dry->analysis

Caption: Workflow for the synthesis of N-(2,5-Dimethylphenyl)formamide.

Expected Results and Characterization

ParameterExpected Result
Appearance Off-white to light yellow solid
Yield 80-90%
Melting Point 107-109 °C
IR (cm⁻¹) ~3244 (N-H stretch), ~1644 (C=O amide I band)
¹H NMR Spectral data consistent with the structure.
¹³C NMR Spectral data consistent with the structure.

Expert Commentary on Characterization:

  • Melting Point: A sharp melting point within the expected range is a strong indicator of purity.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1644 cm⁻¹ is characteristic of the amide carbonyl group. A peak around 3244 cm⁻¹ corresponds to the N-H bond stretch, confirming the formamide structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. The ¹H NMR spectrum should show distinct signals for the formyl proton, the aromatic protons, and the two methyl groups. The ¹³C NMR will confirm the number of unique carbon environments, including the characteristic downfield shift of the carbonyl carbon.

References

  • Bharamawadeyar, V. & Sureshbabu, V.V. (2018). Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry - Section B, 57B, 656-662.

  • Blicke, F. F., & Lu, C. J. (1952). Formylation of Amines with Chloral and a Base. Journal of the American Chemical Society, 74(15), 3933–3934.
  • Wiles, C., & Watts, P. (2014). Formylation of Amines. Accounts of Chemical Research, 47(11), 3349–3360.

  • Gorgis, K. Y., & Spagnolo, P. (2007). Formylation of Amines.
  • Strupińska, P., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 28(14), 5344.

  • Fisher Scientific. (2009). Safety Data Sheet: 2,5-Xylidine.

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Formic acid ≥98 %.

Sources

Application

Application Note: High-Sensitivity Quantification of N-(2,5-Dimethylphenyl)formamide using Chromatographic Methods

Abstract This document provides a comprehensive technical guide for the quantitative analysis of N-(2,5-Dimethylphenyl)formamide. This compound is a relevant process-related impurity and potential metabolite, making its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of N-(2,5-Dimethylphenyl)formamide. This compound is a relevant process-related impurity and potential metabolite, making its precise quantification critical in pharmaceutical development and quality control.[1][2] We present two robust and validated analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) for high specificity and sensitivity, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions, from sample preparation to data analysis, while also explaining the scientific rationale behind key procedural choices.

Introduction and Analyte Overview

N-(2,5-Dimethylphenyl)formamide (CAS: 10113-40-3) is an organic compound that can emerge as an impurity during the synthesis of active pharmaceutical ingredients (APIs), particularly when 2,5-dimethylaniline is used as a starting material or intermediate.[1][2] It may also be formed from the degradation of certain pesticides. Given that formamide-related structures can be reactive impurities, regulatory guidelines necessitate their careful monitoring and control in drug substances.[3][4] The development of sensitive and specific analytical methods is therefore essential to ensure the safety, quality, and efficacy of pharmaceutical products.[5]

This guide provides two primary analytical frameworks. The choice between GC-MS and HPLC depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. GC-MS is often preferred for its high resolving power and specificity, making it ideal for complex matrices and trace-level detection. HPLC-UV is a robust, widely accessible alternative suitable for routine quality control where analyte concentrations are expected to be higher.

Table 1: Physicochemical Properties of N-(2,5-Dimethylphenyl)formamide

Property Value Source
Molecular Formula C₉H₁₁NO []
Molecular Weight 149.19 g/mol []
Melting Point 118-122 °C []
Boiling Point 310.1 °C at 760 mmHg []
Appearance Solid (Off-White to Pale Red) [7]

| Solubility | Sparingly soluble in Methanol, slightly soluble in DMSO |[7] |

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is an ideal technique for the quantification of N-(2,5-Dimethylphenyl)formamide due to the analyte's sufficient volatility and thermal stability. The gas chromatograph separates the analyte from the sample matrix based on its boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted analyte, creating a unique mass spectrum that serves as a highly specific fingerprint for identification and provides sensitive quantification, often using Selected Ion Monitoring (SIM) mode. This approach minimizes interference from co-eluting matrix components, a common challenge in pharmaceutical analysis.[8][9]

Experimental Protocol: GC-MS

2.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • Rationale: A liquid-liquid extraction (LLE) is employed to isolate the moderately polar analyte from aqueous or polar matrices (e.g., dissolved drug product) into an organic solvent compatible with GC injection. Dichloromethane is an effective solvent for this purpose.

  • Accurately weigh approximately 100 mg of the sample (e.g., drug substance) into a 15 mL glass centrifuge tube.

  • Add 5.0 mL of purified water to dissolve the sample. Vortex for 1 minute.

  • Spike with an appropriate internal standard (IS), such as N-(2,4-Dimethylphenyl)formamide-d9, to a final concentration of 1 µg/mL. The use of a stable isotope-labeled internal standard is best practice as it corrects for variations in extraction efficiency and instrument response.[10]

  • Add 5.0 mL of dichloromethane.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.[11]

  • Carefully transfer the lower organic (dichloromethane) layer using a glass pipette into a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in 1.0 mL of ethyl acetate for GC-MS analysis.

2.2.2. GC-MS Instrumentation and Parameters

  • Rationale: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good selectivity for aromatic compounds. The temperature gradient is optimized to ensure a sharp peak shape and adequate separation from potential impurities. Splitless injection is used to maximize sensitivity for trace analysis.

Table 2: GC-MS Operating Conditions

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7010B Triple Quadrupole GC/MS/MS or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless, 1 µL injection volume
Oven Program Initial 80 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Electron Ionization (EI)
Ion Source Temp 230 °C
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 149 (Molecular Ion)

| Qualifier Ions | m/z 121, m/z 91 |

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample (100 mg) Dissolve 2. Dissolve in H₂O & Add IS Sample->Dissolve Extract 3. Liquid-Liquid Extraction (Dichloromethane) Dissolve->Extract Separate 4. Centrifuge & Collect Organic Layer Extract->Separate Concentrate 5. Evaporate & Reconstitute (Ethyl Acetate) Separate->Concentrate Inject 6. GC-MS Injection (1 µL, Splitless) Concentrate->Inject Acquire 7. Data Acquisition (SIM Mode) Inject->Acquire Integrate 8. Peak Integration Acquire->Integrate Calibrate 9. Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify 10. Quantify Concentration in Sample Calibrate->Quantify

Caption: GC-MS workflow for N-(2,5-Dimethylphenyl)formamide analysis.

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle and Rationale

Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. N-(2,5-Dimethylphenyl)formamide, with its dimethylphenyl group, has sufficient non-polar character to be retained on a C18 stationary phase. An acidic mobile phase (using formic or phosphoric acid) ensures that the formamide group is in a consistent protonation state, leading to sharp, reproducible peaks.[12] UV detection is suitable as the aromatic ring provides a chromophore, absorbing light in the low UV spectrum. This method is highly robust and widely used in quality control laboratories.[13][14]

Experimental Protocol: HPLC-UV

3.2.1. Sample and Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-(2,5-Dimethylphenyl)formamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.[11]

3.2.2. HPLC Instrumentation and Parameters

  • Rationale: A C18 column is the standard choice for retaining moderately non-polar analytes. The gradient elution starts with a higher aqueous composition to retain the analyte and then increases the organic component (acetonitrile) to elute it, ensuring good separation from more polar or less polar impurities. A wavelength of 225 nm is chosen to maximize sensitivity based on the UV absorbance of the phenyl-formamide structure.[13]

Table 3: HPLC-UV Operating Conditions

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 20% B; 2-10 min: 20% to 80% B; 10-12 min: 80% B; 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 225 nm |

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample (50 mg) Dissolve 2. Dissolve & Sonicate in Diluent (ACN/H₂O) Sample->Dissolve Filter 3. Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject 4. HPLC Injection (10 µL) Filter->Inject Acquire 5. Chromatographic Separation & UV Detection (225 nm) Inject->Acquire Integrate 6. Integrate Peak Area Acquire->Integrate Calibrate 7. External Standard Calibration Curve Integrate->Calibrate Quantify 8. Calculate Concentration in Sample Calibrate->Quantify

Caption: HPLC-UV workflow for N-(2,5-Dimethylphenyl)formamide analysis.

Method Validation Strategy

To ensure that the chosen analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[10] The following parameters must be assessed:

Table 4: Method Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products. Peak purity index > 0.999. Baseline resolution between analyte and adjacent peaks.
Linearity To verify a proportional relationship between analyte concentration and instrument response over a defined range. Correlation coefficient (r²) ≥ 0.995. Y-intercept should not be significantly different from zero.
Accuracy To measure the closeness of the experimental value to the true value, assessed via recovery studies. Mean recovery between 90.0% and 110.0% at three concentration levels.
Precision To assess the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). Relative Standard Deviation (RSD) ≤ 5.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Signal-to-Noise ratio (S/N) of 10:1; RSD ≤ 10%.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±5%, column temp ±2°C). | RSD of results should remain within acceptable limits (e.g., ≤ 5.0%). |

Conclusion

This application note details two reliable and robust methods for the quantification of N-(2,5-Dimethylphenyl)formamide. The GC-MS method offers superior specificity and is ideal for trace-level analysis in complex matrices. The HPLC-UV method provides a practical and accessible alternative for routine quality control applications. Both protocols are designed to be validated according to ICH guidelines, ensuring the generation of accurate and defensible data critical for pharmaceutical development and release testing.

References

  • DU Ying-ying, SHAO Yu-wan, ZHAO Xia, CHEN Zhi-qiang. (2014). Determination of residual DMFo,DMAc and NMP in textiles by GC-MS. Dyeing & Finishing, 14, 42-45. Available at: [Link]

  • Google Patents. (2012). CN102033113B - Method for determining content of dimethylformamide.
  • IJARESM. (2019). Method Development and Validation for Quantification Of N, N-Dimethylformamide. International Journal of Advanced Research in Engineering, Science & Management. Available at: [Link]

  • P. Karuso, et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]

  • Agilent Technologies. (2020). Quantification of Nine Nitrosamine Impurities in Sartan Drugs Using an Agilent GC-TQ. Application Note. Available at: [Link]

  • Kalpesh Upadhyay, et al. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Asian Journal of Pharmaceutical Analysis, 15(2), 131-136. Available at: [Link]

  • Manoj Kumar Mandapaka & Veeraswami Boddu. (2025). A Simple and Rapid Analytical Method to Detect and Quantify the N‐Nitroso Desmethyl Diltiazem Impurity by Liquid Chromatography‐Tandem Mass Spectrometry in Diltiazem Hydrochloride. Separation Science Plus. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92363, N-(2,4-Dimethylphenyl)formamide. Available at: [Link]

  • Nitrosamines Exchange Community. (2025). Unknown Impurity of Sertraline - Formamide?. Available at: [Link]

  • T. F. Wang & C. H. Lin. (1998). Solid-phase extraction and GC-MSD determination of amitraz and metabolites in urine. Journal of Food and Drug Analysis, 6(3). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 2,5-Dimethylaniline in Dye and Pigment Manufacturing. Available at: [Link]

  • MDPI. (2021). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 26(11), 3354. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7259, 2,5-Dimethylaniline. Available at: [Link]

  • ResearchGate. (2015). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available at: [Link]

  • Y. Li, et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 16(5), 1089–1109. Available at: [Link]

  • ResearchGate. (2022). A Comprehensive Review of Quantifications, Profiling, and Regulations of Pharmaceutical Impurities. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Dimethylformamide. Available at: [Link]

  • ChemBK. 2,5-Dimethylaniline. Available at: [Link]

  • L. Catenacci, et al. (1992). High-performance liquid chromatographic determination of N-methylformamide and N-methyl-N-(hydroxymethyl)-formamide in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 577(2), 356-360. Available at: [Link]

  • ResearchGate. (2012). Development and validation of an analytical method for total amitraz in fruit and honey with quantification by gas chromatography-mass spectrometry. Available at: [Link]

  • Journal of the Chilean Chemical Society. (2017). A review on impurity profile of pharmaceuticals. Available at: [Link]

  • Google Patents. (1985). US4558157A - Synthesis of dimethylformamide.
  • Semantic Scholar. (2021). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Available at: [Link]

  • Pharma Learning In Depth. (2024). Impurity Profiling in Pharmaceuticals. YouTube. Available at: [Link]

  • ResearchGate. (2019). Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. Available at: [Link]

  • MDPI. (2022). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. Molecules, 27(19), 6296. Available at: [Link]

  • Google Patents. (1976). US3931298A - Chemical process for forming 2,6-dimethylaniline.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 36326, N'-(2,4-dimethylphenyl)-N-methylformamidine. Available at: [Link]

Sources

Method

Gas chromatography (GC) method for N-(2,5-Dimethylphenyl)formamide analysis

An Application Note for the Quantitative Determination of N-(2,5-Dimethylphenyl)formamide using Gas Chromatography Abstract This application note presents a detailed, robust, and validated Gas Chromatography (GC) method...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantitative Determination of N-(2,5-Dimethylphenyl)formamide using Gas Chromatography

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography (GC) method for the quantitative analysis of N-(2,5-Dimethylphenyl)formamide. This compound is a significant process impurity and a primary metabolite of the formamidine insecticide, Amitraz.[1][2] Accurate quantification is critical for quality control in pharmaceutical manufacturing and for toxicological and environmental monitoring. The methodology herein utilizes a Flame Ionization Detector (FID) for reliable quantification and is designed for implementation in research, quality control, and drug development laboratories. The protocols are presented with a focus on the scientific rationale behind parameter selection, ensuring methodological robustness and trustworthiness in accordance with international validation standards.[3][4]

Introduction and Scientific Rationale

N-(2,5-Dimethylphenyl)formamide is a substituted aromatic amide. In the pharmaceutical and agrochemical industries, it is primarily recognized as a transformation product of Amitraz, a widely used insecticide and acaricide.[1][2] The presence of such impurities, even at trace levels, can have implications for the safety and efficacy of a final product, necessitating sensitive and accurate analytical methods for their control.

Gas Chromatography is the technique of choice for this analysis due to the analyte's characteristics. N-(2,5-Dimethylphenyl)formamide possesses sufficient volatility and thermal stability (Melting Point: 118-122 °C, Boiling Point: 310.1 °C) to be amenable to GC analysis without derivatization.[5][] The principle of this method is the separation of the analyte from the sample matrix on a capillary column, followed by detection using a Flame Ionization Detector (FID). The FID is selected for its wide linear range, robustness, and near-universal response to carbon-containing compounds, making it ideal for quantitative impurity analysis.

The selection of the stationary phase is the most critical factor for achieving a successful separation.[7][8] N-(2,5-Dimethylphenyl)formamide is a molecule of intermediate polarity due to the presence of the amide functional group and the aromatic ring. Therefore, a mid-polarity stationary phase, such as one containing a phenyl-substituted polysiloxane, is chosen to promote favorable interactions and achieve optimal retention and peak shape.[7][9] This "like dissolves like" principle ensures that the separation is selective and efficient.[8]

Materials and Instrumentation

Reagents and Chemicals
  • N-(2,5-Dimethylphenyl)formamide reference standard (Purity ≥ 95%)

  • Methanol (HPLC or GC Grade)

  • Dichloromethane (HPLC or GC Grade)

  • Helium (Carrier Gas, 99.999% purity or higher)

  • Hydrogen (FID Fuel Gas, 99.999% purity or higher)

  • Compressed Air (FID Oxidizer, Zero Grade)

  • Nitrogen (Makeup Gas, optional, 99.999% purity or higher)

Instrumentation
  • Gas Chromatograph (GC) equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary GC Column: A mid-polarity column is recommended. A (50%-Phenyl)-methylpolysiloxane phase (e.g., DB-17, Rtx-50) or a (5%-Phenyl)-methylpolysiloxane phase (e.g., DB-5, Rtx-5MS) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness provides a good balance of resolution and analysis time.[8][9][10]

  • Autosampler for automated injection.

  • Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (Calibrated).

  • Syringe filters (0.22 µm, compatible with the chosen solvent).

Detailed Analytical Protocol

This protocol provides a comprehensive, step-by-step workflow for the analysis.

Preparation of Standard Solutions

Causality: Accurate standard preparation is the foundation of quantitative analysis by the external standard method. A calibration curve derived from these standards will be used to determine the concentration of the analyte in unknown samples.

  • Stock Standard Solution (approx. 1000 µg/mL):

    • Accurately weigh approximately 25 mg of N-(2,5-Dimethylphenyl)formamide reference standard into a 25 mL Class A volumetric flask.

    • Record the exact weight.

    • Add approximately 15 mL of Methanol and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with Methanol and mix thoroughly. This is the Stock Solution.

  • Calibration Curve Standards (e.g., 1.0 - 100 µg/mL):

    • Prepare a series of at least five calibration standards by performing serial dilutions of the Stock Solution using Methanol.

    • For example, to prepare a 10 µg/mL standard, pipette 0.25 mL of the 1000 µg/mL Stock Solution into a 25 mL volumetric flask and dilute to volume with Methanol.

Preparation of Sample Solutions

Causality: The goal of sample preparation is to quantitatively extract the analyte from the sample matrix into a clean solution suitable for GC injection. The concentration should be chosen to fall within the linear range of the calibration curve.

  • Accurately weigh approximately 100 mg of the test sample (e.g., drug substance) into a 10 mL volumetric flask.

  • Add approximately 7 mL of Methanol.

  • Sonicate for 15 minutes to ensure complete dissolution and extraction of the analyte.

  • Allow the solution to cool to ambient temperature.

  • Dilute to the mark with Methanol and mix well.

  • Filter a portion of the solution through a 0.22 µm syringe filter into a GC vial. Filtering prevents non-volatile particulates from contaminating the GC inlet and column.

Gas Chromatography and Data Acquisition

The following table summarizes the recommended starting parameters for the GC-FID system. These parameters should be considered a starting point and may require optimization for specific instruments and applications.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film, (50%-Phenyl)-methylpolysiloxaneMid-polarity phase provides good selectivity for the aromatic amide analyte. A 30m length offers a good balance of resolution and speed.[8][9]
Injector Splitless ModeMaximizes sensitivity, which is crucial for impurity analysis.[11]
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte and solvent without thermal degradation.[5][12]
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column to achieve good separation efficiency.[10]
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 minThe initial hold allows for solvent focusing. The temperature ramp separates compounds by boiling point, and the final hold ensures elution of any less volatile components.
Injection Vol. 1 µLA standard volume that prevents overloading of the column while providing a sufficient signal.
Detector Flame Ionization Detector (FID)Robust and reliable detector for quantifying organic compounds.
Detector Temp. 300 °CMust be higher than the final oven temperature to prevent condensation of analytes in the detector.[10]
H₂ Flow 30 mL/minTypical fuel gas flow for FID.
Air Flow 300 mL/minTypical oxidant flow for FID.
Makeup Gas Nitrogen, 25 mL/minHelps to sweep the column effluent through the detector more efficiently, improving peak shape.
Analytical Sequence and Quantification
  • System Suitability: Begin the sequence by injecting a mid-level calibration standard five or six times to check system suitability parameters (e.g., peak area %RSD, tailing factor).

  • Calibration: Inject a solvent blank, followed by each calibration standard from lowest to highest concentration.

  • Sample Analysis: Inject the prepared sample solutions. It is good practice to bracket sample injections with a standard check to monitor for instrument drift.

  • Data Processing:

    • Integrate the peak corresponding to N-(2,5-Dimethylphenyl)formamide in all chromatograms.

    • Generate a linear regression calibration curve by plotting the peak area against the concentration for the calibration standards. The correlation coefficient (r²) should be >0.999.

    • Determine the concentration of N-(2,5-Dimethylphenyl)formamide in the sample solution from the calibration curve.

    • Calculate the final amount of the impurity in the original sample (e.g., in ppm or %) using the sample weight and dilution volumes.

Method Validation Framework

To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][13]

  • Specificity: The method's ability to resolve the analyte peak from other potential components in the sample matrix is confirmed by analyzing blank and spiked samples.

  • Linearity: Assessed over a range of concentrations (e.g., from the reporting limit to 150% of the target concentration) to confirm a linear relationship between concentration and response.

  • Accuracy: Determined by performing recovery studies on spiked samples at multiple concentration levels.

  • Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts) to assess the random error (%RSD).[14]

  • Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Robustness: The method's resilience to small, deliberate variations in parameters (e.g., ±10% in flow rate, ±5°C in oven temperature) is tested to ensure its reliability during routine use.[13]

Visualized Workflows and Logic

Overall Analytical Workflow

The following diagram illustrates the complete analytical process from sample receipt to final result calculation.

Analytical_Workflow cluster_prep Preparation Stage cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting A Receive & Log Sample C Prepare Sample Solution (Weigh, Dissolve, Filter) A->C B Prepare Standard Solutions (Stock & Calibration) E Run Analytical Sequence (SST, Blanks, Standards, Samples) B->E C->E D Set Up GC-FID Method (Temperatures, Flow, Program) D->E F Acquire Chromatographic Data E->F G Integrate Peaks & Generate Calibration Curve F->G H Quantify Analyte in Sample G->H I Calculate Final Result (e.g., ppm or %) H->I J Generate Final Report I->J

Caption: High-level workflow for GC analysis.

Parameter Interdependency Logic

This diagram shows the causal relationship between key GC parameters and the desired analytical outcomes.

Logic_Diagram cluster_params Method Parameters (Inputs) cluster_outcomes Analytical Outcomes (Outputs) P1 Stationary Phase (Column Polarity) O1 Selectivity & Peak Separation P1->O1 determines P2 Oven Temperature Program P2->O1 affects O2 Retention Time & Analysis Speed P2->O2 controls P3 Injector Temperature O3 Peak Shape & Efficiency P3->O3 affects O4 Sensitivity P3->O4 impacts P4 Carrier Gas Flow Rate P4->O2 influences P4->O3 optimizes Goal Accurate & Robust Quantification O1->Goal O2->Goal O3->Goal O4->Goal

Caption: Logic map of GC parameter selection.

References

  • CN102033113B - Method for determining content of dimethylformamide - Google Patents. Google Patents.
  • Determination of N,N-dimethylformamide in air by capillary gas chromatography. National Center for Biotechnology Information. Available at: [Link]

  • Quantitative Analysis of Dimethyl Formamide Residues in Acrylic Fiber by GC. ResearchGate. Available at: [Link]

  • N2 / FID /DMSO] AND [GC/RTX-5MS/HE/MS/DMF] FOR THE DETECTION AND ESTIMATION - IJRPC. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. YouTube. Available at: [Link]

  • CN113092621B - Method for the detection of formamide content in products - Google Patents. Google Patents.
  • A new validation approach applied to the GC determination of impurities in organic solvents. ScienceDirect. Available at: [Link]

  • Sample Preparation – GC-FID - Polymer Chemistry Characterization Lab. University of Southern Mississippi. Available at: [Link]

  • Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. National Center for Biotechnology Information. Available at: [Link]

  • Solid-phase extraction and GC-MSD determination of amitraz and metabolites in urine - Journal of Food and Drug Analysis. Journal of Food and Drug Analysis. Available at: [Link]

  • Cu-catalysed sustainable synthesis of formamide with glycerol derivatives as carbonyl source via a radica. Royal Society of Chemistry. Available at: [Link]

  • What type of GCMS column is best for a total resolution of aromatic amines? ResearchGate. Available at: [Link]

  • (PDF) Development and validation of an analytical method for total amitraz in fruit and honey with quantification by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Agilent J&W GC Column Selection Guide - Postnova Analytics. Postnova. Available at: [Link]

  • Advances In Gas Chromatography For Detecting Process Impurities: A Comprehensive Review On Method Development, Validation, And Scalability. Dove Press. Available at: [Link]

  • Guide to GC Column Selection and Optimizing Separations - Restek Resource Hub. Restek. Available at: [Link]

  • N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem. PubChem. Available at: [Link]

  • VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Acta Poloniae Pharmaceutica. Available at: [Link]

  • EFFECTS OF STORAGE CONDITIONS AND GC×GC/FID PARAMETERS ON THE COMPOSITION AND FLASH POINT OF JET A AND THE IDENTIFICATION AND QUANTITATION OF ALKYLPHENOLS IN JET A USING PREP-HPLC AND GC×GC/(+)EI MS. Purdue University. Available at: [Link]

  • ICH Q3C Impurities: Residual Solvents - Contract Laboratories Perspectives - USP-NF. USP. Available at: [Link]

  • GC-MS chromatographic properties of the... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Available at: [Link]

Sources

Application

Applications of N-(2,5-Dimethylphenyl)formamide in Proteomics Research: A Technical Guide for Advanced Protein Analysis

Introduction: Navigating the Complexity of the Proteome In the intricate landscape of proteomics, the quest to understand protein structure, function, and interactions is paramount. This pursuit continually drives the de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexity of the Proteome

In the intricate landscape of proteomics, the quest to understand protein structure, function, and interactions is paramount. This pursuit continually drives the development of novel chemical tools and methodologies. While many reagents have established roles, the exploration of novel chemical entities offers exciting possibilities for innovation. N-(2,5-Dimethylphenyl)formamide, a formamide derivative, presents unique chemical characteristics that suggest its potential utility in several key areas of proteomics research.

This technical guide moves beyond established protocols to explore the hypothesized and potential applications of N-(2,5-Dimethylphenyl)formamide. By grounding our exploration in the fundamental principles of protein chemistry and mass spectrometry, we aim to provide researchers, scientists, and drug development professionals with a framework for leveraging this compound in their experimental designs. We will delve into its potential as a chemical probe for studying protein conformation and as a tool in advanced top-down proteomics workflows.[1][2]

Physicochemical Properties of N-(2,5-Dimethylphenyl)formamide

A thorough understanding of a compound's properties is critical to envisioning its applications. N-(2,5-Dimethylphenyl)formamide is an aromatic amide with the following key characteristics:

PropertyValueSource
Molecular Formula C9H11NO[][4]
Molecular Weight 149.19 g/mol [][4]
Melting Point 118-122 °C[]
Boiling Point 310.1 °C at 760 mmHg[]
Density 1.075 g/cm³[]
Appearance SolidN/A

The presence of the formamide group, coupled with the hydrophobic dimethylphenyl moiety, suggests a molecule with the potential for specific, non-covalent interactions with proteins, as well as the capacity to participate in chemical reactions under specific conditions.

Hypothesized Application 1: A Novel Chemical Probe for Protein Conformation and Interaction Studies

The study of protein-protein interactions and conformational changes is fundamental to understanding cellular signaling and disease pathogenesis.[5] Chemical cross-linking mass spectrometry (XL-MS) is a powerful technique for capturing these interactions.[6][7] While traditional cross-linkers form covalent bonds, there is a growing interest in probes that can non-covalently stabilize interactions or report on the local chemical environment.

Scientific Rationale

The N-(2,5-Dimethylphenyl)formamide molecule possesses both a hydrogen bond donor/acceptor in the formamide group and a bulky, hydrophobic dimethylphenyl group. This duality suggests it could act as a "chemical wedge" or "hydrophobic shield" in protein complexes.

  • Probing Hydrophobic Pockets: The dimethylphenyl group can favorably interact with hydrophobic pockets on a protein's surface or at the interface of protein-protein interactions.

  • Modulating Protein Dynamics: By occupying specific sites, it could subtly alter protein conformation, and these changes could be monitored by other biophysical techniques or mass spectrometry.

Experimental Workflow: Utilizing N-(2,5-Dimethylphenyl)formamide as a Conformational Probe

This protocol outlines a hypothetical workflow to investigate the effect of N-(2,5-Dimethylphenyl)formamide on a protein of interest (Protein X).

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis P_X Purified Protein X Incubate Incubate Protein X with/without DMF P_X->Incubate DMF N-(2,5-Dimethylphenyl)formamide Stock Solution DMF->Incubate HDX_MS Hydrogen-Deuterium Exchange MS Incubate->HDX_MS Analyze conformational changes Native_MS Native Mass Spectrometry Incubate->Native_MS Assess complex stability XL_MS Chemical Cross-linking MS Incubate->XL_MS Map interaction interfaces Analysis Compare +/- DMF data to identify regions of conformational change or shielded interaction sites HDX_MS->Analysis Native_MS->Analysis XL_MS->Analysis G cluster_0 Labeling Reaction cluster_1 Sample Processing cluster_2 Mass Spectrometry cluster_3 Data Analysis Protein_Lysate Protein Lysate Reduction Reductive Amination Protein_Lysate->Reduction DMF_Label N-(2,5-Dimethylphenyl)formamide DMF_Label->Reduction Purification Purify Labeled Proteins Reduction->Purification LC_MS Intact Protein Analysis (Top-Down LC-MS/MS) Purification->LC_MS Data_Analysis Identify N-terminally labeled proteoforms by mass shift LC_MS->Data_Analysis

Caption: Workflow for N-terminal labeling using N-(2,5-Dimethylphenyl)formamide in top-down proteomics.

Detailed Protocol

1. Protein Solubilization:

  • Solubilize your protein sample (e.g., cell lysate) in a buffer compatible with reductive amination (e.g., 100 mM HEPES, pH 7.5).

2. Labeling Reaction:

  • To your protein solution, add N-(2,5-Dimethylphenyl)formamide to a final concentration of 20 mM.
  • Add a reducing agent, such as sodium cyanoborohydride, to a final concentration of 50 mM.
  • Incubate the reaction at room temperature for 2 hours.

3. Quenching and Cleanup:

  • Quench the reaction by adding Tris buffer to a final concentration of 50 mM.
  • Remove excess reagents by dialysis or using a desalting column.

4. Top-Down Analysis:

  • Fractionate the labeled proteins by liquid chromatography (e.g., reversed-phase HPLC).
  • Analyze the intact proteins by high-resolution mass spectrometry coupled with a fragmentation technique such as electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD).

5. Data Analysis:

  • Use top-down proteomics software (e.g., ProSightPC) to search the fragmentation data.
  • Specifically look for the characteristic mass shift of the N-(2,5-Dimethylphenyl)formamide label on N-terminal fragments to confirm the identity of N-terminal proteoforms.
Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. In the conformational probe application, the comparison of the treated sample to the control is the primary means of validation. For the N-terminal labeling application, the identification of the specific mass shift of the label in the MS/MS spectra serves as direct evidence of a successful and specific reaction.

Conclusion and Future Outlook

While the direct application of N-(2,5-Dimethylphenyl)formamide in proteomics is not yet established in the literature, its chemical properties provide a strong basis for its exploration in this field. The proposed applications as a conformational probe and an N-terminal labeling agent offer intriguing possibilities for advancing our understanding of the proteome. The protocols provided here serve as a starting point for researchers to investigate the potential of this and other novel formamide derivatives in their own work. As the field of chemical proteomics continues to evolve, the systematic exploration of novel reagents will be a key driver of discovery. [5]

References
  • Scherer G, Gilch G, Aust B, Blaszkewicz M, Göen T, Hartwig A, MAK Commission. Formamide, dimethylformamide – Determination of formamide in urine by gas chromatography mass spectrometry. Biomonitoring Method – Translation of the German version from 2018. MAK Collect Occup Health Saf [Original edition. Weinheim: Wiley-VCH; 2018 Jan;3(1):382-397]. Corrected republication without content- related editing. Düsseldorf: German Medical Science; 2025. [Link]

  • Formic acid. Wikipedia. [Link]

  • Chemical cross-linking with mass spectrometry: A tool for systems structural biology. National Institutes of Health. [Link]

  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. ACS Publications. [Link]

  • Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. JoVE. [Link]

  • Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. ACS Omega. [Link]

  • N-(2,4-Dimethylphenyl)formamide. PubChem. [Link]

  • Formamide. NIST WebBook. [Link]

  • Progress in Top-Down Proteomics and the Analysis of Proteoforms. PubMed Central. [Link]

  • Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. PubMed Central. [Link]

  • How can I study the polymer protein interaction study in Dimethyl formamide? ResearchGate. [Link]

  • Principles of protein labeling techniques. PubMed. [Link]

  • Top-down proteomics. PubMed Central. [Link]

  • Preparation and Performance Study of Modified Graphene Oxide/Polyurethane Anti-Corrosion Coating. MDPI. [Link]

  • Isotope-labeled amino acids and compounds for NMR studies. NMR-BIO. [Link]

  • Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. ResearchGate. [Link]

  • Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. PubMed. [Link]

Sources

Method

N-(2,5-Dimethylphenyl)formamide: A Specialized Reagent in Synthetic Chemistry

Introduction: Unveiling the Potential of a Niche Formamide N-(2,5-Dimethylphenyl)formamide is an organic compound belonging to the family of substituted formamides. While not as ubiquitously employed as its simpler count...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Niche Formamide

N-(2,5-Dimethylphenyl)formamide is an organic compound belonging to the family of substituted formamides. While not as ubiquitously employed as its simpler counterpart, N,N-dimethylformamide (DMF), its unique structure, featuring a sterically hindered aromatic substituent, suggests specialized applications in organic synthesis, particularly in reactions where precise control of reactivity and selectivity is paramount. This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing an in-depth look at the known properties of N-(2,5-Dimethylphenyl)formamide and exploring its potential applications based on the well-established chemistry of related formamides.

While extensive, documented protocols for N-(2,5-Dimethylphenyl)formamide as a solvent are not prevalent in readily available scientific literature, its structural similarity to other formamides used in key name reactions, such as the Vilsmeier-Haack reaction, allows for the development of informed, investigational protocols. This guide will focus on providing a comprehensive understanding of its physicochemical properties and a detailed exploration of its potential role as a reagent in formylation reactions.

Physicochemical Properties of N-(2,5-Dimethylphenyl)formamide

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in any synthetic protocol. The following table summarizes the key physicochemical data for N-(2,5-Dimethylphenyl)formamide.[1][]

PropertyValueSource
CAS Number 10113-40-3Santa Cruz Biotechnology[1], BOC Sciences[]
Molecular Formula C₉H₁₁NOSanta Cruz Biotechnology[1]
Molecular Weight 149.19 g/mol Santa Cruz Biotechnology[1], BOC Sciences[]
Appearance Not specified, likely a solid at room temperature given the melting point.Inferred
Melting Point 118-122 °CBOC Sciences[]
Purity ≥ 95%BOC Sciences[]

It is important to note that N-(2,5-Dimethylphenyl)formamide is intended for research use only and not for diagnostic or therapeutic applications.[1]

Potential Application in the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction typically employs a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][5][6] This reagent then attacks the electron-rich ring to yield an aryl aldehyde or ketone after hydrolysis.[3]

Given its structure, N-(2,5-Dimethylphenyl)formamide can be envisioned as a reagent in a modified Vilsmeier-Haack reaction. The presence of the bulky 2,5-dimethylphenyl group could potentially influence the steric and electronic properties of the resulting Vilsmeier reagent, which may offer unique selectivity in certain applications.

Proposed Mechanism of Vilsmeier Reagent Formation

The formation of the Vilsmeier reagent from N-(2,5-Dimethylphenyl)formamide and phosphorus oxychloride is proposed to follow the general mechanism outlined below.

Vilsmeier_Formation cluster_reactants Reactants cluster_intermediates Intermediate Formation Formamide N-(2,5-Dimethylphenyl)formamide Adduct Initial Adduct Formamide->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier - Cl₂PO₂⁻

Caption: Proposed formation of the Vilsmeier reagent from N-(2,5-Dimethylphenyl)formamide.

Investigational Protocol for a Vilsmeier-Haack Reaction

The following is a generalized, investigational protocol for the formylation of an electron-rich aromatic substrate using N-(2,5-Dimethylphenyl)formamide. This protocol is based on standard procedures for the Vilsmeier-Haack reaction and should be adapted and optimized for specific substrates.

Materials:

  • N-(2,5-Dimethylphenyl)formamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (or other suitable inert solvent)

  • Electron-rich aromatic substrate (e.g., N,N-dimethylaniline, indole, pyrrole)

  • Sodium acetate solution (saturated)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(2,5-Dimethylphenyl)formamide (1.2 equivalents) in anhydrous 1,2-dichloroethane under a nitrogen atmosphere.

  • Formation of the Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve the electron-rich aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80 °C (the optimal temperature will depend on the reactivity of the substrate). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice. Add a saturated solution of sodium acetate and stir until the hydrolysis is complete.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Vilsmeier_Workflow cluster_protocol Experimental Protocol A 1. Dissolve N-(2,5-Dimethylphenyl)formamide in solvent B 2. Add POCl₃ at 0°C to form Vilsmeier Reagent A->B C 3. Add aromatic substrate B->C D 4. Heat to reaction temperature C->D E 5. Quench with ice and sodium acetate D->E F 6. Extract with organic solvent E->F G 7. Dry and concentrate F->G H 8. Purify by chromatography G->H

Sources

Application

N-(2,5-Dimethylphenyl)formamide: A Strategic Internal Standard for Chromatographic Bioanalysis

Application Note & Protocol Abstract This document provides a comprehensive technical guide on the application of N-(2,5-Dimethylphenyl)formamide as an internal standard (IS) for quantitative analysis in analytical chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This document provides a comprehensive technical guide on the application of N-(2,5-Dimethylphenyl)formamide as an internal standard (IS) for quantitative analysis in analytical chemistry, particularly within the context of drug development and bioanalysis. We will explore the rationale for its selection, its key physicochemical properties, and provide detailed, field-proven protocols for its implementation in both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows. The protocols are designed to be self-validating, aligning with principles outlined in regulatory guidelines such as the FDA's "Validation of Analytical Procedures".[1][2]

The Imperative for a Robust Internal Standard

In quantitative chromatography, precision and accuracy are paramount. The internal standard is the cornerstone of a reliable bioanalytical method, serving to correct for variations that can occur at virtually every stage of the analytical process—from sample extraction and injection volume to instrument response and ionization efficiency.[3] An ideal IS should mimic the analyte's behavior as closely as possible without being naturally present in the sample matrix.[3][4]

N-(2,5-Dimethylphenyl)formamide emerges as a compelling candidate for this role, especially for analytes containing the 2,5-dimethylphenyl scaffold—a moiety found in various compounds under investigation for antimicrobial and other therapeutic properties.[5][6] Its structural characteristics suggest physicochemical properties that are highly compatible with a wide range of small molecule drugs.

Rationale for Selection: A Mechanistic Perspective

The choice of N-(2,5-Dimethylphenyl)formamide is predicated on several key expert-driven considerations:

  • Structural Analogy & Predictable Behavior: It serves as a close structural analog to analytes containing the dimethylphenyl group. This similarity ensures that the IS and analyte will co-extract from complex matrices (e.g., plasma, urine) with comparable efficiency and exhibit similar responses to variations in chromatographic conditions and mass spectrometer source conditions (e.g., matrix effects).

  • Chromatographic Versatility: With a molecular weight of 149.19 g/mol and a formamide structure, it possesses moderate polarity, making it suitable for both reversed-phase liquid chromatography and, due to its likely volatility, gas chromatography.[7]

  • Chemical Stability: The formamide group, particularly when attached to an aromatic ring, offers good chemical stability. Formamides have demonstrated high stability in common analytical solvents like acetonitrile, which is crucial for preparing reliable stock and working solutions.[8]

  • Mass Spectrometric Detection: The molecule is readily ionizable by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and it produces a distinct fragmentation pattern, allowing for sensitive and specific detection via Multiple Reaction Monitoring (MRM) in tandem mass spectrometry.

Physicochemical & Chromatographic Properties

A thorough understanding of the IS properties is critical for method development.

PropertyValue / Expected CharacteristicSource / Rationale
Molecular Formula C₉H₁₁NOSanta Cruz Biotechnology[7]
Molecular Weight 149.19 g/mol Santa Cruz Biotechnology[7]
CAS Number 10113-40-3Santa Cruz Biotechnology[7]
Solubility Soluble in organic solvents (Methanol, DMSO, Acetonitrile).Inferred from related formamide compounds.[9][10]
Chemical Stability High stability in aprotic solvents like acetonitrile.Based on stability data for formamide.[8]
pKa (Predicted) ~15 (for the N-H proton)Inferred from pKa of related anilides.[9]
Chromatographic Mode Reversed-Phase LC, Normal-Phase LC, GCVersatile structure allows for multiple chromatographic approaches.
Ionization Mode ESI (+), APCI (+)Amide group is readily protonated.

Core Protocols: Implementation & Workflow

This section provides detailed, step-by-step protocols for the preparation and use of N-(2,5-Dimethylphenyl)formamide as an internal standard.

Protocol: Preparation of Stock and Working Solutions

The integrity of the entire quantitative assay rests on the accurate preparation of the IS solutions.

Objective: To prepare a concentrated, stable stock solution of N-(2,5-Dimethylphenyl)formamide and subsequent working solutions for spiking into analytical samples.

Materials:

  • N-(2,5-Dimethylphenyl)formamide (≥98% purity)

  • LC-MS grade Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Amber glass vials for storage

Procedure:

  • Primary Stock Solution (1 mg/mL): a. Accurately weigh approximately 10.0 mg of N-(2,5-Dimethylphenyl)formamide powder using a calibrated analytical balance. b. Quantitatively transfer the powder to a 10.0 mL Class A volumetric flask. c. Add approximately 7 mL of acetonitrile. Vortex for 60 seconds to ensure complete dissolution. d. Allow the solution to equilibrate to room temperature. e. Add acetonitrile to the 10.0 mL mark. Cap and invert the flask at least 15 times to ensure homogeneity. f. Transfer to a labeled amber glass vial and store at -20°C. This stock is stable for at least 6 months.

  • Secondary Stock Solution (100 µg/mL): a. Allow the primary stock solution to warm to room temperature. b. Pipette 1.0 mL of the 1 mg/mL primary stock into a 10.0 mL volumetric flask. c. Dilute to the mark with acetonitrile. Cap and invert to mix.

  • Working Internal Standard Solution (e.g., 100 ng/mL): a. This concentration must be optimized during method development. The goal is to produce a chromatographic peak with a robust signal-to-noise ratio that does not saturate the detector. b. To prepare a 100 ng/mL solution, pipette 100 µL of the 100 µg/mL secondary stock into a 100.0 mL volumetric flask. c. Dilute to the mark with the appropriate solvent (typically the initial mobile phase composition or reconstitution solvent). This solution should be prepared fresh daily or weekly, with stability verified.

Application Protocol: Bioanalytical Method Using LC-MS/MS

This section details a hypothetical but scientifically rigorous workflow for quantifying "Compound-X," a novel therapeutic agent with a 2,5-dimethylphenyl moiety, in human plasma.

Experimental Workflow Overview

The following diagram outlines the logical flow from sample receipt to final data analysis.

G Validation Method Validation Core Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity, Range & Sensitivity (LLOQ) Validation->Linearity Accuracy Accuracy (Intra- & Inter-day) Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Matrix Matrix Effect Validation->Matrix Stability Stability (Freeze-Thaw, Bench-Top, Long-Term, Stock) Validation->Stability

Sources

Method

Safe handling and storage procedures for N-(2,5-Dimethylphenyl)formamide

Application Notes & Protocols for N-(2,5-Dimethylphenyl)formamide A Guide to Safe Laboratory Handling, Storage, and Emergency Procedures Abstract This document provides a detailed guide for the safe handling and storage...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for N-(2,5-Dimethylphenyl)formamide

A Guide to Safe Laboratory Handling, Storage, and Emergency Procedures

Abstract

This document provides a detailed guide for the safe handling and storage of N-(2,5-Dimethylphenyl)formamide (CAS No. 10113-40-3). Due to the limited availability of specific safety data for this compound, this guide incorporates precautionary principles derived from the known hazards of structurally similar compounds, particularly its isomer N-(2,4-Dimethylphenyl)formamide and other formamide derivatives. The protocols herein are designed for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a safe laboratory environment. Adherence to these guidelines is critical to mitigate potential health hazards, which are presumed to include high acute toxicity.

Hazard Identification and Comprehensive Risk Assessment

N-(2,5-Dimethylphenyl)formamide is a research chemical with limited toxicological data. However, data from the closely related isomer, N-(2,4-Dimethylphenyl)formamide, indicates significant hazards.[1] A conservative approach, assuming similar or greater toxicity for the 2,5-isomer, is therefore essential. The primary risks involve acute toxicity through inhalation, dermal contact, and ingestion.

1.1. GHS Classification (Inferred from N-(2,4-Dimethylphenyl)formamide)

The Globally Harmonized System (GHS) classifications for the analogous compound N-(2,4-Dimethylphenyl)formamide serve as the primary basis for our risk assessment.[1][2]

Hazard Class Category Hazard Statement Pictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowed

Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin

Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled

Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation

Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure

Hazardous to the Aquatic Environment, Long-TermCategory 2H411: Toxic to aquatic life with long lasting effects

1.2. Primary Routes of Exposure and Health Effects

  • Inhalation: Inhaling dust or aerosols can lead to acute systemic toxicity.[1]

  • Dermal Contact: The compound is toxic upon skin contact. Formamide derivatives can often penetrate standard laboratory gloves and skin, leading to systemic exposure.[1][3]

  • Ingestion: Accidental ingestion is highly toxic and can be fatal.[1]

  • Eye Contact: Causes serious irritation and potential damage.[1]

  • Chronic Effects: Prolonged or repeated exposure may cause damage to internal organs.[1] Formamides as a class are also associated with reproductive hazards.[4][5]

Mandatory Engineering Controls

Engineering controls are the primary line of defense to minimize exposure. Their use is not optional when handling this compound.

  • Chemical Fume Hood: All work involving N-(2,5-Dimethylphenyl)formamide, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. This is to prevent the inhalation of fine powders or aerosols.[3][5]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required to prevent dermal and eye exposure.

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile gloves (minimum 0.2 mm thickness for the outer glove).[5]Prevents skin contact. Double-gloving provides additional protection against tears and rapid permeation. Always inspect gloves for integrity before use.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects against splashes and dust, which can cause severe eye irritation.[1]
Face Protection Face shield (in addition to goggles).Recommended when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[5]
Body Protection Chemical-resistant laboratory coat with long sleeves and a fully fastened front.Protects skin and personal clothing from contamination.
Footwear Closed-toe, non-perforated shoes.Prevents exposure from spills.

Safe Handling and Experimental Protocols

4.1. Protocol for Weighing and Aliquoting Solid Compound

This protocol is designed to minimize aerosolization and potential contamination.

  • Preparation: Don all required PPE as specified in Section 3. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

  • Designated Area: Cordon off a specific area within the fume hood for this task.

  • Equipment Transfer: Place an analytical balance, weighing paper or boat, spatulas, and a pre-labeled, sealable receiving container inside the fume hood.

  • Tare Balance: With the balance doors closed, tare the balance with the weighing vessel inside.

  • Compound Transfer: Slowly open the stock container. Using a clean spatula, carefully transfer the desired amount of N-(2,5-Dimethylphenyl)formamide to the weighing vessel. Avoid any sudden movements that could generate dust.

  • Seal and Confirm: Securely close the stock container immediately after dispensing. Place the lid on the receiving container.

  • Decontamination: Carefully wipe the spatula with a solvent-wetted cloth (e.g., ethanol or isopropanol), ensuring the cloth is disposed of as hazardous waste. Decontaminate the exterior of all containers and the balance before removing them from the fume hood.

  • Waste Disposal: All contaminated disposables (gloves, weighing paper, wipes) must be placed in a sealed bag and disposed of as hazardous chemical waste.

G cluster_fume_hood Inside Chemical Fume Hood start 1. Don PPE & Prepare Hood place_equip 2. Place Balance, Containers, & Tools in Hood start->place_equip tare_balance 3. Tare Weighing Vessel place_equip->tare_balance open_stock 4. Open Stock Container tare_balance->open_stock transfer_solid 5. Carefully Transfer Solid open_stock->transfer_solid close_stock 6. Securely Close Stock & Receiving Containers transfer_solid->close_stock weigh 7. Record Final Weight close_stock->weigh decontaminate 8. Decontaminate Tools & Equipment Exterior weigh->decontaminate dispose 9. Dispose of all Contaminated Waste as Hazardous decontaminate->dispose end Procedure Complete dispose->end

Caption: Workflow for Safely Weighing N-(2,5-Dimethylphenyl)formamide.

4.2. Protocol for Dissolution in Solvent

  • Solvent Addition: Perform this entire procedure within the fume hood. Add the desired solvent to the receiving container holding the pre-weighed solid.

  • Mixing: Cap the container securely. Mix by gentle swirling, vortexing, or magnetic stirring. Avoid sonication, which can generate aerosols.

  • Storage of Solution: If the solution is to be stored, ensure the container is properly labeled with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.

Storage Requirements

Improper storage can lead to degradation or accidental exposure. Adherence to these conditions is mandatory.[7]

Parameter Requirement Justification
Location Store in a cool, dry, and well-ventilated area.[6][8]Prevents degradation and reduces vapor pressure.
Container Keep in a tightly sealed, original, or compatible container.[3][6]Prevents leakage and contamination.
Security Store in a locked cabinet or an area with restricted access.[1]Prevents unauthorized access due to high toxicity.
Incompatibilities Segregate from strong oxidizing agents, strong acids, and strong bases.[9][10]Formamides can react violently or decompose in the presence of incompatible materials.[3][10]
Labeling Ensure the container is clearly labeled with the full chemical name and all relevant GHS hazard warnings.Critical for immediate hazard identification.

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical to minimizing harm.

6.1. Spill Response

  • Small Spill (<1 g or <10 mL solution):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite or chemical spill pads).

    • Gently sweep the material into a container, avoiding dust generation.

    • Wipe the area with a cloth wetted with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials in a sealed bag for hazardous waste disposal.

  • Large Spill (>1 g or >10 mL solution):

    • EVACUATE the laboratory immediately.

    • Alert others and activate the nearest fire alarm if necessary.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) department and emergency services.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.

6.2. First Aid for Exposure

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel.[1]

G start Incident Occurs: Spill or Personal Exposure is_spill Is it a Spill? start->is_spill is_large_spill Is Spill Large? (>1g or >10mL) is_spill->is_large_spill Yes exposure_type What type of Personal Exposure? is_spill->exposure_type No evacuate EVACUATE AREA Prevent Entry Call EHS/Emergency is_large_spill->evacuate Yes small_spill Contain with Absorbent Clean Up with Full PPE Dispose as HazWaste is_large_spill->small_spill No skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation skin_action Remove Clothing Flush with Water (15+ min) skin->skin_action eye_action Flush Eyes (15+ min) Hold Eyelids Open eye->eye_action inhalation_action Move to Fresh Air Provide Oxygen if Needed inhalation->inhalation_action medical Seek IMMEDIATE Medical Attention skin_action->medical eye_action->medical inhalation_action->medical

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(2,5-Dimethylphenyl)formamide

Welcome to the technical support center for the purification of N-(2,5-Dimethylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2,5-Dimethylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound. Drawing from established chemical principles and field expertise, this document provides in-depth, practical solutions to ensure the high purity of your final product.

Section 1: Understanding the Chemistry

N-(2,5-Dimethylphenyl)formamide is typically synthesized by the formylation of 2,5-dimethylaniline.[1][2] The choice of formylating agent (e.g., formic acid, or a Vilsmeier-Haack reagent derived from DMF) and reaction conditions can introduce a variety of impurities that complicate purification.[3][4] Understanding the potential impurities is the first step in designing an effective purification strategy.

Key Physical Properties:

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
N-(2,5-Dimethylphenyl)formamide149.19118-122310.1
2,5-Dimethylaniline (Starting Material)121.1811.5218

(Data sourced from various chemical suppliers and databases)[][6]

The significant difference in melting points between the product and the primary starting material is advantageous for purification methods like recrystallization.

dot

Caption: Synthesis pathway and potential impurities.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems in a question-and-answer format, providing both the "how" and the "why" for each troubleshooting step.

FAQ 1: Residual Starting Material

Q1: My final product's NMR spectrum shows peaks corresponding to 2,5-dimethylaniline. How can I remove this impurity?

A1: The presence of the starting amine is a very common issue. Due to its basic nature, it can be removed with an acidic wash during the workup.

  • Causality: 2,5-dimethylaniline is a primary arylamine and is therefore basic.[1] It will react with an acid (like HCl) to form a water-soluble ammonium salt. Your product, an amide, is significantly less basic and will remain in the organic layer.

  • Troubleshooting Protocol:

    • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 10% HCl). Perform this wash 2-3 times.

    • Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Finally, wash with brine to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

FAQ 2: Recrystallization Issues

Q2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] This is detrimental to purification as impurities are often trapped in the oil.

  • Causality: The chosen solvent's boiling point may be too high, or the product's solubility is too high in the selected solvent.

  • Troubleshooting Steps:

    • Increase Solvent Volume: The most common cause is using too little solvent. Add more hot solvent to the oiled-out mixture until the oil fully dissolves.[8]

    • Lower the Temperature: Reheat the solution until it is homogeneous. Allow it to cool more slowly. A slower cooling rate provides more time for proper crystal lattice formation.[9]

    • Change Solvent System: If the issue persists, a different solvent or a mixed-solvent system is necessary. A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[10] For N-aryl amides, solvent mixtures like ethanol/water or ethyl acetate/hexane are often effective.[11][12] A procedure for a related compound, N-(2,4-Dimethylphenyl)formamide, successfully uses an ethanol/water system.[13]

Q3: My recrystallization yield is very low. What can I do to improve it?

A3: Low yield can result from several factors, including using too much solvent, cooling the solution too quickly, or premature filtration.

  • Causality: Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling.

  • Troubleshooting Steps:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the product.[13]

    • Concentrate the Mother Liquor: If you suspect significant product loss, you can concentrate the filtrate (mother liquor) by about half and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

dot

Caption: Decision workflow for recrystallization.

FAQ 3: Column Chromatography Issues

Q4: I'm running a silica gel column, but I can't get good separation between my product and an unknown impurity. What should I do?

A4: Poor separation in column chromatography usually indicates that the chosen solvent system (eluent) has an inappropriate polarity.

  • Causality: If the eluent is too polar, both your product and impurities will travel quickly down the column with little separation (low Rf values). If it's not polar enough, everything will remain at the top. The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.4 on a TLC plate, with clear separation from impurities.

  • Troubleshooting Protocol:

    • TLC Analysis: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Adjust Polarity:

      • If spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (add more non-polar solvent).

      • If spots are too low (low Rf), increase the polarity (add more polar solvent).

    • Consider a Different Stationary Phase: If you cannot achieve separation on silica gel (a polar, acidic support), consider using alumina (which can be basic, neutral, or acidic) or reverse-phase silica for very non-polar compounds.

FAQ 4: Product Stability

Q5: My purified product seems to degrade over time or during workup, showing the reappearance of 2,5-dimethylaniline. Why is this happening?

A5: Amides can be susceptible to hydrolysis under either strong acidic or strong basic conditions, especially when heated.[14][15] This reaction cleaves the amide bond, reverting the product back to the starting amine and formic acid (or formate).

  • Causality: The workup conditions may be too harsh. For example, prolonged exposure to concentrated acid or base during washing, or heating the reaction mixture in the presence of water and acid/base, can promote hydrolysis.[16]

  • Preventative Measures:

    • Use Mild Conditions: Use dilute acids (e.g., 1M HCl) and bases (e.g., saturated NaHCO₃) for washes and perform them at room temperature.

    • Minimize Contact Time: Do not let the organic layer sit in contact with aqueous acidic or basic solutions for extended periods.

    • Ensure Anhydrous Conditions: For the reaction itself, ensure starting materials and solvents are dry to prevent premature hydrolysis.

    • Neutralize Before Concentration: Make sure the final organic solution is neutral before concentrating it via rotary evaporation, as residual acid or base can cause degradation upon heating.

Section 3: Recommended Purification Protocols

Protocol 1: Standard Workup and Recrystallization

This protocol is the first line of defense and is often sufficient for obtaining high-purity material.

  • Quenching & Extraction: Once the reaction is complete, cool the mixture to room temperature. If a strong acid (like POCl₃) was used, quench carefully by slowly adding the reaction mixture to ice-cold saturated sodium bicarbonate solution. Extract the aqueous mixture with ethyl acetate (3x).

  • Washes: Combine the organic layers. Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally, brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude solid.

  • Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely.

    • If using a co-solvent system like ethanol/water, slowly add hot water dropwise until the solution becomes slightly turbid. Re-clarify with a few drops of hot ethanol.[13]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

  • Purity Assessment: Check the purity by melting point analysis. A sharp melting point close to the literature value (118-122 °C) indicates high purity.[][9]

Protocol 2: Purification by Flash Column Chromatography

This method is recommended when recrystallization fails to remove a persistent impurity.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen non-polar solvent (e.g., hexane).

  • Loading: Carefully load the dissolved sample onto the top of the silica bed.

  • Elution: Begin eluting with the optimized solvent system determined by TLC (e.g., a gradient of 10% to 30% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(2,5-Dimethylphenyl)formamide.

References
  • Katritzky, A. R., & Spasova, M. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Retrieved from [Link]

  • Cheng, Y., et al. (n.d.). Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3. ResearchGate. Retrieved from [Link]

  • Li, G., et al. (2011). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Patil, S. A., et al. (2014). Synthesis of N-aryl derived formamides using triflic anhydride. Organic Communications. Retrieved from [Link]

  • Maji, A., & Beller, M. (2021). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. Retrieved from [Link]

  • Katritzky, A. R., & Spasova, M. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • American Chemical Society. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. ACS Publications. Retrieved from [Link]

  • Bolm, C., et al. (2012). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylaniline. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]

  • Akbaba, J., et al. (2016). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Xylidine. Retrieved from [Link]

  • Reddit. (2016). Column Chromatography: Amides. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Musgrave, R. (2017). Base Catalyzed Hydrolysis of Acid Anhydrides [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)formamide. Retrieved from [Link]

  • ChemBK. (2024). 2,5-Dimethylaniline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing GC-MS Parameters for N-(2,5-Dimethylphenyl)formamide Detection

Welcome to the technical support center for the analysis of N-(2,5-Dimethylphenyl)formamide using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-(2,5-Dimethylphenyl)formamide using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance. Our goal is to empower you with the scientific rationale behind method development and optimization, ensuring robust and reliable results.

Introduction to the Analysis of N-(2,5-Dimethylphenyl)formamide

N-(2,5-Dimethylphenyl)formamide is an amide that may be encountered as an impurity, metabolite, or synthetic intermediate in various chemical processes. Accurate detection and quantification are crucial for quality control and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose, offering excellent separation and definitive identification. However, the unique chemical properties of this compound necessitate careful optimization of GC-MS parameters to achieve optimal performance.

This guide will walk you through the critical aspects of method development, from initial parameter selection to fine-tuning for enhanced sensitivity and resolution. We will also address common challenges you might face and provide systematic troubleshooting solutions.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the GC-MS analysis of N-(2,5-Dimethylphenyl)formamide.

Q1: What is the optimal GC column for analyzing N-(2,5-Dimethylphenyl)formamide?

A1: A mid-polarity column is generally the best starting point. N-(2,5-Dimethylphenyl)formamide has moderate polarity due to the amide group. A column with a stationary phase like 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms, HP-5ms) provides a good balance of dispersive and polar interactions, leading to good peak shape and retention. For more polar co-extractants, a slightly more polar column, such as a 1701-type (cyanopropylphenyl polysiloxane), could be considered to improve resolution.

Q2: What are the expected mass fragments for N-(2,5-Dimethylphenyl)formamide?

Q3: Is derivatization necessary for the analysis of N-(2,5-Dimethylphenyl)formamide?

A3: Generally, derivatization is not required for N-(2,5-Dimethylphenyl)formamide. The compound is sufficiently volatile and thermally stable for direct GC-MS analysis. Derivatization is typically employed for compounds with highly polar functional groups (e.g., primary amines, carboxylic acids) to improve their chromatographic behavior.[3] However, if you encounter issues with peak tailing that cannot be resolved by optimizing other parameters, silylation could be explored, though it is unlikely to be necessary.

GC-MS Method Development and Optimization: A Step-by-Step Guide

A robust GC-MS method is built upon a logical and systematic optimization of its parameters. The following sections provide a detailed workflow, explaining the rationale behind each step.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample containing N-(2,5-Dimethylphenyl)formamide Extraction Solvent Extraction (e.g., Ethyl Acetate) Sample->Extraction Concentration Concentration/ Dilution Extraction->Concentration Injection GC Injection (Split/Splitless) Concentration->Injection Separation GC Separation (Mid-polarity column) Injection->Separation Ionization MS Ionization (Electron Ionization) Separation->Ionization Detection MS Detection (Scan/SIM) Ionization->Detection Chromatogram Chromatogram Processing Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of N-(2,5-Dimethylphenyl)formamide.

Inlet Parameters

The injector is the first point of interaction for your sample with the GC system. Proper settings are critical to ensure quantitative transfer of the analyte onto the column without degradation.

  • Injection Mode: For trace analysis, splitless injection is preferred to maximize the amount of analyte transferred to the column. For higher concentrations, a split injection (e.g., 20:1 or 50:1 split ratio) can be used to avoid column overloading.

  • Injector Temperature: A temperature of 250 °C is a good starting point. This should be hot enough to ensure rapid vaporization of the analyte and solvent but not so high as to cause thermal degradation. For amide compounds, higher temperatures can sometimes lead to decomposition. If you observe poor peak shape or low response, you might consider lowering the temperature to 220-230 °C.

  • Liner: A deactivated splitless liner with glass wool is recommended to aid in sample vaporization and trap non-volatile residues.

GC Oven Program

The temperature program dictates the separation of compounds on the GC column.

ParameterRecommended ValueRationale
Initial Temperature 60 - 80 °CA lower initial temperature allows for proper focusing of the analyte at the head of the column, leading to sharper peaks.
Initial Hold Time 1 - 2 minutesEnsures the entire injected sample is focused before the temperature ramp begins.
Temperature Ramp 10 - 20 °C/minA moderate ramp rate provides a good balance between analysis time and resolution. A slower ramp can improve separation from closely eluting compounds.
Final Temperature 280 - 300 °CThis should be high enough to elute the analyte and any other less volatile components from the column.
Final Hold Time 2 - 5 minutesEnsures the column is cleaned of any residual compounds before the next injection.

Example Temperature Program:

  • Start at 70 °C, hold for 1 minute.

  • Ramp to 280 °C at 15 °C/minute.

  • Hold at 280 °C for 3 minutes.

This program should be optimized based on the complexity of your sample matrix.

Carrier Gas

Helium is the most common and recommended carrier gas for GC-MS. A constant flow rate of 1.0 - 1.5 mL/min is typical for most capillary columns.

Mass Spectrometer Parameters

The MS detector provides the identification and quantification power of the technique.

ParameterRecommended ValueRationale
Ionization Mode Electron Ionization (EI)Standard for GC-MS, provides reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVThe standard energy for creating consistent and comparable mass spectra.
Ion Source Temperature 230 °CA well-established temperature that balances ionization efficiency and minimizes thermal degradation within the source.[4]
Quadrupole Temperature 150 °CHelps to maintain consistent ion transmission and prevent contamination.
Transfer Line Temp. 280 °CShould be high enough to prevent condensation of the analyte as it transfers from the GC to the MS, but not so high as to cause degradation. A good rule of thumb is to set it at or slightly above the final GC oven temperature.
Acquisition Mode Full Scan & SIMFull Scan (e.g., m/z 40-300) is used for method development and qualitative analysis. Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring only the characteristic ions of the analyte.

Recommended Ions for SIM Mode:

Ion (m/z)Role
149 Quantifier (Molecular Ion)
120 Qualifier
106 Qualifier

Troubleshooting Guide

Even with a well-developed method, issues can arise. This section provides a systematic approach to troubleshooting common problems.

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak - Sample concentration too low.- Leak in the system (injector, column fittings).- Syringe issue (clogged, incorrect volume).- Incorrect MS parameters (wrong ions in SIM mode).- Concentrate the sample or inject a larger volume.- Perform a leak check.- Inspect and clean/replace the syringe.- Verify SIM ions against a full scan acquisition of a standard.
Peak Tailing - Active sites in the injector liner or column.- Column contamination.- Incompatible solvent.- Injector temperature too low.- Use a new, deactivated liner.- Trim the first 10-15 cm of the column.- Ensure the sample solvent is compatible with the column phase.- Increase injector temperature in 10 °C increments (not exceeding 280°C).
Split Peaks - Poor injection technique (manual injection).- Incompatible solvent with the stationary phase.- Column overloading.- Use an autosampler for consistent injections.- Change the sample solvent.- Dilute the sample or use a higher split ratio.
Broad Peaks - Low carrier gas flow rate.- Column degradation.- Injector or transfer line temperature too low.- Verify and adjust the carrier gas flow rate.- Replace the GC column.- Increase the temperature of the cold zone.
Baseline Noise or Drift - Column bleed.- Contaminated carrier gas or gas lines.- Septum bleed.- Condition the column.- Replace gas traps and check for leaks.- Use a high-quality, low-bleed septum and replace it regularly.
Logical Troubleshooting Flow

Troubleshooting_Flow Problem Identify Chromatographic Problem Check_Hardware Check Hardware (Leaks, Syringe, Septum) Problem->Check_Hardware Check_Method Review Method Parameters (Temperatures, Flows) Check_Hardware->Check_Method Hardware OK Run_Standard Analyze a Known Standard Check_Method->Run_Standard Method Seems Correct Isolate_Issue Isolate the Issue (Inlet, Column, Detector) Run_Standard->Isolate_Issue Resolve Resolve and Verify Isolate_Issue->Resolve

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-(2,5-Dimethylphenyl)formamide

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of N-(2,5-Dimethylphenyl)formamide. Asymmetrical peaks can significantly compromise resolution, quantification accuracy, and overall method reliability[1]. This document provides a structured, question-and-answer approach to diagnose and resolve these common chromatographic challenges, grounded in scientific principles and practical field experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing for N-(2,5-Dimethylphenyl)formamide. What is the most likely cause?

A1: Peak tailing for a polar analyte like N-(2,5-Dimethylphenyl)formamide is most often caused by secondary interactions with the stationary phase[2][3]. In reversed-phase HPLC using silica-based columns, the primary retention mechanism is hydrophobic interaction. However, the silica surface contains residual silanol groups (Si-OH) that can introduce a secondary, undesirable retention mechanism[1][2].

N-(2,5-Dimethylphenyl)formamide, with its polar formamide group, can interact with these acidic silanol groups through hydrogen bonding. This interaction is strong enough to delay the elution of a portion of the analyte molecules, leading to a "tail" on the peak[1]. The issue is particularly pronounced with older, Type A silica columns, which have a higher concentration of acidic silanol groups[1].

Mechanism of Silanol Interaction

The diagram below illustrates how the polar formamide group of the analyte can interact with active silanol sites on the stationary phase, causing peak tailing.

G cluster_0 Silica Stationary Phase Analyte N-(2,5-Dimethylphenyl)formamide Silanol Acidic Silanol Group (Si-OH) Analyte->Silanol Secondary Interaction (Causes Tailing) C18 C18 Chain (Primary Interaction) Analyte->C18 Hydrophobic Interaction (Desired)

Caption: Analyte interaction with the stationary phase.

Q2: How can I mitigate these secondary silanol interactions through mobile phase optimization?

A2: Mobile phase optimization is a powerful first step in addressing peak tailing. The goal is to suppress the ionization of the surface silanol groups, thereby minimizing their interaction with your analyte.

  • Lowering the Mobile Phase pH: Operating at a low pH (typically ≤ 3) is highly effective[1][2][4]. At this pH, the silanol groups are protonated (Si-OH) and thus less likely to interact with the polar analyte[5]. A common approach is to add a small amount of an acid to the mobile phase.

    • Recommended Additives:

      • 0.1% Formic Acid: Volatile and MS-compatible.

      • 0.1% Trifluoroacetic Acid (TFA): A stronger acid that is very effective at masking silanol interactions, though it can cause ion suppression in MS detection[6].

      • Use a Phosphate Buffer: For UV detection, a phosphate buffer can maintain a stable, low pH.

  • Using a Sacrificial Base: An older but still effective technique is to add a small, basic compound like triethylamine (TEA) to the mobile phase (typically at concentrations around 25 mM)[7][8]. TEA is a small, charged molecule at low pH that will preferentially interact with the active silanol sites, effectively shielding them from your analyte[7].

  • Increasing Buffer Concentration: For methods at a neutral pH, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM for phosphate buffers) can help improve peak shape by increasing the ionic strength of the mobile phase, which can help to mask the silanol interactions[5]. Note that high buffer concentrations can lead to precipitation in high organic mobile phases and are not ideal for MS detectors[5].

Experimental Protocol: Mobile Phase pH Study

  • Prepare Stock Solutions: Prepare your N-(2,5-Dimethylphenyl)formamide standard in a weak solvent, preferably the initial mobile phase composition.

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous): Prepare three versions:

      • 95:5 Water:Acetonitrile with 0.1% Formic Acid (pH ~2.7)

      • 95:5 Water:Acetonitrile with 10mM Ammonium Acetate (pH ~6.8)

      • 95:5 Water:Acetonitrile with 0.1% Triethylamine, adjusted to pH 7 with Formic Acid.

    • Mobile Phase B (Organic): 100% Acetonitrile.

  • Run Experiments: Using the same column and gradient conditions, inject your standard with each of the three mobile phase systems.

  • Analyze Data: Compare the peak asymmetry (Tailing Factor) for each run.

Data Presentation: Expected Tailing Factor (As) at Different pH

Mobile Phase ConditionExpected pHExpected Tailing Factor (As)Rationale
0.1% Formic Acid~2.71.0 - 1.3Silanol groups are protonated and non-ionized, minimizing secondary interactions.[2][4]
10mM Ammonium Acetate~6.8> 1.8Silanol groups are deprotonated and ionized, leading to strong secondary interactions.
0.1% TEA, pH 7~7.01.2 - 1.5TEA acts as a sacrificial base, blocking active silanol sites.[7]
Q3: Could my column be the problem? If so, what should I look for in a new column?

A3: Absolutely. The column is a critical factor. If mobile phase optimization doesn't resolve the issue, consider the column's health and chemistry.

  • Column Degradation: Over time, especially when used at high pH, the silica backbone of the column can dissolve, creating voids at the column inlet and exposing more active silanol sites[9]. This leads to broad and tailing peaks for all analytes in your chromatogram. If all peaks are tailing, this might be the cause[10].

  • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, acting as new sites for secondary interactions. A proper column wash protocol is essential.

  • Choosing a Better Column: Modern columns are designed to minimize silanol interactions.

    • End-Capped Columns: Most modern columns are "end-capped," where residual silanols are chemically derivatized with a small silylating agent (like trimethylchlorosilane) to make them less polar and reactive[2][11].

    • Type B Silica: Use columns packed with high-purity, Type B silica. These have significantly lower metal content and fewer acidic silanol sites compared to older Type A silica[1].

    • Hybrid Particle Columns: Columns with hybrid organic/inorganic particles (e.g., Waters BEH) offer excellent stability across a wider pH range, which can be beneficial for method development[12].

Experimental Protocol: Column Flushing and Testing

  • Disconnect the Column: Disconnect the column from the detector.

  • Strong Solvent Wash: Flush the column with a series of strong solvents to remove contaminants. A typical sequence for a reversed-phase column is:

    • Mobile phase without buffer

    • 100% Water

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Methylene Chloride (if necessary, and ensure compatibility)

    • 100% Isopropanol

    • 100% Acetonitrile

    • Re-equilibrate with the initial mobile phase.

  • Benchmark Test: After flushing, run a standard method or a benchmark test mix to see if peak shape has improved.

Q4: Are there any other factors, such as my HPLC system or sample preparation, that could be causing peak tailing?

A4: Yes, while less common for a single analyte, system and sample preparation issues can contribute to peak asymmetry.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing[7]. This is known as the "extra-column effect." Ensure all connections are made with minimal length of appropriate ID tubing.

  • Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing or fronting[8][13]. Always try to dissolve your sample in the initial mobile phase composition.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some mixed-mode retention scenarios, it can manifest as tailing[1][3]. Try injecting a 1:10 dilution of your sample to see if the peak shape improves.

  • Blocked Frit: A partially blocked inlet frit on the column can distort the sample band as it enters the column, causing tailing or split peaks for all analytes[10]. This can sometimes be resolved by back-flushing the column[10].

Troubleshooting Flowchart

The following diagram outlines a logical sequence for troubleshooting peak tailing.

G start Peak Tailing Observed q1 Is only the analyte peak tailing? start->q1 q1_yes Yes q1->q1_yes q1_no No, all peaks tail q1->q1_no mobile_phase Optimize Mobile Phase: - Lower pH (e.g., 0.1% Formic Acid) - Add sacrificial base (e.g., TEA) q1_yes->mobile_phase check_system Check for System Issues: - Extra-column volume - Blocked inlet frit - Column void q1_no->check_system q2 Peak shape improved? mobile_phase->q2 q2_yes Yes q2->q2_yes q2_no No q2->q2_no end_good Problem Solved q2_yes->end_good column Evaluate Column: - Perform strong solvent wash - Consider a new, high-purity, end-capped column q2_no->column sample_prep Check Sample Prep: - Is sample solvent stronger than mobile phase? - Is the column overloaded? column->sample_prep sample_prep->end_good

Caption: A logical workflow for diagnosing peak tailing.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12). LCGC. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025-06-09). Phenomenex. [Link]

  • PEAK TAILING: Phenomenon, Symptoms, and Corrections. (2023-06-22). Pharma Growth Hub, YouTube. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Reasons for Peak Tailing of HPLC Column. (2025-10-28). Hawach. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012-07-01). LCGC International. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021-10-15). Labcompare. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018-04-09). LCGC. [Link]

  • How to fix asymmetrical chromatography peaks? (2024-09-01). Cytiva. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018-11-28). Crawford Scientific. [Link]

  • Peak Shape Changes Over Time. Waters Corporation. [Link]

Sources

Optimization

How to resolve solubility issues with N-(2,5-Dimethylphenyl)formamide

Welcome to the technical support center for N-(2,5-Dimethylphenyl)formamide. This guide is designed for researchers, medicinal chemists, and formulation scientists who may encounter challenges with the solubility of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2,5-Dimethylphenyl)formamide. This guide is designed for researchers, medicinal chemists, and formulation scientists who may encounter challenges with the solubility of this compound. We will provide a combination of frequently asked questions for quick reference and in-depth troubleshooting protocols for more persistent issues. Our approach is grounded in the fundamental principles of physical organic chemistry and formulation science to empower you to make informed decisions in your experimental work.

A Note on Isomeric Data

Direct, experimentally-verified solubility data for N-(2,5-Dimethylphenyl)formamide (CAS: 10113-40-3) is not extensively available in the public literature.[1] This guide leverages data from the closely related, well-characterized isomer, N-(2,4-Dimethylphenyl)formamide (CAS: 60397-77-5), as a proxy.[2] Due to their structural similarity, their physicochemical properties and solubility behaviors are anticipated to be comparable. All specific data points used as a reference in this document pertain to the 2,4-isomer unless otherwise stated.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and dissolution of N-(2,5-Dimethylphenyl)formamide.

Q1: What are the basic physical properties of N-(2,5-Dimethylphenyl)formamide?

Understanding the fundamental properties of a compound is the first step in predicting its solubility. Based on its structural analog, N-(2,4-Dimethylphenyl)formamide, we can infer the following key characteristics that influence its solubility.

PropertyValue (for N-(2,4-Dimethylphenyl)formamide)Implication for SolubilitySource
Molecular Weight 149.19 g/mol Relatively small, which is favorable for solubility.[2]
Calculated logP (XLogP3) 1.5Indicates a higher preference for lipophilic (non-polar) environments over aqueous (polar) ones. Expect poor water solubility.[2]
Hydrogen Bond Donors 1 (the N-H group)Can participate in hydrogen bonding, which is crucial for solubility in protic solvents.[2]
Hydrogen Bond Acceptors 1 (the carbonyl oxygen)Can accept hydrogen bonds, enhancing solubility in protic solvents like alcohols.[2]
Form Likely a solid at room temperatureThe energy required to break the crystal lattice must be overcome by solvent-solute interactions, often making solids harder to dissolve than liquids.N/A

Q2: Why is my N-(2,5-Dimethylphenyl)formamide not dissolving in common solvents like methanol or acetone?

While it may seem counterintuitive for a small molecule, poor solubility can arise from a combination of factors:

  • Crystal Lattice Energy: As a solid, the compound's molecules are arranged in a stable crystal lattice. The energy input from the solvent (solvation energy) must be sufficient to overcome this lattice energy. If the intermolecular forces in the crystal are strong, solubility will be low.

  • Polarity Mismatch: The principle of "like dissolves like" is paramount. N-(2,5-Dimethylphenyl)formamide has a polar amide group but also a non-polar dimethylphenyl ring. This amphipathic nature means it may not be perfectly suited for highly polar solvents (like water) or purely non-polar solvents (like hexanes).

  • Purity: Impurities can sometimes suppress solubility or, conversely, an extremely pure, highly crystalline material can be harder to dissolve than a less-ordered amorphous solid.

Q3: Can I use heat to improve solubility?

Yes, in most cases, increasing the temperature will increase the solubility of a solid in a liquid. This is because the additional thermal energy helps to break apart the crystal lattice and increases the kinetic energy of both solute and solvent molecules.

However, exercise caution:

  • Degradation: Amides can be susceptible to hydrolysis, especially at elevated temperatures in the presence of water or strong acids/bases. Always check the stability of your compound under the heating conditions.

  • Precipitation: Be aware that the compound may precipitate out of solution upon cooling. If you need it to remain in solution at room temperature, heating may only be a temporary fix. This property is, however, ideal for purification by recrystallization.

Q4: Are there any "go-to" solvents for N-aryl amides?

Based on extensive experience with similar compounds, polar aprotic solvents are often the most effective. These solvents have a high dielectric constant and polarity to dissolve polar molecules but do not donate hydrogen bonds, which can sometimes interfere with solvation of the amide group.[3][4][5]

Recommended Starting Solvents:

  • N,N-Dimethylformamide (DMF) [3][4][6]

  • Dimethyl Sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN) [7]

Part 2: Troubleshooting Guides & Protocols

If the FAQs have not resolved your issue, a more systematic approach is required. The following protocols provide step-by-step guidance.

Workflow for Troubleshooting Solubility

The following diagram outlines a logical decision-making process for addressing solubility challenges with N-(2,5-Dimethylphenyl)formamide.

G start Start: Compound does not dissolve in initial solvent choice solvent_screen Perform Systematic Solvent Screening (Protocol 1) start->solvent_screen is_soluble Is solubility achieved in a single solvent? solvent_screen->is_soluble use_solvent Proceed with experiment is_soluble->use_solvent  Yes try_heat Apply gentle heating (e.g., 40-60°C) is_soluble->try_heat No is_soluble_heat Does it dissolve with heat? try_heat->is_soluble_heat check_rt_sol Check for precipitation upon cooling to RT is_soluble_heat->check_rt_sol  Yes cosolvent Investigate Co-Solvent Systems (Protocol 2) is_soluble_heat->cosolvent No no_precip Solution is stable. Proceed. check_rt_sol->no_precip No precip Precipitates on cooling. Consider recrystallization or use warm. check_rt_sol->precip Yes is_soluble_co Is solubility achieved? cosolvent->is_soluble_co is_soluble_co->use_solvent  Yes advanced Consider Advanced Formulation Techniques (e.g., pH modification, surfactants) is_soluble_co->advanced No end Consult with formulation specialist advanced->end

Caption: Decision tree for resolving solubility issues.

Protocol 1: Systematic Solvent Screening

This protocol aims to efficiently identify a suitable single solvent by testing a range of solvents with varying polarities.

Materials:

  • N-(2,5-Dimethylphenyl)formamide

  • Small vials (e.g., 2 mL glass vials)

  • Magnetic stir plate and stir bars

  • Selection of solvents (see table below)

  • Vortex mixer

Solvent Selection Table:

ClassSolventRationale
Halogenated Dichloromethane (DCM)Good for moderately polar compounds, volatile.
Esters Ethyl Acetate (EtOAc)Medium polarity, common in synthesis and chromatography.
Ketones AcetonePolar aprotic, water-miscible.
Ethers Tetrahydrofuran (THF)Polar aprotic ether, stronger solvent than diethyl ether.
Alcohols (Protic) Methanol (MeOH), Isopropanol (IPA)Polar protic, capable of hydrogen bonding.
Aprotic (High Power) Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Strong polar aprotic solvents, often effective for amides.[3][4][5]

Procedure:

  • Preparation: Add a small, known amount of N-(2,5-Dimethylphenyl)formamide (e.g., 1-2 mg) to each labeled vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial. This corresponds to an initial concentration of 10-20 mg/mL.

  • Initial Assessment (Room Temperature): Vortex the vial vigorously for 30-60 seconds. Observe for dissolution. If not fully dissolved, place on a magnetic stirrer for 15-30 minutes.

  • Incremental Addition: If the compound has not dissolved, add another aliquot of solvent (e.g., 100 µL) and repeat step 3. Continue this process to determine an approximate solubility limit.

  • Heating: If solubility is still limited at a reasonable concentration, gently warm the vial (e.g., to 40°C) and observe any changes.

  • Documentation: Record your observations in a table, noting whether the compound is "freely soluble," "sparingly soluble," or "insoluble" at the tested concentrations.

Protocol 2: Co-Solvent Systems

If a single solvent is not ideal, a binary mixture (co-solvent) can fine-tune the polarity to achieve dissolution. This is a widely used technique for enhancing the solubility of poorly soluble drugs.[5]

Principle: A common strategy is to use a primary solvent in which the compound is sparingly soluble and titrate in a secondary solvent (a "co-solvent") to increase the overall solvating power of the system. For example, a mixture of DCM and MeOH or THF and DMF can bridge the polarity gap.

Procedure:

  • Select Primary Solvent: Choose a solvent from Protocol 1 in which the compound is only slightly soluble (e.g., Dichloromethane).

  • Create a Slurry: Add enough of the compound to your primary solvent to form a suspension or slurry (i.e., excess solid is visible).

  • Titrate with Co-Solvent: While stirring, add a strong, miscible co-solvent (e.g., DMF or DMSO) dropwise.

  • Observe: Continue adding the co-solvent until the solid completely dissolves.

  • Determine Ratio: Note the final ratio of the two solvents. This ratio can now be used to prepare a stock solution for your experiment.

Example Co-Solvent Systems to Try:

  • Dichloromethane / Methanol

  • Tetrahydrofuran / N,N-Dimethylformamide

  • Toluene / Isopropanol

Protocol 3: Advanced Strategies for Formulation

In the context of drug development, if standard organic solvents are not suitable for the final application (e.g., for biological assays or formulation), more advanced techniques are necessary. These methods aim to increase the aqueous solubility or create stable dispersions.

  • pH Adjustment: While the amide group itself is neutral, check for any other ionizable functional groups on the molecule. If none exist, pH adjustment of the solvent is unlikely to significantly improve solubility.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules like N-(2,5-Dimethylphenyl)formamide, creating a micro-emulsion or a stable dispersion.

  • Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic part from water and increasing aqueous solubility.

  • Solid Dispersions: This involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix. The lack of a crystal lattice significantly reduces the energy barrier to dissolution.

These advanced methods often require specialized formulation expertise. If your project is moving towards in vivo or clinical applications, consulting with a formulation science group is highly recommended.

References

  • PubChem. N-(2,4-Dimethylphenyl)formamide. National Center for Biotechnology Information. [Link]

  • Wikipedia. Dimethylformamide. [Link]

  • National Center for Biotechnology Information. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • Cheméo. Chemical Properties of Formamide, N,N-dimethyl- (CAS 68-12-2). [Link]

  • Kian Resin Chemical Company. Technical Data Sheet DMF. [Link]

  • Sherwood, J., Albericio, F., & de la Torre, B. G. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem.
  • CPAChem. Safety data sheet - N-(2,4-Dimethylphenyl)formamide. [Link]

  • Sahu, A. et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • University of Rochester, Department of Chemistry. Solvent: formamide. [Link]

  • Carl ROTH. Safety Data Sheet: N,N-Dimethylformamide. [Link]

Sources

Troubleshooting

Avoiding degradation of N-(2,5-Dimethylphenyl)formamide during experiments

Welcome to the technical support center for N-(2,5-Dimethylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2,5-Dimethylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the handling, storage, and use of this compound. Our goal is to help you anticipate and resolve potential issues related to its degradation, ensuring the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with N-(2,5-Dimethylphenyl)formamide, providing explanations and actionable solutions.

Question 1: I am observing a lower-than-expected yield in my reaction where N-(2,5-Dimethylphenyl)formamide is a reactant. What could be the cause?

Answer: A lower-than-expected yield can often be attributed to the degradation of N-(2,5-Dimethylphenyl)formamide, primarily through hydrolysis. The formamide functional group is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, or at elevated temperatures. This hydrolysis reaction will break down your starting material into 2,5-dimethylaniline and formic acid, neither of which will participate in your desired reaction, thus lowering the yield.

To mitigate this, ensure all your solvents and reagents are scrupulously dried before use. If the reaction is sensitive to acid, consider using a non-acidic drying agent or purifying your solvents by distillation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from entering the reaction vessel.[1][2]

Question 2: My purified N-(2,5-Dimethylphenyl)formamide is developing a yellowish or brownish tint over time. What is causing this discoloration?

Answer: The development of a colored tint in your purified N-(2,5-Dimethylphenyl)formamide is likely due to oxidative degradation. The aromatic ring, particularly with its electron-donating methyl groups, can be susceptible to oxidation. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The resulting oxidized species are often colored, leading to the observed discoloration.

To prevent this, store your purified compound in a tightly sealed, amber glass vial to protect it from light.[3] For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing and storing it in a cool, dark place, such as a refrigerator or freezer.

Question 3: I am seeing an unexpected peak in my HPLC/GC-MS analysis of a reaction mixture containing N-(2,5-Dimethylphenyl)formamide. How can I identify this impurity?

Answer: An unexpected peak in your chromatogram often points to a degradation product. Based on the known chemistry of formamides, the most likely impurity is 2,5-dimethylaniline, resulting from hydrolysis.[4][5] To confirm this, you can:

  • Run a standard: Inject a pure sample of 2,5-dimethylaniline into your HPLC or GC-MS system to compare its retention time and mass spectrum with your unknown peak.

  • Check the mass spectrum: The mass spectrum of your unknown peak should correspond to the molecular weight of 2,5-dimethylaniline (121.18 g/mol ).

  • Consider reaction conditions: If your reaction was performed in the presence of water, at a high temperature, or for a prolonged period, hydrolysis is a very likely side reaction.

If the peak does not correspond to 2,5-dimethylaniline, consider the possibility of oxidation or other side reactions specific to your experimental conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the handling and storage of N-(2,5-Dimethylphenyl)formamide.

Q1: What are the optimal storage conditions for N-(2,5-Dimethylphenyl)formamide?

A1: To ensure the long-term stability of N-(2,5-Dimethylphenyl)formamide, it should be stored in a cool, dry, and dark environment. A summary of recommended storage conditions is provided in the table below.

Storage DurationTemperatureAtmosphereContainer
Short-term (weeks)Room TemperatureTightly SealedAmber Glass Vial
Long-term (months)2-8 °C (Refrigerator)Inert Gas (Argon/Nitrogen)Amber Glass Vial
Very Long-term (years)-20 °C (Freezer)Inert Gas (Argon/Nitrogen)Amber Glass Vial

Q2: Is N-(2,5-Dimethylphenyl)formamide sensitive to air or moisture?

A2: Yes, it is sensitive to both. The formamide group can undergo hydrolysis in the presence of moisture, as detailed in the troubleshooting section.[1][2] Exposure to air, especially in the presence of light, can lead to oxidative degradation. Therefore, it is crucial to handle the compound under an inert atmosphere whenever possible and to store it in tightly sealed containers.[3][6]

Q3: What solvents are compatible with N-(2,5-Dimethylphenyl)formamide?

A3: N-(2,5-Dimethylphenyl)formamide is generally soluble in a wide range of organic solvents. However, to prevent degradation, it is best to use anhydrous solvents, especially in reactions where the compound is heated. Compatible solvents include:

  • Acetonitrile

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Toluene

  • N,N-Dimethylformamide (DMF)

Always use freshly dried solvents for the best results.

Q4: How can I purify N-(2,5-Dimethylphenyl)formamide if I suspect it has degraded?

A4: If you suspect degradation, purification can be achieved through recrystallization. A common method involves dissolving the crude compound in a minimal amount of hot ethanol, followed by the slow addition of hot deionized water until turbidity is observed. A small amount of hot ethanol is then added to redissolve the precipitate, and the solution is allowed to cool slowly to promote crystallization.[7] The purified crystals can then be collected by vacuum filtration.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling of N-(2,5-Dimethylphenyl)formamide

This protocol describes the steps for safely handling N-(2,5-Dimethylphenyl)formamide to prevent degradation from atmospheric oxygen and moisture.

  • Preparation: Place a sealed vial of N-(2,5-Dimethylphenyl)formamide and all necessary labware (spatulas, weighing paper, reaction vessel) in a desiccator for at least one hour to remove surface moisture.

  • Inert Atmosphere: If using a glovebox, transfer all materials inside. If using a Schlenk line, connect your reaction vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Dispensing: Under the inert atmosphere, carefully open the vial of N-(2,5-Dimethylphenyl)formamide and weigh the desired amount.

  • Transfer: Quickly transfer the weighed compound to your reaction vessel.

  • Sealing: Seal the reaction vessel and the vial of N-(2,5-Dimethylphenyl)formamide before removing them from the inert atmosphere.

Protocol 2: Monitoring for Degradation by Thin Layer Chromatography (TLC)

This protocol provides a quick method to check for the presence of the primary degradation product, 2,5-dimethylaniline.

  • Sample Preparation: Dissolve a small amount of your N-(2,5-Dimethylphenyl)formamide in a suitable solvent (e.g., dichloromethane). Prepare a separate solution of a 2,5-dimethylaniline standard.

  • TLC Plate: On a silica gel TLC plate, spot your sample and the 2,5-dimethylaniline standard side-by-side.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the plate under UV light. The presence of a spot in your sample lane that corresponds to the Rf value of the 2,5-dimethylaniline standard indicates hydrolysis has occurred.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of N-(2,5-Dimethylphenyl)formamide.

Hydrolysis DMF N-(2,5-Dimethylphenyl)formamide H2O H₂O (Acid or Base) DMF->H2O Products Degradation Products H2O->Products Aniline 2,5-Dimethylaniline Products->Aniline Hydrolysis FormicAcid Formic Acid Products->FormicAcid Hydrolysis

Caption: Hydrolysis of N-(2,5-Dimethylphenyl)formamide.

Oxidation DMF N-(2,5-Dimethylphenyl)formamide Oxidants [O] (Air, Light) DMF->Oxidants OxidizedProducts Oxidized Products (Colored Impurities) Oxidants->OxidizedProducts

Caption: Oxidation of N-(2,5-Dimethylphenyl)formamide.

References

  • Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites - ResearchGate. (2025). Available at: [Link]

  • Amitraz and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey - MDPI. (2023). Available at: [Link]

  • N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem. Available at: [Link]

  • Amitraz Residues in Pears - Detection via Metabolites in a Multi-Residue Scheme - eurl-pesticides.eu. Available at: [Link]

  • N'-(2,4-dimethylphenyl)-N-methylformamidine | C10H14N2 | CID 36326 - PubChem. Available at: [Link]

  • Dimethyl formamide purification - US2942027A - Google Patents.
  • Safety data sheet - CPAChem. (2023). Available at: [Link]

  • Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions - ResearchGate. Available at: [Link]

  • Computation-guided exploration of the reaction parameter space of N,N-dimethylformamide hydrolysis - Digital Discovery (RSC Publishing). Available at: [Link]

  • CN1156437C - Hydrolysis inhibiting method for dimethylformamide - Google Patents.
  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC. (2018). Available at: [Link]

  • The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies - RSC Publishing. (2015). Available at: [Link]

  • Molecular Mechanism of N, N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1 - PubMed. (2019). Available at: [Link]

  • N,N-Dimethylformamide - Hazardous Substance Fact Sheet. Available at: [Link]

  • The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. - SciSpace. Available at: [Link]

  • Characterization and genome sequence of N,N-dimethylformamide degradation in Paracoccus sulfuroxidans DM175A1-1 isolated from activated sludge of wastewater - Frontiers. (2024). Available at: [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF) Date. Available at: [Link]

  • How to distill N,N- Dimethyl Formamide DMF? - ResearchGate. (2023). Available at: [Link]

  • Oxidation of N,N-dimethylformamide and N,N-diethylformamide by human liver microsomes and human recombinant P450s - PubMed. Available at: [Link]

  • Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. Available at: [Link]

  • CN102942500A - Preparation method of N-formamide compound - Google Patents.
  • Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation - MDPI. Available at: [Link]

  • Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-(2,5-Dimethylphenyl)formamide Derivatives

Welcome to the technical support center for the synthesis and optimization of N-(2,5-Dimethylphenyl)formamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-(2,5-Dimethylphenyl)formamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of your synthesis and achieve optimal results.

Introduction: The Synthetic Challenge

N-aryl formamides, including N-(2,5-Dimethylphenyl)formamide, are crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[1][2] The formylation of anilines, such as 2,5-dimethylaniline, is a fundamental transformation, yet it can be fraught with challenges.[2][3] Issues such as low yields, the formation of stubborn impurities, and difficult purification can hinder research and development efforts. This guide provides a systematic approach to overcoming these common obstacles, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of N-(2,5-Dimethylphenyl)formamide derivatives. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the formylation of 2,5-dimethylaniline can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

1. Reagent Quality and Stoichiometry:

  • Purity of 2,5-Dimethylaniline: The starting aniline is susceptible to oxidation, which can result in a dark-colored liquid and the formation of impurities that can interfere with the reaction.[4] Ensure your 2,5-dimethylaniline is of high purity. If it appears discolored, consider purification by distillation before use.

  • Formylating Agent: The choice and amount of the formylating agent are critical.

    • Formic Acid: This is a common and cost-effective formylating agent.[1][2][5][6] The reaction involves the nucleophilic attack of the amine on formic acid, followed by dehydration.[6][7] Using an excess of formic acid can sometimes be detrimental, leading to side reactions or difficult workup.[2] A 1:4 molar ratio of aniline to formic acid has been shown to be effective in some cases.[2]

    • Other Formylating Agents: Consider alternatives like acetic formic anhydride, or using a Vilsmeier-Haack approach with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) for more reactive substrates.[2][8][9][10]

2. Reaction Conditions:

  • Temperature: While some methods report room temperature formylation, heating is often necessary to drive the reaction to completion, especially for less reactive anilines.[1][5] A temperature of 60-70°C is a good starting point for reactions with formic acid.[2][5] However, excessively high temperatures can lead to decomposition or side product formation.[3]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield.

    • Solvent-free: Neat reactions (without solvent) can be highly efficient, especially with formic acid.[2]

    • Toluene with a Dean-Stark Trap: When using formic acid, azeotropic removal of water with toluene and a Dean-Stark trap can effectively drive the equilibrium towards product formation.[6][11][12]

    • Polyethylene Glycol (PEG): PEG has been reported as an effective medium for the N-formylation of anilines at room temperature, often requiring no additional catalyst.[1][5]

3. Catalysis:

  • Acid Catalysis: The formylation with formic acid is often acid-catalyzed. The in-situ formation of HI from I₂ and formic acid has been shown to be an effective catalytic system.[5][6] Other catalysts like ZnCl₂ or solid acid catalysts can also be employed.[5][13]

  • Metal Catalysis: Transition metal catalysts, such as those based on manganese or indium, have been developed for N-formylation reactions.[6][14][15]

Workflow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low Yield Issue reagent_check Check Reagent Purity & Stoichiometry start->reagent_check conditions_check Optimize Reaction Conditions reagent_check->conditions_check Reagents OK solution Improved Yield reagent_check->solution Purity/Ratio Corrected catalyst_check Consider Catalysis conditions_check->catalyst_check Conditions Optimized conditions_check->solution Temp/Solvent Adjusted catalyst_check->solution Catalyst Added

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Impurities

Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side reactions and how can I minimize them?

Answer:

Impurity formation is a common hurdle. Understanding the potential side reactions is key to mitigating them.

1. Common Side Reactions:

  • Over-formylation/Di-formylation: While less common for anilines compared to aliphatic amines, it's a possibility under harsh conditions.

  • Decomposition of Starting Material or Product: Prolonged reaction times at high temperatures can lead to degradation.

  • Ring Formylation (Vilsmeier-Haack): When using the Vilsmeier-Haack reaction, there is a possibility of electrophilic substitution on the aromatic ring, especially with highly activated anilines.[10][16] For 2,5-dimethylaniline, formylation would likely occur at the para position to one of the methyl groups.

  • Intramolecular Cyclization: For certain derivatives, intramolecular cyclization can be a competing reaction pathway, especially at elevated temperatures.[3]

2. Strategies for Minimizing Impurities:

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11] Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

  • Temperature Control: Maintain the reaction at the lowest effective temperature. A gradual increase in temperature can help identify the optimal point where the desired reaction proceeds efficiently without significant side reactions.

  • Choice of Formylating Agent: If the Vilsmeier-Haack reaction is leading to ring formylation, switching to a milder method like formic acid in PEG might be beneficial.[1]

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aniline starting material, especially if the reaction is run for an extended period.[14][15]

Issue 3: Difficult Product Isolation and Purification

Question: I'm having trouble with the workup and purification of my N-(2,5-Dimethylphenyl)formamide. What is the recommended procedure?

Answer:

A systematic workup and purification strategy is crucial for obtaining a pure product.

1. Workup Procedure:

  • Neutralization: If you've used an acidic catalyst or excess formic acid, the first step is to neutralize the reaction mixture. This is typically done by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Extraction: After neutralization, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[17]

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

2. Purification:

  • Crystallization: N-(2,5-Dimethylphenyl)formamide is a solid at room temperature with a melting point of 118-122 °C.[] Therefore, crystallization is often an effective purification method. Suitable solvent systems for crystallization can be determined through small-scale trials (e.g., ethyl acetate/hexanes, ethanol/water).

  • Column Chromatography: If crystallization does not yield a pure product, column chromatography on silica gel is the next step. A common eluent system is a mixture of ethyl acetate and hexanes. The optimal ratio can be determined by TLC analysis.

Purification Workflow:

purification_workflow start Crude Reaction Mixture neutralize Neutralize with NaHCO₃/Na₂CO₃ start->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification concentrate->purify crystallize Crystallization purify->crystallize If solid column Column Chromatography purify->column If oily or impure pure_product Pure Product crystallize->pure_product column->pure_product

Caption: General workflow for product purification.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of N-formylation using formic acid?

A1: The generally accepted mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of formic acid.[7] This is often facilitated by protonation of the formic acid's carbonyl oxygen, making the carbonyl carbon more electrophilic. The resulting tetrahedral intermediate then eliminates a molecule of water to form the N-formyl product.[6][7]

Q2: Can I use other formylating agents besides formic acid?

A2: Yes, several other formylating agents can be used.[8] Some common alternatives include:

  • Dimethylformamide (DMF) with POCl₃ (Vilsmeier-Haack reaction): This is a powerful method, particularly for electron-rich aromatic compounds.[10][16]

  • Acetic formic anhydride: This is a highly reactive reagent but can be sensitive to moisture.[2]

  • Ammonium formate: This can be a convenient alternative.[2]

  • Carbon monoxide surrogates: Reagents like oxalic acid have been used in manganese-catalyzed N-formylation as a safer alternative to CO gas.[14]

Q3: My starting 2,5-dimethylaniline has a dark brown color. Can I still use it?

A3: Dark coloration in anilines is often a sign of oxidation, which can lead to impurities and lower yields. While you can proceed with the reaction, it is highly recommended to purify the 2,5-dimethylaniline by distillation before use to ensure the best possible outcome.

Q4: How does the electronic nature of substituents on the aniline ring affect the reaction?

A4: The electronic nature of substituents has a significant impact.

  • Electron-donating groups (like the methyl groups in 2,5-dimethylaniline) increase the nucleophilicity of the amine, generally leading to faster reaction rates and higher yields.[2]

  • Electron-withdrawing groups (e.g., nitro, halo, carbonyl) decrease the nucleophilicity of the amine, making the reaction more difficult and often requiring longer reaction times, higher temperatures, or the use of a catalyst.[1]

Experimental Protocols

Protocol 1: N-Formylation of 2,5-Dimethylaniline using Formic Acid and Toluene

This protocol utilizes azeotropic removal of water to drive the reaction to completion.

Materials:

  • 2,5-Dimethylaniline

  • Formic acid (85-98%)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2,5-dimethylaniline (1.0 eq).

  • Add toluene to dissolve the aniline.

  • Add formic acid (1.2-2.0 eq) to the solution.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.[11]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Catalyst-Free N-Formylation of 2,5-Dimethylaniline using Formic Acid (Neat)

This is a solvent-free, environmentally friendly approach.[2]

Materials:

  • 2,5-Dimethylaniline

  • Formic acid (98%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, combine 2,5-dimethylaniline (1.0 eq) and formic acid (4.0 eq).

  • Heat the mixture at 60°C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 1 hour.[2]

  • After completion, cool the reaction mixture and proceed with the workup as described in Protocol 1 (steps 7-9).

Data Summary

MethodFormylating AgentCatalystSolventTemperatureTypical Reaction TimeYieldReference
1Formic AcidNoneTolueneReflux4-12 hGood to Excellent[11][12]
2Formic AcidNoneNone (Neat)60°C0.5-1 hExcellent[2]
3Formic AcidNonePEG-400Room Temp.4-6 hExcellent[1][5]
4Oxalic AcidMnCl₂·4H₂ODMF130°C20 hGood[14][15]
5DMF/POCl₃NoneDMF0°C to heatVariableGood to Excellent[9][10]

References

  • Das, B., Krishnaiah, M., Balasubramanyam, P., Veeranjaneyulu, B., & Kumar, D. N. (2008). A remarkably simple N-formylation of anilines using polyethylene glycol. Tetrahedron Letters, 49(16), 2645-2647. [Link]

  • Reddy, K. S., & Beller, M. (2022). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. [Link]

  • Peterson, E. A., & Batey, R. A. (2012). Formylation of Amines. Molecules, 17(12), 14636-14664. [Link]

  • Patil, S. L., & Bhalvankar, R. B. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library, 3(4), 21-26. [Link]

  • Struga, M., et al. (2021). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 26(16), 4983. [Link]

  • Wikipedia. (n.d.). Formylation. [Link]

  • E. I. du Pont de Nemours & Co. (1985). Synthesis of dimethylformamide. U.S.
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. (n.d.). Formic acid and formates. [Link]

  • Bharamawadeyar, A. S., & Sureshbabu, V. V. (2016). Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry - Section B, 55B(5), 656-662. [Link]

  • Reddy, K. S., & Beller, M. (2022). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega, 7(26), 22634–22640. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). Visible Light Induced Synthesis of N-Formylation of Anilines Under Solvent and Catalyst Free Condition. Synthetic Communications, 36(13), 1787-1793. [Link]

  • Peterson, E. A., & Batey, R. A. (2012). Formylation of Amines. Molecules, 17(12), 14636–14664. [Link]

  • Lee, J., et al. (2018). Effective Synthesis of N-Arylformamide from α-Halo-N-arylacetamides. Bulletin of the Korean Chemical Society, 39(8), 947-949. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Zhejiang University of Technology. (2013). Preparation method of N-formamide compound.
  • Katritzky, A. R., & Marson, C. M. (1985). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. Journal of the Chemical Society, Perkin Transactions 1, 1455-1459. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Kwak, S. H., & Gong, Y. D. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Tetrahedron, 69(34), 7107-7111. [Link]

  • Kumar, A., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. New Journal of Chemistry, 45(32), 14457-14461. [Link]

  • Allery Chemistry. (2022, May 7). Eschweiler-Clarke reaction [Video]. YouTube. [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 10(70), 42968-42976. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. [Link]

  • ResearchGate. (n.d.). Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. [Link]

  • PubChem. (n.d.). 2,5-Dimethylaniline. [Link]

  • Carl, S. A., et al. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Physical Chemistry Chemical Physics, 17(12), 7848-7861. [Link]

  • Hosseini-Sarvari, M., & Sharghi, H. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Synthetic Communications, 41(16), 2469-2477. [Link]

  • Ultimate Organic Chemistry. (2021, January 19). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. [Link]

  • Kim, J., & Lee, S. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(4), 624-626. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (n.d.). Eschweiler–Clarke methylation reaction with formic acid substitutes. [Link]

  • The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]

  • Name Reaction. (n.d.). Eschweiler-Clarke reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of N-(2,5-Dimethylphenyl)formamide in Solution

Welcome to the technical support center for N-(2,5-Dimethylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2,5-Dimethylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of N-(2,5-Dimethylphenyl)formamide in solution. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the challenges of working with this compound.

Introduction to Stability Challenges

N-(2,5-Dimethylphenyl)formamide, like other N-substituted formamides, is susceptible to degradation in solution, primarily through hydrolysis. This degradation can compromise the integrity of your experiments, leading to inaccurate results and loss of valuable materials. The primary degradation pathway is the hydrolysis of the amide bond, which is catalyzed by both acidic and basic conditions, yielding 2,5-dimethylaniline and formic acid. Understanding and controlling the factors that influence this degradation is critical for maintaining the stability of your N-(2,5-Dimethylphenyl)formamide solutions.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My N-(2,5-Dimethylphenyl)formamide solution has turned yellow/brown. What is causing this discoloration and what should I do?

Answer:

Discoloration, typically yellowing or browning, of your N-(2,5-Dimethylphenyl)formamide solution is a common indicator of degradation. The primary cause is the formation of degradation products, particularly 2,5-dimethylaniline, which can be susceptible to oxidation, leading to colored impurities.

Causality:

  • Hydrolysis: The amide bond in N-(2,5-Dimethylphenyl)formamide can be cleaved by water (hydrolysis), especially under acidic or basic conditions, to form 2,5-dimethylaniline and formic acid.[1][2]

  • Oxidation: The resulting 2,5-dimethylaniline is an aromatic amine, which is prone to oxidation. This oxidation process can form highly colored polymeric species. The presence of dissolved oxygen and exposure to light can accelerate this process.

  • High Temperature: Elevated temperatures can accelerate both the initial hydrolysis and subsequent oxidation reactions.[3]

Troubleshooting Workflow:

A Discolored Solution Observed B 1. Confirm Degradation A->B C 2. Identify Cause B->C E Analytical Confirmation (HPLC, GC-MS) B->E Presence of new peaks? F Check pH of Solution C->F G Review Storage Conditions (Temp, Light) C->G D 3. Implement Corrective Actions H Prepare Fresh Solution D->H I Adjust pH to Neutral Range (6.5-7.5) D->I J Store at 2-8°C, Protected from Light D->J K Consider Inert Atmosphere (N2 or Ar) D->K

Caption: Workflow for troubleshooting a discolored N-(2,5-Dimethylphenyl)formamide solution.

Experimental Protocol: Qualitative Assessment of Degradation by Thin-Layer Chromatography (TLC)

  • Prepare TLC Plate: Use a standard silica gel TLC plate.

  • Spot Samples: Spot a small amount of your discolored solution, a freshly prepared solution of N-(2,5-Dimethylphenyl)formamide, and a standard of 2,5-dimethylaniline (if available).

  • Develop Plate: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio will need to be determined empirically.

  • Visualize: View the plate under UV light (254 nm). The appearance of a new spot in the discolored solution that corresponds to the 2,5-dimethylaniline standard is a strong indication of hydrolysis.

Corrective Actions:

  • Discard and Prepare Fresh: It is generally not recommended to use a discolored solution. Prepare a fresh solution using high-purity solvent.

  • Control pH: For aqueous solutions, maintain the pH in a neutral range (ideally 6.5-7.5) using a suitable buffer system.[4][5]

  • Storage: Store solutions at low temperatures (2-8°C) and protect them from light by using amber vials or wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage or for particularly sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Question 2: I am seeing a loss of potency or unexpected side products in my reaction involving N-(2,5-Dimethylphenyl)formamide. Could this be due to instability?

Answer:

Yes, a loss of potency or the appearance of unexpected side products are classic signs that your N-(2,5-Dimethylphenyl)formamide may be degrading.

Causality:

  • Reduced Concentration of Active Compound: Hydrolysis directly reduces the concentration of N-(2,5-Dimethylphenyl)formamide in your solution, leading to a stoichiometric imbalance in your reaction and consequently lower yields or incomplete conversion.

  • Interference from Degradation Products: The degradation products, 2,5-dimethylaniline and formic acid, are reactive species that can participate in unwanted side reactions with your starting materials, reagents, or other intermediates.

    • 2,5-Dimethylaniline: As a primary amine, it can react with electrophiles, potentially leading to the formation of new impurities.

    • Formic Acid: The presence of acid can catalyze unintended reactions or alter the pH of your reaction mixture, affecting reaction kinetics and product distribution.

Troubleshooting Workflow:

A Loss of Potency / Side Products Observed B 1. Assess Purity of Stock Solution A->B C 2. Evaluate Reaction Conditions B->C E Quantitative Analysis (HPLC, qNMR) B->E Purity below specification? F Check for Incompatible Reagents (Strong Acids/Bases) C->F G Monitor Reaction pH C->G D 3. Implement Preventative Measures H Use Freshly Prepared Solutions D->H I Incorporate Stability-Indicating Assay D->I J Consider a Co-solvent to Minimize Water D->J K Explore Use of Stabilizers D->K

Caption: Workflow for addressing loss of potency or side products.

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for quantifying the parent compound and its degradation products.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate, pH-adjusted) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where both N-(2,5-Dimethylphenyl)formamide and its degradation products have significant absorbance.

  • Forced Degradation Study: To validate that your method is stability-indicating, intentionally degrade a sample of N-(2,5-Dimethylphenyl)formamide under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The method should be able to resolve the parent peak from all degradation product peaks.

  • Quantification: Use a validated calibration curve to quantify the amount of N-(2,5-Dimethylphenyl)formamide remaining in your samples over time.

Preventative Measures:

  • Fresh is Best: Always use freshly prepared solutions of N-(2,5-Dimethylphenyl)formamide for critical experiments.

  • Solvent Choice: If your reaction chemistry allows, consider using aprotic solvents to minimize hydrolysis. If an aqueous medium is required, use a buffered system.

  • Consider Stabilizers: For applications requiring long-term stability, the addition of a stabilizer may be necessary. Potential options, though requiring empirical validation for this specific compound, include:

    • Carbodiimides: These compounds can scavenge carboxylic acids, which can catalyze hydrolysis.[6]

    • Antioxidants: To prevent the oxidative discoloration of the degradation product 2,5-dimethylaniline, a small amount of an antioxidant like BHT (butylated hydroxytoluene) could be added, if compatible with your downstream application.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of N-(2,5-Dimethylphenyl)formamide in DMSO?

For a stock solution in a high-purity, anhydrous aprotic solvent like DMSO, hydrolysis is less of a concern provided the solvent is dry. However, degradation can still occur due to other factors.

ParameterRecommendationRationale
Temperature 2-8°C or -20°CLowers the rate of any potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation.
Container Amber glass vial with a tight-fitting capProtects from light and minimizes moisture ingress.
Solvent Quality Anhydrous, high-purity gradeMinimizes water content to prevent hydrolysis.

Q2: How does pH affect the stability of N-(2,5-Dimethylphenyl)formamide in aqueous solutions?

The stability of formamides in aqueous solutions is highly pH-dependent. The rate of hydrolysis is generally lowest in the neutral pH range (around pH 7) and increases significantly under both acidic and basic conditions.[1]

A A B Neutral (pH 6.5-7.5) Zone of Maximum Stability The rates of both acid- and base-catalyzed hydrolysis are at their minimum. C C

Sources

Optimization

Minimizing by-product formation in N-(2,5-Dimethylphenyl)formamide reactions

Technical Support Center: N-(2,5-Dimethylphenyl)formamide Reactions A-Level: Senior Application Scientist Welcome to the technical support center for optimizing reactions involving N-(2,5-Dimethylphenyl)formamide. This g...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2,5-Dimethylphenyl)formamide Reactions

A-Level: Senior Application Scientist

Welcome to the technical support center for optimizing reactions involving N-(2,5-Dimethylphenyl)formamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into minimizing by-product formation and maximizing the yield of your desired product. The core focus will be on the Vilsmeier-Haack reaction, the primary application for this reagent.

Frequently Asked Questions (FAQs)

Q1: What is N-(2,5-Dimethylphenyl)formamide primarily used for, and what are the most common by-products?

N-(2,5-Dimethylphenyl)formamide is predominantly used as a formylating agent in the Vilsmeier-Haack reaction to introduce a formyl group (-CHO) onto electron-rich aromatic or heteroaromatic substrates.[1][2] The reaction proceeds by forming a reactive electrophilic species called the Vilsmeier reagent, a substituted chloroiminium ion, upon reaction with an activating agent like phosphorus oxychloride (POCl₃).[3][4]

Common By-products Include:

  • 2,5-Dimethylaniline: This is the hydrolysis product of the starting formamide. It can form if there is moisture in the reaction or during an improperly controlled aqueous work-up.[5]

  • Unreacted Starting Material: Incomplete conversion is a common issue, often pointing to problems with reagent activation or substrate reactivity.

  • Di-formylated Products: Highly activated aromatic substrates may undergo formylation at multiple sites, leading to di-formylated by-products.

  • Polymeric/Tarry Materials: Substrate decomposition under the acidic reaction conditions can lead to the formation of insoluble polymeric materials.[6]

  • Hydrolyzed Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can hydrolyze back to N-(2,5-Dimethylphenyl)formamide if anhydrous conditions are not strictly maintained.

Q2: My Vilsmeier-Haack reaction yield is inconsistent, sometimes high and other times very low. What is the most likely cause?

Yield inconsistency in the Vilsmeier-Haack reaction is a frequent challenge.[7] The most common culprits are:

  • Moisture Contamination: The Vilsmeier reagent is highly susceptible to hydrolysis. Even trace amounts of moisture in the solvent, reagents, or glassware can consume the active electrophile, drastically reducing the yield.

  • Reagent Quality: The purity and stability of both N-(2,5-Dimethylphenyl)formamide and the activating agent (e.g., POCl₃) are critical. Degraded reagents will lead to poor formation of the Vilsmeier reagent.[8]

  • Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. Improper temperature control during its formation can lead to degradation and side reactions. Conversely, the formylation step may require elevated temperatures for less reactive substrates.[8]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Product Yield with High Recovery of Starting Material

This issue typically points to a failure in generating a sufficient concentration of the active Vilsmeier reagent or a lack of reactivity of the aromatic substrate.

  • Possible Cause A: Inefficient Vilsmeier Reagent Formation.

    • Causality: The reaction between N-(2,5-Dimethylphenyl)formamide and POCl₃ must be complete to ensure a high concentration of the electrophile. This step is sensitive to stoichiometry, temperature, and reagent quality.

    • Solutions:

      • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).

      • Reagent Stoichiometry: A slight excess of the activating agent (e.g., 1.2-1.5 equivalents of POCl₃) is often used to drive the formation of the Vilsmeier reagent.[8]

      • Controlled Reagent Addition: Add the POCl₃ dropwise to the formamide solution at a low temperature (typically 0 °C) to manage the exothermicity of the reaction.[8] After addition, allow the mixture to stir at low temperature to ensure complete formation before adding the substrate.

  • Possible Cause B: Low Substrate Reactivity.

    • Causality: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system for the reaction to proceed efficiently.[1][8]

    • Solutions:

      • Increase Reaction Temperature: For less reactive substrates, the formylation step may require heating. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and time, which can range from room temperature to 80°C or higher.[8]

      • Solvent Choice: While the formamide can sometimes act as the solvent, using an inert solvent like dichloromethane (DCM) can be beneficial.[1]

Problem 2: Formation of 2,5-Dimethylaniline as a Major By-product

The presence of 2,5-dimethylaniline indicates hydrolysis of the N-(2,5-Dimethylphenyl)formamide.

  • Possible Cause: Hydrolysis During Aqueous Work-up.

    • Causality: The work-up step involves hydrolyzing the iminium intermediate to the final aldehyde product.[4] If the conditions are too harsh (e.g., prolonged exposure to strong acid or base, high temperatures), the starting formamide can also hydrolyze.

    • Solutions:

      • Controlled Hydrolysis: Perform the aqueous work-up at low temperatures (0 °C).

      • Buffered Quench: Instead of quenching with water alone, use a buffered solution, such as a saturated solution of sodium acetate, to control the pH.[1]

      • Minimize Work-up Time: Proceed with the extraction and subsequent purification steps promptly after the hydrolysis to minimize contact time with the aqueous phase.

Problem 3: Significant Formation of Tarry, Insoluble By-products

Polymerization or decomposition of the substrate often leads to tar formation.

  • Possible Cause: Substrate Decomposition.

    • Causality: The Vilsmeier-Haack reaction conditions are acidic, which can cause sensitive aromatic substrates (especially certain phenols or pyrroles) to decompose or polymerize.

    • Solutions:

      • Temperature Management: Avoid excessively high reaction temperatures, which can accelerate decomposition pathways.[6]

      • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction and degradation of the product.

      • Alternative Activating Agents: In some cases, using a different activating agent, such as oxalyl chloride or thionyl chloride instead of POCl₃, may provide milder conditions.[9]

Data Summary and Optimization Parameters

The following table summarizes key parameters that can be adjusted to optimize the Vilsmeier-Haack reaction and minimize by-product formation.

ParameterRecommended RangeRationale & Impact on By-products
POCl₃ Stoichiometry 1.1 - 1.5 equivalentsEnsures complete formation of the Vilsmeier reagent. Excess can lead to more acidic conditions and potential substrate degradation.
Temperature (Reagent Formation) 0 - 5 °CControls the exothermic reaction, preventing degradation of the Vilsmeier reagent.[8]
Temperature (Formylation) 25 - 100 °CSubstrate-dependent. Higher temperatures increase the reaction rate but also risk thermal decomposition of the substrate or product.[10]
Solvent DCM, DMF, or neatAnhydrous, inert solvents are crucial. DMF can serve as both reagent and solvent.[1]
Work-up Conditions 0 °C, buffered (e.g., NaOAc solution)Gentle hydrolysis of the intermediate minimizes hydrolysis of the starting formamide.[1]

Visualizing the Process

Reaction Mechanism & By-product Formation

The following diagram illustrates the core steps of the Vilsmeier-Haack reaction and highlights the key points where by-products can emerge.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis & Product Formation Formamide N-(2,5-Dimethylphenyl)formamide Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Formamide->Vilsmeier Activation HydrolyzedFormamide By-product: 2,5-Dimethylaniline Formamide->HydrolyzedFormamide Moisture POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Intermediate Vilsmeier->Iminium Attack Substrate Electron-Rich Aromatic Substrate Substrate->Iminium Degradation By-product: Polymer/Tar Substrate->Degradation Harsh Acidic Conditions Product Desired Aldehyde Product Iminium->Product Aqueous Work-up Iminium->HydrolyzedFormamide Harsh Work-up

Caption: Key stages of the Vilsmeier-Haack reaction and points of by-product formation.

Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and solving common issues in your N-(2,5-Dimethylphenyl)formamide reactions.

Troubleshooting_Workflow Start Start: Low Yield or By-product Formation Check_Reagents Check Reagent Quality & Anhydrous Conditions Start->Check_Reagents Check_Temp Review Temperature Control (Formation & Reaction) Check_Reagents->Check_Temp Good Sol_Reagents Solution: Use fresh/dry reagents. Work under inert gas. Check_Reagents->Sol_Reagents Poor? Check_Workup Analyze Work-up Procedure Check_Temp->Check_Workup No Temp Issue Sol_Temp_Formation Solution: Add POCl₃ at 0°C. Allow sufficient time for formation. Check_Temp->Sol_Temp_Formation Formation Issue? Sol_Temp_Reaction Solution: Optimize reaction temp/time for your specific substrate. Check_Temp->Sol_Temp_Reaction Reaction Issue? Sol_Workup Solution: Use buffered quench (NaOAc). Keep temp at 0°C. Check_Workup->Sol_Workup Harsh?

Caption: A decision tree for troubleshooting common Vilsmeier-Haack reaction issues.

Experimental Protocols

Protocol 1: General Optimized Vilsmeier-Haack Formylation

This protocol provides a robust starting point for the formylation of an activated aromatic substrate.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add N-(2,5-Dimethylphenyl)formamide (1.0 equiv.) to anhydrous dichloromethane (DCM).

  • Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Activation: Stir the mixture at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Add a solution of the electron-rich aromatic substrate (1.0 equiv.) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-60 °C.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly pour it into a stirred mixture of ice and a saturated sodium acetate solution.[1]

  • Extraction: Stir for 30 minutes, then separate the layers. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1] Purify the crude product by silica gel column chromatography.[1]

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. [Link]

  • Fritz, H. (1959). N-formylation of a 3,3-disubstituted 3H-indole (indolenine). Angewandte Chemie, 71(1), 34.
  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Reddit - r/OrganicChemistry. (2022). Aryl formylation strategies? [Link]

  • Kumari, S., et al. (2020). Comparative study of conventional and microwave-assisted (MW) method for synthesis of 4-formyl pyrazole. RSC Advances.
  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Calibration Curve Problems for N-(2,5-Dimethylphenyl)formamide in LC-MS

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for the analysis of N-(2,5-Dimethylphenyl)formamide using Liquid Chromatography-Mass Spectrometry (LC-MS).

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the analysis of N-(2,5-Dimethylphenyl)formamide using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for N-(2,5-Dimethylphenyl)formamide showing non-linearity?

A: Non-linearity in LC-MS calibration curves is a common observation and can stem from several factors.[1][2] The most frequent causes include detector saturation at high concentrations, matrix effects leading to ion suppression or enhancement, and analyte-specific behaviors like dimer formation.[1][2] It is crucial to investigate these potential causes systematically.

Q2: I'm observing poor reproducibility between my calibration curve injections. What could be the issue?

A: Poor reproducibility can be attributed to instrumental factors or issues with sample and standard preparation. Instability in the LC-MS system, such as fluctuating spray in the ion source, can lead to variable responses.[3] Inconsistent sample preparation, analyte instability in the matrix or solvent, or errors in serial dilutions can also contribute significantly. The use of a stable isotope-labeled internal standard is highly recommended to mitigate this variability.[3]

Q3: How can I determine if matrix effects are impacting my N-(2,5-Dimethylphenyl)formamide analysis?

A: The most direct way to assess matrix effects is through a post-extraction spike experiment. This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. A significant difference in response indicates the presence of ion suppression or enhancement.[4]

Q4: Is N-(2,5-Dimethylphenyl)formamide prone to instability?

A: N-(2,5-Dimethylphenyl)formamide, as an amide, can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[5] Its stability in the chosen sample matrix and solvent should be evaluated during method validation, including freeze-thaw cycles, bench-top stability, and long-term storage stability, as per regulatory guidelines.[6][7]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a more in-depth, systematic approach to resolving common calibration curve issues.

Symptom 1: Non-Linear Calibration Curve (with a plateau at higher concentrations)
  • Potential Root Causes:

    • Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become saturated, leading to a non-proportional response.[1][8] This is a common cause for the plateauing effect. For some detectors, this can occur at signal intensities around 1E+6 counts per second (cps).[8]

    • Ion Source Saturation/Competition: The electrospray ionization (ESI) process is concentration-dependent. At high concentrations, competition for ionization among analyte molecules can lead to a less efficient ionization and a non-linear response.[1][2]

    • Co-eluting Matrix Components: If a matrix component co-elutes with N-(2,5-Dimethylphenyl)formamide, it can compete for ionization, causing ion suppression that may be more pronounced at higher analyte concentrations.[9][10]

  • Step-by-Step Troubleshooting Plan:

    • Extend the Dilution Series: Prepare and analyze standards at lower concentrations to identify the linear range of the assay.

    • Reduce Injection Volume: Injecting a smaller volume can help to avoid overloading the column and the detector.

    • Optimize Ion Source Parameters: Adjust parameters like spray voltage, gas flows, and temperatures to improve ionization efficiency and reduce saturation effects.[11]

    • Evaluate Alternative Regression Models: If non-linearity is inherent and reproducible, a quadratic (second-order polynomial) regression model may be appropriate.[1][2] However, the use of non-linear models should be justified and carefully evaluated for accuracy at the low and high ends of the curve.

  • Data Presentation: Comparison of Calibration Curve Models

Concentration (ng/mL)Response (Linear Model)Response (Quadratic Model)% Accuracy (Linear)% Accuracy (Quadratic)
11.11.0110%100%
55.25.0104%100%
1010.310.1103%101%
5048.549.897%99.6%
10090.199.590.1%99.5%
200165.2198.782.6%99.4%
  • Workflow for Troubleshooting Non-Linearity

    G A Symptom: Non-Linear Curve B Is the curve linear at low concentrations? A->B C Potential Detector/Source Saturation B->C Yes F Consider Matrix Effects (See Symptom 2) B->F No D Reduce Injection Volume or Dilute High-End Standards C->D E Re-evaluate Linearity D->E G Is the curve now linear? E->G H Acceptable Linear Range Established G->H Yes I If non-linearity persists, consider a quadratic fit G->I No J Validate model as per ICH Q2(R1) / FDA Guidance I->J

    Caption: Troubleshooting workflow for a non-linear calibration curve.

Symptom 2: Inconsistent and Poor R-squared Values (<0.99) with High Variability at Low Concentrations
  • Potential Root Causes:

    • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of N-(2,5-Dimethylphenyl)formamide, causing either suppression or enhancement of the signal.[4][12] This effect can be variable from sample to sample, leading to poor precision.

    • Analyte Adsorption: N-(2,5-Dimethylphenyl)formamide, being a primary aromatic amine derivative, may exhibit adsorptive behavior to plasticware or the LC flow path, especially at low concentrations.

    • Sample Preparation Inconsistency: Variability in extraction recovery during sample preparation can lead to inconsistent results.

    • Analyte Instability: Degradation of the analyte during sample processing or in the autosampler can cause variable responses.[13]

  • Step-by-Step Troubleshooting Plan:

    • Incorporate an Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard for N-(2,5-Dimethylphenyl)formamide is the most effective way to compensate for matrix effects and variability in sample preparation and instrument response.[3][4] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

    • Improve Sample Cleanup: Enhance your sample preparation method to better remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.[10]

    • Optimize Chromatography: Modify the LC method to chromatographically separate N-(2,5-Dimethylphenyl)formamide from the region where matrix components elute. This can often be achieved by adjusting the gradient profile or using a different column chemistry.[4]

    • Evaluate Matrix Effects Systematically: Perform a post-extraction spike experiment as detailed in the Protocols section to quantify the extent of ion suppression or enhancement.

  • Workflow for Evaluating Matrix Effects

    G A Prepare Three Sets of Samples: A) Neat Solution B) Pre-extraction Spike C) Post-extraction Spike B Analyze all sets by LC-MS A->B C Calculate: Matrix Effect (ME) = C/A * 100% Recovery (RE) = B/C * 100% B->C D Evaluate Results C->D E ME ≈ 100% and RE is consistent? Minimal Matrix Effect D->E Yes F ME < 85% (Suppression) or ME > 115% (Enhancement)? D->F Yes G Improve Sample Cleanup (e.g., switch to SPE) F->G H Optimize Chromatography to separate from interferences F->H I Implement Stable Isotope-Labeled Internal Standard F->I

    Caption: Experimental workflow for evaluating matrix effects.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Prepare a Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-(2,5-Dimethylphenyl)formamide reference standard and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.

  • Prepare Intermediate Stock Solutions: Perform serial dilutions from the primary stock solution to create intermediate stocks at appropriate concentrations.

  • Prepare Calibration Standards: Spike the appropriate blank matrix (e.g., plasma, urine) or solvent with the intermediate stock solutions to achieve the desired final concentrations for the calibration curve. A typical range might be 1-1000 ng/mL.

  • Internal Standard: If using an internal standard, add a consistent concentration to all calibration standards and samples.

Protocol 2: Post-Extraction Spike Experiment to Evaluate Matrix Effects
  • Prepare Sample Set A (Neat Solution): Dilute the N-(2,5-Dimethylphenyl)formamide stock solution in the mobile phase reconstitution solvent to a known concentration (e.g., a low, mid, and high QC level).

  • Prepare Sample Set B (Post-Extraction Spike): Take blank matrix samples and perform the full extraction procedure. Before the final evaporation and reconstitution step, spike the extracted matrix with the N-(2,5-Dimethylphenyl)formamide stock solution to the same concentrations as in Set A.

  • Analysis: Analyze both sets of samples by LC-MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value significantly different from 100% indicates a matrix effect.

Protocol 3: Standard Addition Method to Compensate for Matrix Effects

This method is useful when a suitable internal standard is not available and matrix effects are significant.

  • Sample Aliquoting: Aliquot the unknown sample into several equal volumes (e.g., four aliquots).

  • Spiking: Leave one aliquot un-spiked. Spike the remaining aliquots with increasing known amounts of N-(2,5-Dimethylphenyl)formamide.

  • Sample Preparation and Analysis: Process all aliquots through the sample preparation procedure and analyze by LC-MS.

  • Data Plotting: Plot the peak area response versus the concentration of the added analyte.

  • Concentration Determination: Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept is the concentration of N-(2,5-Dimethylphenyl)formamide in the original sample.

References

  • Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine, 43(1), 5-17. [Link]

  • National Center for Biotechnology Information. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PubMed Central. [Link]

  • LCGC International. (2015). Calibration Problems — A Case Study. LCGC International. [Link]

  • Keevil, B. G. (2013). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC Europe. [Link]

  • Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • ResearchGate. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. ResearchGate. [Link]

  • Li, W., et al. (2012). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. Rapid Communications in Mass Spectrometry, 26(15), 1773-1783. [Link]

  • MDPI. (2023). Amitraz and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey. MDPI. [Link]

  • LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • AMS Biotechnology (Europe) Ltd. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio. [Link]

  • National Measurement Laboratory. (2003). Preparation of Calibration Curves - A Guide to Best Practice. LGC. [Link]

  • PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. National Center for Biotechnology Information. [Link]

  • EURL-Pesticides. (2010). Amitraz Residues in Pears - Detection via Metabolites in a Multi-Residue Scheme. EURL-Pesticides. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Shimadzu Scientific Instruments. (2020). Got DMF? Chromatographic separation and identification of NDMA and DMF using LCMS-9030. Shimadzu. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]

  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Scientific Research Publishing. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. SciRP. [Link]

  • ResearchGate. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. [Link]

  • ChemRxiv. (2021). A Broadly Accessible Liquid Chromatography Method for Quantification of Six Nitrosamine Compounds and N,N-Dimethylformamide in Metformin Drug Products. ChemRxiv. [Link]

  • ResearchGate. (2018). What is causing the problem for unreproducible calibration curves within LC-MS/MS?. ResearchGate. [Link]

  • Impact Factor. (2023). New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. Impact Factor. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • National Center for Biotechnology Information. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. PubMed Central. [Link]

  • Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Buzzi Laboratorio Analisi. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • LCGC International. (2011). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC International. [Link]

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. [Link]

  • Frontiers. (2022). Characterization and genome sequence of N,N-dimethylformamide degradation in Paracoccus sulfuroxidans DM175A1-1 isolated from activated sludge of wastewater. Frontiers. [Link]

  • CID-CSIC. (2007). Alternative calibration approaches for LC–MS quantitative determination of coeluted compounds in complex environmental mixture. CID-CSIC. [Link]

  • ResearchGate. (2010). Matrix effects and selectivity issues in LC-MS-MS. ResearchGate. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Reddit. (2023). I'm getting non-linear response. r/CHROMATOGRAPHY. [Link]

  • Research Journal of Pharmacy and Technology. (2011). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]

  • Welch Materials, Inc. (2023). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials. [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • U.S. Food and Drug Administration. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. [Link]

Sources

Reference Data & Comparative Studies

Validation

Solvent Selection in Modern Chemistry: A Comparative Analysis of N,N-Dimethylformamide (DMF) and N-(2,5-Dimethylphenyl)formamide

An In-Depth Technical Guide for Researchers and Drug Development Professionals From the Desk of a Senior Application Scientist: In the intricate world of chemical synthesis and drug development, solvent selection is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

From the Desk of a Senior Application Scientist: In the intricate world of chemical synthesis and drug development, solvent selection is a critical decision that profoundly influences reaction kinetics, yield, purity, and scalability. For decades, N,N-Dimethylformamide (DMF) has been a stalwart, a nearly universal polar aprotic solvent prized for its high dielectric constant and broad solvency.[1] However, mounting concerns over its reproductive toxicity and increasingly stringent regulatory oversight have catalyzed a search for viable alternatives.[2][3]

This guide provides a comprehensive, data-driven comparison between the incumbent, DMF, and a lesser-known structural analog, N-(2,5-Dimethylphenyl)formamide. We will dissect their physicochemical properties, explore their practical applications (or lack thereof), and evaluate their safety profiles. The objective is not merely to list data but to provide a causal understanding of how molecular structure dictates function, enabling you, the researcher, to make informed decisions in your work.

Section 1: Molecular Structure and Physicochemical Properties

The fundamental differences between DMF and N-(2,5-Dimethylphenyl)formamide begin with their molecular architecture. DMF is a simple amide with two methyl groups on the nitrogen atom. In contrast, N-(2,5-Dimethylphenyl)formamide replaces these with a bulky, sterically hindering dimethylphenyl group. This structural divergence has profound consequences for their physical and chemical properties.

Figure 1. Chemical structures of DMF and N-(2,5-Dimethylphenyl)formamide.

The data summarized below reveals a stark contrast. DMF is a low-viscosity liquid with a wide liquid range, making it an exceptionally practical and versatile solvent. N-(2,5-Dimethylphenyl)formamide, however, is a high-melting-point solid, a characteristic that severely curtails its utility as a conventional reaction solvent.

Table 1: Comparison of Physicochemical Properties

PropertyN,N-Dimethylformamide (DMF) N-(2,5-Dimethylphenyl)formamide Analysis & Causality
Molecular Formula C₃H₇NO[1]C₉H₁₁NO[]The larger, more complex structure of the dimethylphenyl analog results in a significantly higher molecular weight.
Molecular Weight 73.09 g/mol [1]149.19 g/mol []Over double the mass, impacting mass transfer and diffusion properties.
Physical State (25°C) Colorless Liquid[5]Crystalline SolidCritical Difference: The solid state of N-(2,5-Dimethylphenyl)formamide at ambient temperature makes it unsuitable as a direct replacement for liquid DMF.
Melting Point -61 °C[5]118-122 °C[]Strong intermolecular forces (pi-stacking of the aromatic rings) in the crystalline lattice of the dimethylphenyl analog require significant energy to overcome.
Boiling Point 153 °C[5]310.1 °C (at 760 mmHg)[]The much higher molecular weight and stronger intermolecular forces result in a very high boiling point and low volatility.
Density 0.948 g/mL (at 20°C)[5]1.075 g/cm³[]The planar aromatic ring allows for more efficient crystal packing, leading to a higher density in the solid state.
Water Solubility Miscible[5]Insoluble (predicted)The hydrophobic dimethylphenyl group drastically reduces water solubility compared to the small, polar DMF molecule.
Flash Point 58 °C (136 °F)[5]Not Applicable (Combustible Solid)DMF is a flammable liquid, whereas the high melting point of its analog means it is classified as a combustible solid.
Dipole Moment 3.86 D[5]Lower (predicted)The bulky, non-polar aromatic group is expected to decrease the overall molecular polarity compared to DMF.
Section 2: Solvent Performance and Applications

The Case of DMF: The "Universal" Aprotic Solvent

DMF's reputation as a "universal solvent" is well-earned.[1] Its high polarity and aprotic nature make it exceptionally effective at dissolving a wide range of organic compounds and inorganic salts.[6] This property is crucial for facilitating reactions that proceed through polar mechanisms, such as S_N_2 reactions, where it effectively solvates cations while leaving anions relatively "bare" and nucleophilic.[5]

Key Applications of DMF:

  • Polymer Industry: It is a premier solvent for processing polymers like polyacrylonitrile, PVC, and polyurethanes, used in the manufacturing of fibers, films, and synthetic leathers.[5][7][8]

  • Pharmaceutical Synthesis: DMF is extensively used in peptide coupling reactions, a cornerstone of drug discovery and manufacturing.[5]

  • Reagent and Catalyst: Beyond its role as a solvent, DMF can act as a reagent in formylation reactions (e.g., the Vilsmeier-Haack reaction) and as a catalyst in the synthesis of acyl halides.[5][6]

N-(2,5-Dimethylphenyl)formamide: A Solvent in Theory, Not Practice

Based on its physicochemical properties, N-(2,5-Dimethylphenyl)formamide is fundamentally impractical as a general laboratory or industrial solvent. Its primary limitation is its physical state; being a solid with a melting point well above 100°C means it can only function as a solvent at significantly elevated temperatures.

This high-temperature requirement introduces numerous complications:

  • Thermal Instability: Many organic reactants and products are not stable at such high temperatures, leading to degradation and the formation of impurities.

  • Altered Kinetics: Reaction rates would be dramatically different, and alternative, undesired reaction pathways could become dominant.

  • Practical Handling: Maintaining a homogenous reaction mixture at >120°C is energy-intensive and presents significant operational challenges.

While it is listed as a "useful research chemical,"[] literature searches reveal its primary context is as a transformation product of certain formamidine insecticides, not as a solvent.[9] There is no published experimental data demonstrating its efficacy as a solvent in a synthetic application that would rival DMF.

Section 3: Experimental Workflow Analysis

To illustrate the practical implications of solvent choice, let's consider a standard S_N_2 reaction: the synthesis of an ether from an alkyl halide and an alkoxide.

G cluster_dmf Protocol A: DMF Solvent cluster_dmpf Protocol B: Hypothetical N-(2,5-Dimethylphenyl)formamide start Reaction Setup: Alkyl Halide + Sodium Alkoxide solvent Add Solvent & Heat start->solvent dmf_solvent Solvent: DMF Temp: 60-80°C Time: 2-4 hours solvent->dmf_solvent dmpf_solvent Solvent: N-(2,5-Dimethylphenyl)formamide Temp: >120°C (to melt solvent) Time: Unknown (requires optimization) solvent->dmpf_solvent workup Aqueous Workup (Quench & Extract) purify Purification (e.g., Chromatography) product Isolated Ether Product purify->product dmf_workup Workup: Dilute with large volume of water, extract with non-polar solvent (e.g., Ether, EtOAc). dmf_solvent->dmf_workup dmf_workup->purify dmpf_workup Workup: Cool to solidify solvent. Attempt to triturate/extract product from the solid matrix. Highly problematic. dmpf_solvent->dmpf_workup dmpf_workup->purify Difficult Separation

Figure 2. Comparative workflow for an S_N_2 reaction.

Experimental Protocol: Ether Synthesis using DMF

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine sodium alkoxide (1.1 eq) and the chosen alkyl halide (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration) to the flask.

  • Heating: Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours. The homogeneity of the solution, facilitated by DMF's excellent solvating power, ensures efficient reaction.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing a significant volume of water. The water-miscible DMF is washed away from the organic product.

  • Extraction: Extract the aqueous phase multiple times with a water-immiscible organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over sodium sulfate, concentrate, and purify by column chromatography to yield the pure ether.

Self-Validating System: The success of this protocol relies on DMF's ability to dissolve the ionic alkoxide and its miscibility with water, which allows for a straightforward extractive workup.

Hypothetical Protocol with N-(2,5-Dimethylphenyl)formamide

An attempt to use N-(2,5-Dimethylphenyl)formamide would fundamentally alter the process.

  • Step 3 (Heating): The reaction would need to be heated above 120°C simply to create a liquid phase. This high temperature could cause elimination side reactions or degradation.

  • Step 4 (Workup): Upon cooling, the solvent would solidify, potentially trapping the product within a solid matrix. A standard aqueous extraction is impossible. One might attempt to triturate the solid with a solvent that dissolves the product but not the formamide—a challenging and often inefficient process.

Section 4: Safety and Environmental Profile

The primary impetus for replacing DMF stems from its significant health hazards.

Table 2: Comparative Hazard Analysis

Hazard CategoryN,N-Dimethylformamide (DMF) N-(2,5-Dimethylphenyl)formamide Expert Insight
GHS Hazard Statements H226: Flammable liquid and vapour. H312+H332: Harmful in contact with skin or if inhaled. H319: Causes serious eye irritation. H360: May damage fertility or the unborn child. [10]Combustible Solid. Specific GHS data is limited, but related isomers are listed as harmful and irritants.[11]The key differentiator is the H360 reproductive toxicity classification for DMF. This is a major concern and the driving force behind regulatory action.
Primary Health Risks Reproductive toxicity, liver damage upon chronic exposure, skin and eye irritation.[2][3][12]Assumed to be a skin, eye, and respiratory irritant. Detailed toxicity data is not readily available.The lack of comprehensive toxicity data for the dimethylphenyl analog is a significant risk in itself. Uncharacterized compounds should always be handled with extreme caution.
Regulatory Status Use is increasingly restricted (e.g., EU REACH regulation) with strict workplace exposure limits (PEL/TLV ~10 ppm).[2][12]Not widely regulated due to its niche status and lack of widespread industrial use.DMF is under intense regulatory scrutiny. Any potential alternative would need a full, favorable toxicological profile to be considered a viable long-term replacement.
Handling Precautions Work in a well-ventilated fume hood, use appropriate PPE (gloves, eye protection), avoid inhalation and skin contact.[13]Handle as a potentially hazardous chemical. Avoid dust inhalation. Use standard PPE.Standard chemical handling precautions apply to both, but the reproductive hazard of DMF necessitates stricter controls, especially for personnel of child-bearing age.
Section 5: Final Assessment and Recommendations

N,N-Dimethylformamide (DMF): A highly effective but hazardous solvent. Its utility is undeniable, but its toxicological profile, particularly its reproductive toxicity, makes its replacement a high priority in modern, safety-conscious research and industrial settings.[2]

N-(2,5-Dimethylphenyl)formamide: This compound is not a viable solvent or a suitable replacement for DMF in any conventional application. Its physical state as a high-melting-point solid renders it impractical for the vast majority of chemical processes. The operational difficulties and energy costs associated with using it as a molten solvent, combined with a lack of safety data, remove it from serious consideration.

The Path Forward for Researchers:

The search for DMF alternatives should focus on other high-boiling, polar aprotic liquids . Several candidates are currently being investigated and used, including:

  • Dimethyl Sulfoxide (DMSO)[2]

  • N-Methyl-2-pyrrolidone (NMP) (Note: also has reproductive toxicity concerns)[2]

  • Cyrene™ (dihydrolevoglucosenone)

  • N-Butylpyrrolidinone (NBP)[14]

The selection of a DMF alternative is not a "one-size-fits-all" solution. It requires careful consideration of the specific reaction, including solubility of reactants, reaction temperature, and downstream processing. Researchers are encouraged to screen a panel of greener solvents to find the optimal replacement for their specific application.

References

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Sherwood, J., Albericio, F., & de la Torre, B. G. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem. Retrieved from [Link]

  • Al-Mughaid, H., et al. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). N,N-Dimethylformamide. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). N,N-Dimethylformamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 47. (1989). Dimethylformamide. NCBI Bookshelf. Retrieved from [Link]

  • Lee, J., et al. (2020). Comparison of Dimethylformamide with Dimethylsulfoxide for Quality Improvement of Distillate Recovered from Waste Plastic Pyrolysis Oil. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethylformamide. PubChem Compound Database. Retrieved from [Link]

  • Kian Resin Chemical Company. (2005). Technical Data Sheet DMF. Retrieved from [Link]

  • Jebsen & Jessen Chemicals. (n.d.). Dimethylformamid (DMF). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,4-Dimethylphenyl)formamide. PubChem Compound Database. Retrieved from [Link]

  • Molecular Solvents. (n.d.). Replacements for DMF, DMAC, NMP. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of N-(2,5-Dimethylphenyl)formamide for Researchers and Drug Development Professionals

N-(2,5-Dimethylphenyl)formamide is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its formamide moiety serves as a versatile precursor for the introduction of more complex functionali...

Author: BenchChem Technical Support Team. Date: February 2026

N-(2,5-Dimethylphenyl)formamide is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its formamide moiety serves as a versatile precursor for the introduction of more complex functionalities. The efficient and selective synthesis of this compound is therefore of significant interest to researchers in organic synthesis and drug development. This guide provides an in-depth comparison of prominent synthetic methods for N-(2,5-Dimethylphenyl)formamide, offering field-proven insights and detailed experimental protocols to aid in the selection of the most suitable method for a given application.

Introduction to Synthetic Strategies

The primary route to N-(2,5-Dimethylphenyl)formamide involves the formylation of 2,5-dimethylaniline. This transformation can be achieved through various methods, each with its own set of advantages and disadvantages concerning reaction conditions, cost, scalability, and environmental impact. This guide will focus on three distinct and representative approaches:

  • Classical Formylation with Formic Acid and an Activating Agent: A robust and high-yielding method utilizing triflic anhydride to activate formic acid.

  • Manganese-Catalyzed Formylation with an In Situ Carbon Monoxide Source: A modern approach employing a sustainable and readily available catalyst with oxalic acid as a CO surrogate.

  • Photocatalytic Formylation using Carbon Dioxide: A green and innovative method that utilizes CO2 as a C1 source under mild, light-induced conditions.

Comparative Analysis of Synthesis Methods

The choice of a synthetic method is often a trade-off between yield, reaction time, cost, and safety. The following table summarizes the key performance indicators for the synthesis of N-(2,5-Dimethylphenyl)formamide via the three selected methods.

MethodFormylating Agent/C1 SourceCatalyst/Activating AgentSolventTemperature (°C)Time (h)Yield (%)
Formic Acid/Triflic Anhydride Formic AcidTriflic AnhydrideDichloromethane0 to rt386
Manganese-Catalyzed Oxalic AcidMnCl₂·4H₂ODMF13020Good to Excellent (estimated)
Photocatalytic with CO₂ Carbon DioxideOrganic PhotosensitizerDMSORoom Temperature48Moderate to Good (estimated)

In-Depth Method Analysis and Mechanistic Insights

Formic Acid with Triflic Anhydride Activation: The High-Yielding Workhorse

This method represents a highly efficient and reliable approach to N-formylation. The use of triflic anhydride (Tf₂O) as an activating agent for formic acid allows for rapid and clean conversion under mild conditions.

Causality of Experimental Choices:

  • Triflic Anhydride: Triflic anhydride is a powerful electrophile that reacts with formic acid to form a mixed anhydride, trifluoromethanesulfonyl formate. This in situ generated species is a highly potent formylating agent, readily attacked by the nucleophilic nitrogen of 2,5-dimethylaniline.

  • Pyridine: The presence of a non-nucleophilic base like pyridine is crucial to neutralize the triflic acid byproduct generated during the reaction, preventing potential side reactions and decomposition of the starting material or product.

  • Low Temperature: The reaction is initiated at 0 °C to control the exothermic reaction between formic acid and triflic anhydride and to maintain high selectivity.

Reaction Mechanism:

G cluster_activation Activation of Formic Acid cluster_formylation N-Formylation HCOOH Formic Acid Mixed_Anhydride Trifluoromethanesulfonyl Formate (Active Formylating Agent) HCOOH->Mixed_Anhydride + Tf2O Tf2O Triflic Anhydride Aniline 2,5-Dimethylaniline Product N-(2,5-Dimethylphenyl)formamide Aniline->Product + Mixed Anhydride - TfOH

Caption: Activation of formic acid by triflic anhydride followed by nucleophilic attack of the aniline.

Manganese-Catalyzed Formylation: A Step Towards Greener Chemistry

The use of earth-abundant and less toxic metals as catalysts is a central theme in modern organic synthesis. This method employs a simple manganese salt to catalyze the formylation of anilines using oxalic acid as a safe and solid source of carbon monoxide.[1] While specific data for 2,5-dimethylaniline is not explicitly reported, anilines with methyl substituents have been shown to provide good to excellent yields.[1]

Causality of Experimental Choices:

  • Manganese(II) Chloride: An inexpensive and readily available manganese salt that serves as the catalyst precursor.

  • Oxalic Acid: Upon heating, oxalic acid decomposes to carbon monoxide, carbon dioxide, and water. The in situ generation of CO avoids the handling of this toxic gas.

  • Sodium Carbonate: A base is required to facilitate the catalytic cycle and neutralize acidic byproducts.

  • High Temperature: The decomposition of oxalic acid and the catalytic turnover require elevated temperatures.

Plausible Reaction Mechanism:

G cluster_catalyst_cycle Catalytic Cycle Mn(II) Mn(II) Catalyst Mn_CO [Mn(II)-CO] Complex Mn(II)->Mn_CO + CO CO_Gen Oxalic Acid -> CO + CO2 + H2O Aniline_Coord Aniline Coordination Mn_CO->Aniline_Coord + 2,5-Dimethylaniline Migratory_Insertion Migratory Insertion Aniline_Coord->Migratory_Insertion Product_Release Product Release Migratory_Insertion->Product_Release Product_Release->Mn(II) - Product Product N-(2,5-Dimethylphenyl)formamide Product_Release->Product

Caption: In situ CO generation and subsequent manganese-catalyzed aminocarbonylation.

Photocatalytic N-Formylation with Carbon Dioxide: A Sustainable Frontier

Harnessing the energy of visible light to drive chemical reactions is a rapidly evolving field. This method utilizes an organic photosensitizer to catalyze the formylation of amines with carbon dioxide, the ultimate green C1 source.[2][3] While a specific yield for 2,5-dimethylaniline is not provided, the methodology has been successfully applied to a range of aromatic amines.

Causality of Experimental Choices:

  • Photosensitizer (e.g., Xanthone): Absorbs visible light and initiates an electron transfer cascade.

  • Initiator (e.g., Diethylenetriamine pentaacetic acid - DTPA): Participates in the electron transfer process to generate reactive radical species.[2]

  • Reducing Agent (e.g., Phenylsilane): Provides the necessary electrons and protons for the reduction of CO2.

  • Ambient Conditions: The reaction proceeds at room temperature under atmospheric pressure of CO2, making it operationally simple and energy-efficient.

Proposed Reaction Mechanism:

G cluster_photocatalysis Photocatalytic Cycle PC Photosensitizer (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) DTPA_radical DTPA•+ PC_star->DTPA_radical + DTPA - PC•- DTPA Initiator (DTPA) Silyl_radical Silyl Radical DTPA_radical->Silyl_radical + Phenylsilane - DTPA, - H+ Silane Phenylsilane CO2_Aniline Carbamate Anion Intermediate Radical Anion Intermediate CO2_Aniline->Intermediate + Silyl Radical Product N-(2,5-Dimethylphenyl)formamide Intermediate->Product Hydrogen Atom Transfer

Caption: Proposed mechanism for photocatalytic N-formylation with CO2.[2]

Experimental Protocols

Protocol 1: Synthesis of N-(2,5-Dimethylphenyl)formamide using Formic Acid and Triflic Anhydride[1]

Materials:

  • 2,5-Dimethylaniline

  • Formic acid

  • Triflic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of formic acid (1.0 equiv.) and pyridine (2.0 equiv.) in dichloromethane at 0 °C, add triflic anhydride (1.0 equiv.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2,5-dimethylaniline (1.0 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford N-(2,5-Dimethylphenyl)formamide.

Protocol 2: General Procedure for Manganese-Catalyzed N-Formylation of Anilines with Oxalic Acid[2]

Materials:

  • 2,5-Dimethylaniline

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Oxalic acid dihydrate ((COOH)₂·2H₂O)

  • Sodium carbonate monohydrate (Na₂CO₃·H₂O)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine 2,5-dimethylaniline (1.0 equiv.), MnCl₂·4H₂O (5 mol%), oxalic acid dihydrate (6.0 equiv.), and Na₂CO₃·H₂O (2.0 equiv.) in DMF.

  • Seal the vessel and heat the reaction mixture at 130 °C for 20 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Protocol 3: General Procedure for Photocatalytic N-Formylation of Amines with CO₂[3][4]

Materials:

  • 2,5-Dimethylaniline

  • Xanthone (photosensitizer)

  • Diethylenetriamine pentaacetic acid (DTPA, initiator)

  • Phenylsilane (reducing agent)

  • Dimethyl sulfoxide (DMSO)

  • Carbon dioxide (balloon or cylinder)

  • Ethyl acetate

  • Visible light source (e.g., 35W UV lamp or blue LEDs)

Procedure:

  • To a reaction vial, add 2,5-dimethylaniline (2.5 mmol), xanthone (20 mol%), DTPA (10 mol%), and DMSO (1 mL).

  • Add phenylsilane (2.5 mmol) to the mixture.

  • Purge the vial with carbon dioxide and maintain a CO₂ atmosphere (e.g., using a balloon).

  • Irradiate the reaction mixture with a visible light source at room temperature for 48 hours with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The selection of an optimal synthesis method for N-(2,5-Dimethylphenyl)formamide is contingent upon the specific requirements of the research or development project.

  • For high-yield, rapid, and reliable synthesis on a laboratory scale, the formic acid/triflic anhydride method is highly recommended. Its operational simplicity and excellent yield make it a robust choice, although the cost and handling of triflic anhydride may be considerations for larger-scale applications.

  • For projects emphasizing green chemistry principles and cost-effectiveness , the manganese-catalyzed approach offers a compelling alternative.[1] The use of an earth-abundant metal catalyst and a safe CO surrogate are significant advantages. This method is particularly attractive for process development where sustainability is a key driver.

  • The photocatalytic method using CO₂ represents the cutting edge of sustainable synthesis.[2][3] While reaction times are longer and yields may be more substrate-dependent, its use of ambient conditions and a waste product (CO₂) as a feedstock makes it an exciting area for further research and development, especially for applications where minimizing environmental impact is paramount.

It is advised that researchers perform small-scale trials of these methods to determine the most suitable protocol for their specific needs and available resources.

References

  • Photocatalytic N-Formylation of CO2 with Amines Catalyzed by Diethyltriamine Pentaacetic Acid. MDPI. [Link]

  • Synthesis of N-aryl derived formamides using triflic anhydride. NIScPR. [Link]

  • Photocatalytic N-Formylation of CO2 with Amines Catalyzed by Diethyltriamine Pentaacetic Acid. ResearchGate. [Link]

  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Royal Society of Chemistry. [Link]

  • Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Publications. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-(2,5-Dimethylphenyl)formamide: A Comparative Analysis

Welcome to a detailed exploration of analytical method validation, centered on the compound N-(2,5-Dimethylphenyl)formamide. This guide is crafted for researchers, scientists, and drug development professionals who requi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed exploration of analytical method validation, centered on the compound N-(2,5-Dimethylphenyl)formamide. This guide is crafted for researchers, scientists, and drug development professionals who require robust, reliable, and compliant analytical methods for quality control and regulatory submissions. We will move beyond mere procedural lists to dissect the causality behind our experimental choices, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH).

N-(2,5-Dimethylphenyl)formamide is a chemical intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate quantification is critical to ensure the safety, efficacy, and quality of the final drug product. The objective of validating an analytical procedure is to provide documented evidence that it is fit for its intended purpose.[1][2] This guide will compare two workhorse analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), providing the data and rationale needed to select the appropriate method for your application.

The Regulatory Backbone: Understanding the ICH Q2(R2) Framework

The validation of analytical procedures is not an arbitrary process; it is governed by stringent international guidelines. The ICH Harmonised Guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, ensuring data is reliable, reproducible, and acceptable to regulatory bodies worldwide.[3][4] This guideline outlines the specific performance characteristics that must be evaluated to demonstrate a method's suitability.[3]

The validation process is a systematic journey, beginning with a clear definition of the method's purpose and culminating in a comprehensive report that substantiates its performance. This workflow ensures that every aspect of the method is thoroughly tested and documented.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Implementation dev Method Development & Optimization protocol Define Validation Protocol & Acceptance Criteria dev->protocol exec Execute Experiments for Each Validation Parameter (Specificity, Linearity, Accuracy, etc.) protocol->exec report Compile Validation Report exec->report implement Method Implementation for Routine Use report->implement

Caption: A typical workflow for analytical method validation.

Interplay of Core Validation Parameters

The validation parameters defined by the ICH are not isolated metrics; they are interconnected, each contributing to a holistic understanding of the method's performance. For instance, linearity studies establish the concentration range over which the method is accurate and precise. The limits of detection and quantitation are determined by the method's sensitivity and precision at low analyte concentrations. Understanding these relationships is key to designing an efficient and effective validation study.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range defines LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision LOD LOD Precision->LOD Precision->LOQ Robustness Robustness Robustness->Precision

Caption: Interrelationship of key analytical validation parameters.

Comparative Methodologies for N-(2,5-Dimethylphenyl)formamide Analysis

The choice of analytical technique depends on the analyte's properties, the required sensitivity, and the sample matrix.[5] For N-(2,5-Dimethylphenyl)formamide, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) present viable options.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Rationale: GC is an ideal technique for separating volatile and thermally stable compounds like N-(2,5-Dimethylphenyl)formamide. Coupling it with a Mass Spectrometry (MS) detector provides unparalleled specificity and sensitivity.[5] The MS detector identifies the compound based on its unique mass-to-charge ratio (m/z) and fragmentation pattern, effectively eliminating interference from matrix components. This makes GC-MS the gold standard for identifying and quantifying trace-level impurities.

Detailed Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of N-(2,5-Dimethylphenyl)formamide reference standard in Methanol at 1.0 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

    • For sample analysis, accurately weigh the material to be tested, dissolve it in a known volume of Methanol to achieve a target concentration within the calibration range, and vortex to ensure homogeneity.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. The choice of a 5% phenyl-methylpolysiloxane phase provides good selectivity for a wide range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, splitless mode. The splitless injection is crucial for maximizing the transfer of analyte onto the column, which is essential for trace analysis.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for N-(2,5-Dimethylphenyl)formamide (e.g., m/z 149, 120, 106).[6] SIM mode significantly enhances sensitivity compared to full scan mode by focusing the detector's dwell time on only the ions of interest.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality & Rationale: HPLC is a powerful and versatile technique suitable for a broad range of compounds. For N-(2,5-Dimethylphenyl)formamide, which possesses a UV-active phenyl ring, a UV detector provides sufficient sensitivity for many quality control applications, such as assay and impurity determination at levels above the quantitation limit.[7] Reversed-phase HPLC, with its aqueous-organic mobile phases, is a robust and widely used separation mode. This method avoids the high temperatures of a GC inlet, which can be advantageous if thermal degradation is a concern.

Detailed Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of N-(2,5-Dimethylphenyl)formamide reference standard in a 50:50 mixture of Acetonitrile and Water (v/v) at 1.0 mg/mL.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For sample analysis, accurately weigh the material, dissolve in a known volume of the mobile phase to achieve a target concentration within the calibration range, and sonicate if necessary to ensure complete dissolution.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • HPLC-UV Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. The C18 stationary phase is chosen for its hydrophobic properties, which effectively retain the non-polar analyte from the polar mobile phase.

    • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water. This composition is chosen to provide adequate retention and a reasonable run time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD).

    • Detection Wavelength: 230 nm. This wavelength is selected based on the UV absorbance maximum of the analyte to ensure optimal sensitivity.

Validation Performance Data: A Head-to-Head Comparison

The following table summarizes the expected performance data for each method when validated according to ICH Q2(R2) guidelines.[3][4] These values represent typical acceptance criteria for pharmaceutical analysis.

Validation Parameter GC-MS HPLC-UV ICH Acceptance Criteria (Typical)
Specificity High (Mass-selective detection)Moderate (Potential for co-eluting impurities with similar UV spectra)The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Correlation Coefficient, r²) > 0.999> 0.998r² ≥ 0.99
Range (µg/mL) 0.1 - 101 - 100Established by confirming linearity, accuracy, and precision.[8]
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%Typically 80-120% for assay of a drug substance.[9]
Precision (Repeatability, %RSD) < 1.0%< 1.5%Typically ≤ 2%
Precision (Intermediate, %RSD) < 2.0%< 2.5%Typically ≤ 3%
Limit of Detection (LOD) (µg/mL) ~0.03~0.3S/N ratio ≥ 3:1
Limit of Quantitation (LOQ) (µg/mL) 0.11.0S/N ratio ≥ 10:1, with acceptable precision and accuracy.[9]
Robustness PassedPassedNo significant impact on results from minor, deliberate variations in method parameters.

Expert Conclusion and Recommendations

As a Senior Application Scientist, my recommendation hinges on the specific analytical challenge at hand. The validation data clearly illustrates the strengths of each technique.

  • GC-MS is the superior choice for applications demanding the highest sensitivity and specificity. This includes trace-level impurity analysis, identification of unknown related substances, and stability studies where degradation products may be present at very low concentrations. Its mass-selective detection provides an orthogonal data point that confirms the identity of the analyte, a significant advantage for regulatory scrutiny.

  • HPLC-UV is a highly robust, reliable, and cost-effective method for routine quality control. For applications like API assay, content uniformity, or dissolution testing, where the analyte concentration is well above the quantitation limit, HPLC-UV provides excellent accuracy and precision with simpler instrumentation and lower operational overhead compared to GC-MS.

Ultimately, the choice is a function of the method's intended purpose. By grounding your decision in a thorough understanding of the validation principles and performance characteristics outlined in this guide, you can confidently develop and implement an analytical method for N-(2,5-Dimethylphenyl)formamide that is scientifically sound and regulatorily compliant.

References

  • CN113092621B - Method for the detection of formamide content in products - Google Patents.
  • N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Solid-phase extraction and GC-MSD determination of amitraz and metabolites in urine - Journal of Food and Drug Analysis. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Determination of formamide in urine by gas chromatography mass spectrometry - Publisso. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available from: [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). Available from: [Link]

  • GC-MS chromatographic properties of the... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link]

  • The main methods used to study the formamide dissociation in a... - ResearchGate. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • (PDF) Development and Validation of High Performance Liquid Chromatographic Analysis of Residual N,N-Dimethylformamide in Spent Medium after Biodegradation by Paracoccus denitrificans SD1 - ResearchGate. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Available from: [Link]

  • Dimethylformamide Impurities as Propylene Polymerization Inhibitor - MDPI. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - Semantic Scholar. Available from: [Link]

  • Determination of formamide in urine by gas chromatography mass spectrometry [Biomonitoring Methods, 2018]: Annual Thresholds and Classifications for the Workplace | Request PDF - ResearchGate. Available from: [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. Available from: [Link]

  • HPLC Methods for analysis of Dimethylformamide - HELIX Chromatography. Available from: [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. Available from: [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - MDPI. Available from: [Link]

  • Multi-residue Analysis of Pesticides in Food using GC/MS/MS with the TSQ Quantum GC - SCISPEC. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. Available from: [Link]

  • Development and Validation of the Multi-Residue Method for Identification and Quantitation of Six Macrolide Antiparasitic Drugs - MDPI. Available from: [Link]

  • Development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design - PubMed. Available from: [Link]

  • Analytical method validation for biopharmaceuticals-A practical guide - ResearchGate. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

  • Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for N-(2,5-Dimethylphenyl)formamide Separation

For researchers, scientists, and professionals in drug development, the precise separation and quantification of pharmaceutical compounds and their intermediates are paramount. N-(2,5-Dimethylphenyl)formamide, a key chem...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of pharmaceutical compounds and their intermediates are paramount. N-(2,5-Dimethylphenyl)formamide, a key chemical intermediate, presents a unique analytical challenge due to its aromatic and moderately polar nature. Achieving baseline separation from potential impurities, such as its precursor 2,5-dimethylaniline, requires a nuanced approach to HPLC column selection. This guide provides an in-depth performance comparison of three distinct reversed-phase HPLC columns—a traditional C18, a Phenyl-Hexyl, and a polar-embedded Amide column—supported by synthesized experimental data to inform your method development.

The Analytical Challenge: Structure-Driven Column Selection

N-(2,5-Dimethylphenyl)formamide possesses a substituted aromatic ring and a polar formamide group. This combination of hydrophobic and polar characteristics dictates its interaction with different stationary phases. A common and critical impurity in its synthesis is 2,5-dimethylaniline, the starting material. The structural similarity between the target analyte and this impurity, differing primarily by the formyl group, necessitates a column that can exploit subtle chemical differences to achieve resolution.

Performance Comparison of HPLC Columns

To illustrate the performance of different column chemistries, a separation method was developed for N-(2,5-Dimethylphenyl)formamide and its potential impurity, 2,5-dimethylaniline. The following sections detail the performance of each column.

The Workhorse: C18 (Octadecyl Silane) Column

The C18 column is the most common starting point in reversed-phase HPLC method development due to its strong hydrophobic retention.

Mechanism of Separation: The primary retention mechanism on a C18 column is hydrophobic (van der Waals) interactions between the non-polar analyte moieties and the C18 alkyl chains bonded to the silica support[1]. For N-(2,5-Dimethylphenyl)formamide, the dimethylphenyl group is the main driver of retention.

Performance Insights: The C18 column provides good retention for N-(2,5-Dimethylphenyl)formamide. However, due to the dominant hydrophobic interactions, it may offer limited selectivity between the analyte and the structurally similar 2,5-dimethylaniline, which has comparable hydrophobicity. This can result in co-elution or poor resolution, especially at higher organic modifier concentrations.

The Aromatic Specialist: Phenyl-Hexyl Column

Phenyl-Hexyl columns offer a mixed-mode separation mechanism, combining hydrophobic interactions with unique π-π interactions.

Mechanism of Separation: This stationary phase consists of a phenyl ring linked to the silica surface by a hexyl chain. Retention is governed by both hydrophobic interactions with the hexyl chain and π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the analyte[2][3]. These π-π interactions are particularly effective for separating aromatic compounds and can be modulated by the choice of organic modifier; methanol, for instance, tends to enhance these interactions compared to acetonitrile[4][5].

Performance Insights: The Phenyl-Hexyl column demonstrates superior selectivity for aromatic compounds[6]. For the separation of N-(2,5-Dimethylphenyl)formamide and 2,5-dimethylaniline, the π-π interactions provide an additional dimension of selectivity beyond simple hydrophobicity. This often results in improved resolution between the two aromatic compounds compared to a C18 column. The hexyl linker also contributes significant hydrophobic retention[2].

The Polar Expert: Amide (Polar-Embedded) Column

Amide columns belong to the class of polar-embedded stationary phases, designed to provide alternative selectivity and improved peak shape for polar and basic compounds.

Mechanism of Separation: These columns have a polar amide group embedded within the alkyl chain[7]. This polar group imparts a different selectivity by enabling hydrogen bonding and dipole-dipole interactions with polar analytes[8]. The amide group also shields residual silanols on the silica surface, which can lead to improved peak shapes for basic compounds like 2,5-dimethylaniline. Furthermore, these columns are resistant to "pore dewetting" and can be operated in highly aqueous mobile phases[7].

Performance Insights: The Amide column offers a unique selectivity profile. While the hydrophobic interactions are weaker than a C18 column of similar alkyl chain length, the polar-embedded group can interact with the formamide moiety of N-(2,5-Dimethylphenyl)formamide and the amine group of 2,5-dimethylaniline, leading to enhanced retention and selectivity for these polar analytes[9]. This column is particularly advantageous when dealing with polar compounds that are poorly retained on traditional C18 phases[10].

Comparative Experimental Data

The following table summarizes the hypothetical, yet scientifically plausible, performance data for the separation of N-(2,5-Dimethylphenyl)formamide and 2,5-dimethylaniline on the three evaluated columns under identical mobile phase conditions.

ParameterC18 ColumnPhenyl-Hexyl ColumnAmide (Polar-Embedded) Column
Retention Time (N-(2,5-Dimethylphenyl)formamide) (min) 8.29.56.8
Retention Time (2,5-dimethylaniline) (min) 7.98.55.9
Resolution (Rs) 1.22.52.1
Tailing Factor (N-(2,5-Dimethylphenyl)formamide) 1.31.11.0
Tailing Factor (2,5-dimethylaniline) 1.51.21.1

This data is synthesized based on typical column performance for similar analytes and is for illustrative purposes.

Experimental Workflow for Column Selection

The selection of the optimal column is a critical step in method development. The following diagram illustrates a logical workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Define Analytical Goal: Separate N-(2,5-Dimethylphenyl)formamide from 2,5-dimethylaniline B Initial Column Choice: C18 (Workhorse) A->B C Run Initial Isocratic/Gradient Method B->C D Evaluate Resolution (Rs) and Peak Shape C->D E Rs < 1.5 or Poor Peak Shape? D->E F Alternative Selectivity Needed E->F Yes K Method Optimization (Mobile Phase, Temperature, etc.) E->K No (Rs ≥ 1.5) G Screen Phenyl-Hexyl Column (π-π Interactions) F->G H Screen Amide Column (Polar Interactions) F->H I Compare Resolution, Peak Shape, and Retention G->I H->I J Select Optimal Column I->J J->K L Final Validated Method K->L

Caption: A logical workflow for HPLC column selection and method development.

Detailed Experimental Protocol

This protocol provides a starting point for the separation of N-(2,5-Dimethylphenyl)formamide.

1. Sample Preparation:

  • Prepare a stock solution of N-(2,5-Dimethylphenyl)formamide and 2,5-dimethylaniline at 1 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Columns:

    • C18, 5 µm, 4.6 x 150 mm

    • Phenyl-Hexyl, 5 µm, 4.6 x 150 mm

    • Amide, 5 µm, 4.6 x 150 mm

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Methanol with 0.1% Formic Acid

  • Gradient: 40% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Data Analysis:

  • Integrate the peaks for N-(2,5-Dimethylphenyl)formamide and 2,5-dimethylaniline.

  • Calculate the resolution, tailing factor, and retention times for each column.

Conclusion and Recommendations

The choice of HPLC column has a profound impact on the separation of N-(2,5-Dimethylphenyl)formamide and its impurities.

  • The C18 column , while a reasonable starting point, may not provide adequate resolution from the structurally similar impurity, 2,5-dimethylaniline.

  • The Phenyl-Hexyl column offers superior selectivity due to the additional π-π interactions with the aromatic analytes, resulting in significantly improved resolution. This column is highly recommended for this specific separation.

  • The Amide (polar-embedded) column provides a unique selectivity that can also yield good resolution and excellent peak shape, particularly for the basic impurity. It is a strong alternative, especially if other polar impurities are present.

For the separation of N-(2,5-Dimethylphenyl)formamide from 2,5-dimethylaniline, the Phenyl-Hexyl column is the top recommendation due to its ability to provide the highest resolution. The final choice of column should always be confirmed by experimental verification and method validation to ensure robustness and reliability for your specific application.

References

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • LCGC North America. (2010). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). HALO Phenyl-Hexyl. Retrieved from [Link]

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. Retrieved from [Link]

  • HALO Chromatography. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • ResearchGate. (2009). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2012). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. Retrieved from [Link]

  • MAC-MOD Analytical. (2017). Developing HPLC Methods When C18 Columns Don't Work. Retrieved from [Link]

  • Waters Corporation. (2018). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylaniline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,6-Dimethylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). CORTECS Column Performance. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Retrieved from [Link]

  • ResearchGate. (2019). Polar-Embedded and Polar-Endcapped Stationary Phases for LC. Retrieved from [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]

  • ResearchGate. (2005). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Retrieved from [Link]

  • LCGC International. (2012). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link]

  • LCGC Europe. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • PubMed. (2005). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Retrieved from [Link]

  • ResearchGate. (1976). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Retrieved from [Link]

  • GL Sciences. (n.d.). InertSustain Amide. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). HPLC Application Notes. Retrieved from [Link]

  • MDPI. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2022). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to N-(2,5-Dimethylphenyl)formamide Alternatives in Chemical Synthesis

In the intricate world of chemical synthesis, the selection of reagents is a critical decision point that dictates the efficiency, selectivity, and overall success of a reaction pathway. N-(2,5-Dimethylphenyl)formamide h...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical synthesis, the selection of reagents is a critical decision point that dictates the efficiency, selectivity, and overall success of a reaction pathway. N-(2,5-Dimethylphenyl)formamide has served as a specialized reagent, particularly in formylation reactions and as a structural precursor. However, the pursuit of optimized, greener, and more versatile synthetic methodologies necessitates a critical evaluation of its alternatives. This guide offers an in-depth, objective comparison of N-(2,5-Dimethylphenyl)formamide with other reagents, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in their synthetic design.

Understanding the Role of N-(2,5-Dimethylphenyl)formamide

N-(2,5-Dimethylphenyl)formamide is an N-aryl formamide, a class of compounds primarily used in two significant ways:

  • As a Formylating Agent: In conjunction with an activating agent like phosphorus oxychloride (POCl₃), it forms a Vilsmeier reagent, which is an electrophile used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. The steric bulk of the 2,5-dimethylphenyl group can, in theory, influence regioselectivity.

  • As a Synthetic Precursor: It can be viewed as a protected form of 2,5-dimethylaniline and is used as a building block for more complex molecules, especially in the synthesis of heterocyclic scaffolds.

The impetus to explore alternatives stems from the desire for higher reactivity, milder reaction conditions, improved atom economy, and often, the superior cost-effectiveness and availability of other common laboratory reagents.

Comparative Analysis: Performance in Key Applications

The efficacy of an alternative is intrinsically linked to the specific chemical transformation. We will dissect the performance of key alternatives in the two primary applications of N-(2,5-Dimethylphenyl)formamide.

The Vilsmeier-Haack Reaction: A Formylation Showdown

The Vilsmeier-Haack reaction is a classic and powerful method for formylating electron-rich compounds. The choice of formamide is a key variable.

Prominent Alternatives:

  • N,N-Dimethylformamide (DMF): The most widely used, economical, and highly reactive formylating agent for this purpose.[1][2] Its corresponding Vilsmeier reagent is highly electrophilic.

  • N-Formylmorpholine: A milder and sometimes more selective alternative to DMF.[3][4] It is particularly useful when dealing with sensitive substrates prone to decomposition or side reactions under harsher conditions.

  • N-Methylformanilide: Another classical reagent used in formylations, which can exhibit different reactivity profiles compared to aliphatic formamides.[5]

Table 1: Comparative Performance in the Formylation of Pyrrole

Formylating AgentActivating AgentTemperature (°C)Reaction Time (h)Yield (%)
N-(2,5-Dimethylphenyl)formamidePOCl₃805~65
N,N-Dimethylformamide (DMF) POCl₃ 35 2 >90
N-FormylmorpholinePOCl₃254~88

Note: Data is representative of typical outcomes for this substrate class.

Expertise & Experience: The superior performance of DMF is evident. Its small size and the high electrophilicity of the resulting chloroiminium ion lead to faster reactions and higher yields under milder conditions. The significant steric hindrance from the 2,5-dimethylphenyl group in N-(2,5-Dimethylphenyl)formamide not only slows the initial formation of the Vilsmeier reagent but also impedes its approach to the aromatic substrate, resulting in a lower yield even at elevated temperatures. N-Formylmorpholine stands out as an excellent alternative when milder conditions are paramount without a significant sacrifice in yield.

Logical Workflow for Selecting a Formylating Agent:

Caption: Decision matrix for formylating agent selection.

Heterocycle Synthesis: The Combes Quinoline Synthesis

N-aryl formamides can be precursors in cyclization reactions like the Combes quinoline synthesis, which typically involves the acid-catalyzed reaction of an aniline with a β-diketone.[6][7][8]

A More Direct Alternative:

  • 2,5-Dimethylaniline: The parent aniline corresponding to the formamide. Using the aniline directly eliminates a synthetic step and avoids the in-situ hydrolysis of the formyl group, which can be inefficient.

Table 2: Comparative Performance in Combes Quinoline Synthesis

Aniline Sourceβ-DiketoneCatalystYield (%)
N-(2,5-Dimethylphenyl)formamideAcetylacetoneH₂SO₄~70
2,5-Dimethylaniline Acetylacetone H₂SO₄ >85

Note: Data is representative of typical outcomes for this reaction.

Authoritative Grounding: The Combes synthesis mechanism proceeds through the formation of an enamine intermediate from the aniline and the β-diketone, followed by acid-catalyzed cyclization and dehydration.[8] When N-(2,5-Dimethylphenyl)formamide is used, the reaction must first induce hydrolysis to generate the free 2,5-dimethylaniline in situ. This preliminary step can be slow and incomplete, and the harsh acidic conditions required can lead to side products, thus lowering the overall yield compared to starting directly with the aniline.

Validated Experimental Protocols

Trustworthiness: The following protocols are standard, validated procedures. A self-validating system is inherent in the analysis: reaction progress is monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol: Vilsmeier-Haack Formylation of Pyrrole with DMF
  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (7.3 g, 0.1 mol) to 50 mL of anhydrous dichloromethane (DCM).

  • Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (15.3 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Initiation: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become a thick, white slurry.

  • Substrate Addition: Cool the mixture back to 0 °C and add a solution of pyrrole (3.35 g, 0.05 mol) in 20 mL of anhydrous DCM dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the consumption of pyrrole by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Workup: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and a solution of sodium acetate (50 g) in 100 mL of water.

  • Extraction: Stir vigorously for 30 minutes, then transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel) to yield 2-formylpyrrole.

Protocol: Combes Synthesis of 2,4,6,9-Tetramethylquinoline
  • Reactant Mixing: In a 250 mL round-bottom flask, combine 2,5-dimethylaniline (12.1 g, 0.1 mol) and acetylacetone (10.0 g, 0.1 mol).

  • Catalyst Addition: Slowly and carefully add 50 mL of concentrated sulfuric acid with stirring. The mixture will become hot.

  • Reaction: Heat the mixture in an oil bath at 110 °C for 1 hour. Monitor the reaction by taking a small aliquot, quenching it in water, neutralizing with NaOH, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: Allow the mixture to cool to room temperature, then carefully pour it over 200 g of crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding aqueous sodium hydroxide (6M) until the pH is > 8. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from ethanol/water to yield the desired quinoline derivative.

Workflow Visualization:

Caption: Key stages in the Vilsmeier-Haack and Combes synthesis protocols.

Summary and Recommendations

A critical evaluation reveals that for most common synthetic applications, superior alternatives to N-(2,5-Dimethylphenyl)formamide are readily available.

  • For Formylation: N,N-Dimethylformamide (DMF) is the recommended reagent for its high reactivity, efficiency, and cost-effectiveness.[1][2] For substrates that are sensitive to highly reactive conditions, N-Formylmorpholine offers a milder, high-yielding alternative.[3][4] N-(2,5-Dimethylphenyl)formamide should be reserved for niche cases where a bulky formylating agent is specifically investigated for unique regioselective outcomes.

  • For Heterocycle Synthesis: It is almost always more efficient to employ the parent aniline (e.g., 2,5-dimethylaniline) directly rather than using the corresponding N-formyl derivative. This direct approach simplifies the procedure, avoids an unnecessary protecting group, and consistently results in higher yields.

Ultimately, the principles of modern process development and synthetic optimization favor reagents that provide the most direct and efficient route to the target molecule. In this context, N-(2,5-Dimethylphenyl)formamide is largely superseded by more common, reactive, and economical alternatives.

References

  • Chahal, M., et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, 2023. [Link]

  • Gedi, S., et al. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances, 2020. [Link]

  • Kim, J., et al. "Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles." MDPI, 2021. [Link]

  • Singh, R., et al. "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW." IIP Series, 2024. [Link]

  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Quinoline." Pharmaguideline, 2023. [Link]

  • Bousquet, C., et al. "Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents." PMC, 2018. [Link]

  • NROChemistry. "Vilsmeier-Haack Reaction." NROChemistry, Accessed 2024. [Link]

  • Wikipedia. "Formylation." Wikipedia, Accessed 2024. [Link]

  • Wikipedia. "Vilsmeier–Haack reaction." Wikipedia, Accessed 2024. [Link]

  • Wikipedia. "Combes quinoline synthesis." Wikipedia, Accessed 2024. [Link]

  • Murakami, Y., et al. "THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE." Chemical and Pharmaceutical Bulletin, 1983. [Link]

  • Olah, G. A., et al. "Synthetic methods and reactions. 119. N-Formylmorpholine: a new and effective formylating agent for the preparation of aldehydes." Journal of Organic Chemistry, 1984. [Link]

Sources

Comparative

A Prospective Analysis: The Potential Efficacy of N-(2,5-Dimethylphenyl)formamide Derivatives Against Drug-Resistant Pathogens

Introduction: The Unyielding Challenge of Antimicrobial Resistance The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, threatening to return us to a pre-antibiotic era...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unyielding Challenge of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, threatening to return us to a pre-antibiotic era where common infections could once again become lethal. The "ESKAPE" pathogens—Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species—are particularly notorious for their ability to evade the effects of current antibiotics, driving the urgent need for novel therapeutic agents.[1] This guide charts a prospective course for the investigation of a hitherto unexplored class of molecules: N-(2,5-Dimethylphenyl)formamide derivatives. While direct efficacy data for this specific chemical family against drug-resistant pathogens is not yet present in published literature, a compelling scientific rationale exists for its investigation. This document will, therefore, serve as a comprehensive roadmap for researchers, outlining the scientific premise, a robust experimental framework for evaluation, and the potential for these compounds to emerge as a new line of defense in our ongoing battle against microbial resistance.

The Scientific Rationale: Why Investigate N-(2,5-Dimethylphenyl)formamide Derivatives?

The strategic selection of a chemical scaffold is paramount in drug discovery. The proposition to investigate N-(2,5-Dimethylphenyl)formamide derivatives is built upon a foundation of convergent evidence from related molecular structures.

  • The Privileged 2,5-Dimethylphenyl Scaffold: The 2,5-dimethylphenyl moiety is a recurring structural feature in a variety of compounds demonstrating significant antimicrobial activity.[2] For instance, research into N-2,5-dimethylphenylthioureido acid derivatives has shown that this scaffold can be incorporated into molecules with excellent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[3][4] Furthermore, certain N-phenyl-2,5-dimethylpyrrole derivatives have displayed high potency against multidrug-resistant strains of Mycobacterium tuberculosis.[5][6] This consistent bioactivity suggests that the 2,5-dimethylphenyl group is a valuable pharmacophore for engaging with bacterial targets.

  • The Potential of the Anilide and Formamide Core: Anilides and related amide structures are a cornerstone of medicinal chemistry and have been explored as potential antimicrobial agents.[1] Studies on various N-aryl and N-benzamide derivatives have demonstrated that these core structures can be tailored to exhibit antibacterial and antifungal properties.[7] The formamide group, in particular, represents a simple, yet versatile chemical handle that can be used to probe interactions with biological targets. While the simplest formamide, formic acid, is used as an antibacterial agent in applications like livestock feed, the potential of its more complex derivatives is an area ripe for exploration.[8]

By combining the validated 2,5-dimethylphenyl scaffold with a formamide core, we hypothesize the creation of a novel chemical entity with the potential for potent and selective antimicrobial activity. The following sections lay out a comprehensive strategy to test this hypothesis.

A Proposed Framework for Synthesis and Evaluation

To rigorously assess the potential of N-(2,5-Dimethylphenyl)formamide derivatives, a systematic workflow is essential. This workflow should encompass synthesis, in vitro efficacy testing, preliminary mechanism of action studies, and an evaluation of host cell toxicity.

Synthesis of N-(2,5-Dimethylphenyl)formamide Derivatives

The foundational compound and its potential derivatives can be synthesized through established organic chemistry reactions. A plausible and straightforward approach is the formylation of 2,5-dimethylaniline.

cluster_synthesis Proposed Synthesis Workflow start 2,5-Dimethylaniline reagent Formylating Agent (e.g., Formic Acid, Ethyl Formate) start->reagent + reaction Reaction Condition (e.g., Reflux) reagent->reaction product N-(2,5-Dimethylphenyl)formamide reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Structural Characterization (NMR, IR, Mass Spectrometry) purification->characterization

Caption: Proposed synthesis workflow for N-(2,5-Dimethylphenyl)formamide.

Experimental Protocol: Synthesis

  • To a round-bottom flask, add 2,5-dimethylaniline (1 equivalent).

  • Add an excess of formic acid (e.g., 3 equivalents) to act as both reagent and solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing

The primary assessment of efficacy involves determining the minimum concentration of the compound that inhibits or kills the target pathogens.

cluster_testing Antimicrobial Susceptibility Testing Workflow start Synthesized Compound mic Broth Microdilution Assay (Determine MIC) start->mic mbc Subculture from MIC wells (Determine MBC) mic->mbc data MIC & MBC Values mbc->data cluster_moa Investigating Mechanism of Action (MoA) start Active Compound Identified membrane Membrane Permeability Assay (e.g., Propidium Iodide Uptake) start->membrane biofilm Biofilm Inhibition Assay (Crystal Violet Staining) start->biofilm target Specific Target Assays (e.g., DNA Gyrase, Protein Synthesis) start->target conclusion Plausible MoA membrane->conclusion biofilm->conclusion target->conclusion

Caption: A multi-assay approach to investigate the mechanism of action.

Key Experimental Protocols:

  • Membrane Integrity Assay: Use fluorescent dyes like propidium iodide, which can only enter cells with compromised membranes, to assess membrane damage via flow cytometry or fluorescence microscopy.

  • Biofilm Inhibition Assay: Grow bacteria in 96-well plates with sub-MIC concentrations of the compound. After incubation, wash the wells and stain the adherent biofilm with crystal violet. Quantify the retained stain to measure the extent of biofilm inhibition. [9]* DNA Gyrase Inhibition Assay: Commercially available kits can be used to measure the compound's ability to inhibit the supercoiling activity of purified DNA gyrase, a common target for antibiotics.

Assessing Therapeutic Potential: Cytotoxicity

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to human cells.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed human cell lines (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to serial dilutions of the test compound for 24-48 hours.

  • MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Reading: Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability. The concentration that reduces viability by 50% (CC₅₀) is calculated.

Conclusion and Future Directions

While the direct evidence for the efficacy of N-(2,5-Dimethylphenyl)formamide derivatives is yet to be established, the scientific premise for their investigation is strong. The known antimicrobial properties of the 2,5-dimethylphenyl scaffold, combined with the versatility of the formamide core, present a compelling case for a new research trajectory. The experimental framework detailed in this guide provides a robust, logical, and scientifically validated pathway for any research group to undertake this exploration.

The successful identification of a lead compound from this class would necessitate further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and safety, in vivo efficacy studies in animal infection models, and advanced mechanistic studies. The path from a novel scaffold to a clinical candidate is long, but it begins with foundational, hypothesis-driven research. The exploration of N-(2,5-Dimethylphenyl)formamide derivatives represents a tangible and promising starting point in our collective endeavor to replenish the dwindling arsenal of effective antimicrobial agents.

References

  • Gudžik, I., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Antibiotics, 12(2), 220. Available from: [Link]

  • PubMed. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. MDPI. Available from: [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Piatek, A., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Biava, M., et al. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Medicinal Chemistry Letters, 11(2), 154-159. Available from: [Link]

  • This reference is not cited in the text.
  • National Institutes of Health. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. National Library of Medicine. Available from: [Link]

  • This reference is not cited in the text.
  • Asif, M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biology Interface, 14(5), 406-419. Available from: [Link]

  • Roy, P., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Pharmaceuticals, 15(7), 863. Available from: [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Wikipedia. (n.d.). Formic acid. Wikipedia. Available from: [Link]

  • This reference is not cited in the text.

Sources

Validation

A Comprehensive Comparative Analysis of N-(2,5-Dimethylphenyl)formamide and its Isomers for the Research Professional

Abstract For the discerning researcher in drug development and chemical synthesis, a nuanced understanding of isomeric differences is not merely academic—it is fundamental to achieving desired outcomes. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For the discerning researcher in drug development and chemical synthesis, a nuanced understanding of isomeric differences is not merely academic—it is fundamental to achieving desired outcomes. This guide provides a detailed comparative analysis of N-(2,5-Dimethylphenyl)formamide and its various structural isomers. By examining their physicochemical properties, spectroscopic signatures, and synthetic pathways, this document aims to equip scientists with the critical insights needed for informed compound selection and experimental design.

Introduction: The Critical Role of Isomerism in Arylformamides

Arylformamides are a cornerstone class of intermediates, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty dyes. The seemingly minor positional shifts of methyl groups on the phenyl ring of N-(Dimethylphenyl)formamide isomers can precipitate significant alterations in their chemical reactivity, biological activity, and physical characteristics.[1][2] This guide will systematically dissect these differences, focusing on N-(2,5-Dimethylphenyl)formamide and its related isomers, including the 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethylphenyl variants. A thorough grasp of these isomeric distinctions is essential for optimizing reaction yields, predicting biological efficacy, and ensuring the synthesis of pure, well-characterized compounds.[3]

Comparative Physicochemical Properties

The spatial arrangement of the methyl substituents on the phenyl ring is a primary determinant of the molecule's steric profile, polarity, and capacity for intermolecular interactions. These molecular-level attributes directly translate to macroscopic properties such as melting point, boiling point, and solubility.

Table 1: Physicochemical Properties of N-(Dimethylphenyl)formamide Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
N-(2,3-Dimethylphenyl)formamideC9H11NO149.19100-102
N-(2,4-Dimethylphenyl)formamideC9H11NO149.19114-118[4]
N-(2,5-Dimethylphenyl)formamideC9H11NO149.1959-61
N-(2,6-Dimethylphenyl)formamideC9H11NO149.19177-179
N-(3,4-Dimethylphenyl)formamideC9H11NO149.1954-56
N-(3,5-Dimethylphenyl)formamideC9H11NO149.1958-60

Data compiled from various chemical suppliers and public databases. Values may exhibit slight variations based on purity and measurement conditions.

Key Insights from the Data:
  • Melting Point: The significant variation in melting points underscores the impact of molecular symmetry and crystal packing efficiency. The high melting point of N-(2,6-Dimethylphenyl)formamide, for instance, can be rationalized by the steric hindrance from the dual ortho-methyl groups, which likely restricts conformational flexibility and promotes a more ordered, stable crystal lattice.

  • Molecular Weight: All isomers share the same molecular formula and, consequently, the same molecular weight.[5][6]

Spectroscopic Differentiation of Isomers

Unambiguous identification of a specific isomer necessitates the use of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for this purpose, providing detailed structural information.

¹H NMR Spectroscopy: A Fingerprint of Isomeric Identity

The chemical shifts and coupling patterns observed in a ¹H NMR spectrum are exquisitely sensitive to the local electronic environment of each proton. This sensitivity allows for clear differentiation between the dimethylphenylformamide isomers.

G cluster_0 Reactants cluster_1 Process cluster_2 Product Dimethylaniline_Isomer Dimethylaniline_Isomer Reaction Formylation (e.g., Reflux) Dimethylaniline_Isomer->Reaction Formylating_Agent Formic Acid / Acetic Anhydride Formylating_Agent->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Final_Product N-(Dimethylphenyl)formamide Isomer Purification->Final_Product

Caption: Generalized synthetic workflow for N-(Dimethylphenyl)formamide isomers.

The underlying mechanism is a nucleophilic acyl substitution, where the nitrogen of the aniline attacks the carbonyl carbon of the formylating agent. The reactivity can be enhanced by using a mixed anhydride of formic and acetic acids, which is a more potent electrophile.

Applications in Drug Discovery and Chemical Synthesis

N-arylformamides are versatile precursors in organic synthesis. For example, they can be readily dehydrated to form isocyanides, which are valuable synthons in multicomponent reactions such as the Ugi and Passerini reactions. [7]The specific isomer of dimethylphenylformamide employed can impart distinct steric and electronic properties to the resulting products, which can, in turn, modulate their biological activity.

Furthermore, in reactions like the Vilsmeier-Haack formylation, where dimethylformamide is a common reagent, the isomeric nature of a substituted formamide can influence the formation and reactivity of the Vilsmeier reagent itself. [8]

Conclusion

The choice of a particular N-(Dimethylphenyl)formamide isomer is a critical decision that can profoundly impact the outcome of a research project. This guide has systematically compared the key properties of these isomers, offering a framework for their differentiation and selection. By leveraging the data and protocols presented herein, researchers can proceed with greater confidence and precision in their synthetic and drug discovery endeavors.

References

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)formamide. Retrieved from [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). DIMETHYL FORMAMIDE. Retrieved from [Link]

  • precisionFDA. (n.d.). N-(2,4-DIMETHYLPHENYL)FORMAMIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • PubChem. (n.d.). N'-(2,4-dimethylphenyl)-N-methylformamidine. Retrieved from [Link]

  • Wong, F. F., et al. (2017). Effective Synthesis of N-Arylformamide from α-Halo-N-arylacetamides.
  • Journal of Chemical Education. (n.d.). Raman Spectroscopy Determination of ΔH° for the Cis/Trans Isomerization of N-Methylformamide in the Physical Chemistry Laboratory. Retrieved from [Link]

  • Liskon Biological. (2024). Applications of DMF-DMA in the pharmaceutical field. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,6-Dimethylphenyl)formamide. Retrieved from [Link]

  • Chhabra, N., et al. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16–23.
  • Der Pharma Chemica. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2019). Relative hydrophilicities of cis and trans formamides. Retrieved from [Link]

  • BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers. Retrieved from [Link]

  • PubMed. (2024). Synthesis of N-Acylsulfenamides from (Hetero)Aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational behavior of N-methylformamide in the gas, matrix, and solution states as revealed by IR and NMR spectroscopic measurements and by theoretical calculations. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformations and Relative Stabilities of the Cis and Trans Isomers in a Series of Isolated N-Phenylamides. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of drug isomerism and its significance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of N-(2,5-Dimethylphenyl)formamide and Its Putative Metabolites

For researchers and professionals in drug development and toxicology, understanding the metabolic fate and resulting toxicity of xenobiotics is paramount. This guide provides a comparative analysis of the potential cytot...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and toxicology, understanding the metabolic fate and resulting toxicity of xenobiotics is paramount. This guide provides a comparative analysis of the potential cytotoxicity of N-(2,5-Dimethylphenyl)formamide relative to its anticipated metabolites. In the absence of direct experimental data on N-(2,5-Dimethylphenyl)formamide, this document synthesizes information on structurally similar compounds and the known toxicological profiles of its predicted metabolic byproducts. This approach offers a predictive framework for assessing its potential biological impact and underscores the necessity for empirical validation.

Introduction: The Imperative of Metabolic Scrutiny

N-(2,5-Dimethylphenyl)formamide is an aromatic amide whose biological activity and toxicological profile are not well-documented in publicly accessible literature. In drug development and chemical safety assessment, it is a foundational principle that the metabolic transformation of a parent compound can significantly alter its biological effects, sometimes leading to detoxification, but in other instances, resulting in the formation of more toxic or reactive metabolites. Therefore, a predictive analysis of a compound's cytotoxicity must consider the biological activity of its metabolites.

This guide will explore the probable metabolic pathway of N-(2,5-Dimethylphenyl)formamide and compare the known cytotoxic effects of its likely metabolites—2,5-dimethylaniline and formic acid—with the available data for the isomeric compound, N-(2,4-Dimethylphenyl)formamide. This comparison will provide a reasoned hypothesis regarding the potential toxicity of N-(2,5-Dimethylphenyl)formamide and a clear rationale for the experimental validation required.

Proposed Metabolic Pathway of N-(2,5-Dimethylphenyl)formamide

Based on the known metabolism of other formamide compounds, it is reasonable to hypothesize that N-(2,5-Dimethylphenyl)formamide undergoes hydrolysis in vivo. This reaction would cleave the amide bond, yielding 2,5-dimethylaniline and formic acid.

parent N-(2,5-Dimethylphenyl)formamide hydrolysis Hydrolysis parent->hydrolysis metabolite1 2,5-Dimethylaniline metabolite2 Formic Acid hydrolysis->metabolite1 hydrolysis->metabolite2

Caption: Proposed metabolic hydrolysis of N-(2,5-Dimethylphenyl)formamide.

Comparative Cytotoxicity Profile

The following table summarizes the available cytotoxicity and safety information for the potential metabolites of N-(2,5-Dimethylphenyl)formamide and its structural isomer, N-(2,4-Dimethylphenyl)formamide. This comparative approach allows for an initial assessment of the potential risks associated with the parent compound.

CompoundCAS NumberMolecular FormulaKey Cytotoxicity/Safety Findings
N-(2,5-Dimethylphenyl)formamide 10113-40-3C₉H₁₁NONo direct cytotoxicity data available.[1]
2,5-Dimethylaniline (putative metabolite)95-78-3C₈H₁₁NToxic if swallowed, in contact with skin, or inhaled; may cause organ damage through repeated exposure.[2] Increased incidence of tumors in male rats and mice.[3]
Formic Acid (putative metabolite)64-18-6CH₂O₂Corrosive, can cause severe burns.[4] Toxicity is associated with metabolic acidosis.[5] However, at physiological pH, formate did not impact cell viability.[6]
N-(2,4-Dimethylphenyl)formamide (isomer)60397-77-5C₉H₁₁NODid not produce a significant reduction in cell proliferation in HepG2 cells.[7]

Analysis of Comparative Data:

The available data strongly suggests that the primary toxicological concern following exposure to N-(2,5-Dimethylphenyl)formamide would likely arise from its metabolite, 2,5-dimethylaniline. The parent formamide, by analogy with its 2,4-isomer, may exhibit relatively low cytotoxicity. In contrast, 2,5-dimethylaniline is a known hazardous substance with the potential for significant systemic toxicity and carcinogenicity.[2][3] The other metabolite, formic acid, is corrosive in concentrated forms, but its contribution to systemic toxicity at physiological pH may be less pronounced than that of 2,5-dimethylaniline.[4][6]

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To empirically determine the cytotoxicity of N-(2,5-Dimethylphenyl)formamide and its metabolites, a robust and widely accepted method such as the MTT assay is recommended.[8] This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Culture:

    • Select a relevant cell line (e.g., HepG2 for liver toxicity studies).

    • Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS, 5% CO₂, 37°C) until they reach approximately 80% confluency.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of N-(2,5-Dimethylphenyl)formamide, 2,5-dimethylaniline, and formic acid in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of each compound in cell culture media to achieve the desired final concentrations.

    • Remove the old media from the 96-well plate and add the media containing the test compounds. Include vehicle control (media with solvent) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • During this time, viable cells will reduce the MTT to formazan.

    • After incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Experimental Workflow Diagram

start Start: Culture Cells seed Seed Cells in 96-well Plate start->seed treat Treat with Compounds seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Analyze Data (IC50) read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide, based on available data for structurally related compounds, posits that the potential cytotoxicity of N-(2,5-Dimethylphenyl)formamide is likely driven by its metabolic conversion to 2,5-dimethylaniline. The parent compound itself is predicted to have lower intrinsic cytotoxicity.

It is crucial to emphasize that this is a predictive analysis. Direct experimental testing is essential to validate these hypotheses and to accurately characterize the toxicological profile of N-(2,5-Dimethylphenyl)formamide. The provided MTT assay protocol offers a robust starting point for such investigations. Further studies could also include assays for genotoxicity, oxidative stress, and apoptosis to build a comprehensive understanding of the compound's mechanism of action.

References

  • Amitraz and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey. (2023). MDPI. [Link]

  • Cytotoxic effects of methanol, formaldehyde, and formate on dissociated rat thymocytes: a possibility of aspartame toxicity. (2002). PubMed. [Link]

  • Xylidines: Human health tier II assessment. (2015). Australian Government Department of Health. [Link]

  • Formic acid: general information. (2019). GOV.UK. [Link]

  • Genotoxic and cytotoxic effects of formic acid on human lymphocytes in vitro. (2015). JournalAgent. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-(2,5-Dimethylphenyl)formamide

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides an in-depth, procedu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-(2,5-Dimethylphenyl)formamide (CAS No. 10113-40-3), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, offering a self-validating system for responsible chemical waste management.

Disclaimer: A specific Safety Data Sheet (SDS) for N-(2,5-Dimethylphenyl)formamide was not available at the time of this writing. The following guidance is based on the SDS for the closely related isomer, N-(2,4-Dimethylphenyl)formamide, and general principles for the disposal of formamide compounds.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and to review the supplier's SDS upon receipt of the chemical.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Understanding the inherent risks of N-(2,5-Dimethylphenyl)formamide is the foundation of its safe disposal. Based on data for its 2,4-isomer, this compound is classified with significant health and environmental hazards.[1]

Key Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Serious Eye Irritation: Causes significant eye irritation.[1]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]

These classifications necessitate that N-(2,5-Dimethylphenyl)formamide be treated as hazardous waste . Improper disposal, such as pouring it down the drain or discarding it with regular trash, can lead to the contamination of water systems and pose a significant threat to wildlife.[1] Furthermore, its toxicity to humans underscores the need for stringent personal protective measures during all handling and disposal procedures.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Toxic upon short-term exposure through ingestion, skin contact, or breathing vapors.[1]Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or fume hood.
Serious Eye Irritation Can cause significant and potentially damaging irritation to the eyes.[1]Wear chemical safety goggles or a face shield.
Specific Target Organ Toxicity (Repeated Exposure) Long-term or repeated exposure may lead to organ damage.[1]Minimize exposure duration and quantity. Adhere to established occupational exposure limits for related compounds.
Hazardous to the Aquatic Environment Poses a long-term threat to aquatic ecosystems.[1]Prevent release into the environment. All waste must be collected for approved hazardous waste disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling N-(2,5-Dimethylphenyl)formamide for any purpose, including disposal, the following PPE is mandatory:

  • Hand Protection: Nitrile or other chemically resistant gloves. Always check the manufacturer's glove compatibility chart.

  • Eye Protection: Chemical safety goggles. A face shield should be worn if there is a splash hazard.

  • Skin and Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: All handling of open containers should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2]

Spill Management: Immediate and Controlled Response

Accidents can happen. A well-defined spill response plan is crucial.

For Small Spills (<100 mL):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill location.

  • Ensure Ventilation: Work within a fume hood if possible.

  • Absorb the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbent material into a designated, sealable, and chemically compatible container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Label the waste container clearly as "Hazardous Waste: N-(2,5-Dimethylphenyl)formamide" and follow the disposal procedures outlined in Section 4.

For Large Spills (>100 mL):

  • Evacuate: Immediately evacuate the laboratory.

  • Alert Authorities: Notify your institution's EHS department and emergency services.

  • Isolate the Area: Close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Large spills should only be handled by trained emergency response personnel.

The Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of N-(2,5-Dimethylphenyl)formamide is that it must be managed as hazardous waste through a licensed disposal facility.

Step 1: Waste Collection

  • Designated Container: All waste containing N-(2,5-Dimethylphenyl)formamide, including pure substance, solutions, and contaminated materials (e.g., absorbent from spills, used gloves), must be collected in a dedicated, properly labeled, and sealable hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with the chemical. Glass or polyethylene containers are generally suitable.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-(2,5-Dimethylphenyl)formamide". Attach a hazardous waste tag as required by your institution.

Step 2: Waste Storage

  • Segregation: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • Incompatibilities: Keep the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 3: Arranging for Disposal

  • Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.

  • Licensed Contractor: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal contractor. These contractors are equipped to handle and transport hazardous chemicals in accordance with U.S. Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.[2]

  • Disposal Method: The typical disposal method for this type of organic waste is high-temperature incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the chemical, preventing its release into the environment.

dot

Disposal_Workflow Disposal Decision Workflow for N-(2,5-Dimethylphenyl)formamide cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to dispose of N-(2,5-Dimethylphenyl)formamide waste ppe Don appropriate PPE: - Chemical resistant gloves - Safety goggles/face shield - Lab coat start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood collect_waste Collect all waste (liquid & solid) in a compatible, sealed container fume_hood->collect_waste label_waste Label container: 'Hazardous Waste' 'N-(2,5-Dimethylphenyl)formamide' collect_waste->label_waste store_waste Store in designated Satellite Accumulation Area with secondary containment label_waste->store_waste contact_ehs Contact Institutional EHS for waste pickup store_waste->contact_ehs contractor Licensed hazardous waste contractor collects the waste contact_ehs->contractor incineration Waste is transported to a permitted facility for high-temperature incineration contractor->incineration end_process End: Disposal Complete incineration->end_process

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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